molecular formula C61H76ClN11O12S B12376849 NMS-P945

NMS-P945

Cat. No.: B12376849
M. Wt: 1222.8 g/mol
InChI Key: DZTOGFTUODCETI-VFSHFYSOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NMS-P945 is a useful research compound. Its molecular formula is C61H76ClN11O12S and its molecular weight is 1222.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C61H76ClN11O12S

Molecular Weight

1222.8 g/mol

IUPAC Name

[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C61H76ClN11O12S/c1-37(2)54(68-49(74)13-7-6-8-25-72-50(75)20-21-51(72)76)57(78)67-45(12-11-22-64-59(63)80)56(77)65-42-16-14-39(15-17-42)35-84-60(81)69(4)26-27-70(5)61(82)85-48-32-47-53(52-38(3)36-86-55(48)52)41(33-62)34-73(47)58(79)46-31-40-30-43(18-19-44(40)66-46)83-29-28-71-23-9-10-24-71/h14-21,30-32,36-37,41,45,54,66H,6-13,22-29,33-35H2,1-5H3,(H,65,77)(H,67,78)(H,68,74)(H3,63,64,80)/t41-,45+,54+/m1/s1

InChI Key

DZTOGFTUODCETI-VFSHFYSOSA-N

Isomeric SMILES

CC1=CSC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)OC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O

Canonical SMILES

CC1=CSC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)OC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the NMS-P945 Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P945 is a novel linker-payload system designed for the development of next-generation antibody-drug conjugates (ADCs). The cytotoxic component of this compound is NMS-P528, a highly potent, duocarmycin-like thienoindole derivative. This payload operates through a mechanism of DNA minor groove alkylation, leading to irreversible DNA damage, subsequent cell cycle arrest, and ultimately, apoptosis. A key feature of this compound-based ADCs is their ability to induce immunogenic cell death (ICD) and exert a significant bystander effect, rendering them effective against heterogeneous tumors and chemoresistant cell populations. This guide provides a comprehensive overview of the mechanism of action of the this compound payload, supported by quantitative data, detailed experimental methodologies, and visual representations of the key cellular processes.

Core Mechanism of Action: DNA Alkylation

The cytotoxic activity of the this compound payload is driven by its active component, NMS-P528. This molecule belongs to the duocarmycin class of natural products, which are known for their potent DNA alkylating properties.[1]

Molecular Interaction with DNA

NMS-P528 exerts its cytotoxic effect through a sequence-specific alkylation of DNA. The molecule binds to the minor groove of the DNA double helix.[1] This binding is followed by a covalent reaction between the payload and the N3 position of adenine bases. This alkylation process results in the formation of a stable adduct, which distorts the DNA structure and interferes with essential cellular processes such as DNA replication and transcription.[2]

Downstream Cellular Consequences

The formation of DNA adducts by NMS-P528 triggers a cascade of cellular events, culminating in cell death. The primary consequences include:

  • DNA Damage Response (DDR): The cell recognizes the DNA adducts as damage, activating the DNA Damage Response (DDR) pathway. This involves the recruitment of various sensor and effector proteins to the site of damage.[3][4]

  • Cell Cycle Arrest: A key outcome of the DDR activation is the arrest of the cell cycle, typically at the G2/M phase. This prevents the cell from proceeding through mitosis with damaged DNA.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This is a controlled process that eliminates the damaged cell without inducing an inflammatory response.

Quantitative Data

The potency of the this compound payload, both as a standalone agent (NMS-P528) and when conjugated to an antibody, has been evaluated across a range of cancer cell lines.

Table 1: In Vitro Cytotoxicity of NMS-P528
Cell LineCancer TypeIC50 (nmol/L)
Average of 30 cell linesVarious0.202[1]

Note: The average IC50 value demonstrates the sub-nanomolar potency of the free payload across a diverse panel of cancer cell lines.

Table 2: In Vitro Cytotoxicity of Trastuzumab-NMS-P945 ADC
Cell LineHER2 ExpressionIC50 (ng/mL)
N87High~13-43[5]
BT474High~13-43[5]
HCC1954High< 173[5]
MDA-MB-361-DYT2Moderate~77 (for DAR > 3.5)[5]
MDA-MB-453ModerateDAR dependent[5]
JIMT1ModerateSensitive only to DAR > 4.5[5]

Note: The cytotoxic activity of the Trastuzumab-NMS-P945 ADC is dependent on the level of HER2 expression on the target cancer cells and the drug-to-antibody ratio (DAR).

Key Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of the this compound payload.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the this compound payload or ADC required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the NMS-P528 payload or the this compound ADC. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[6]

Bystander Effect Co-culture Assay

This assay evaluates the ability of the this compound payload, when released from target cells, to kill neighboring antigen-negative cells.

Protocol:

  • Cell Labeling: Label the antigen-negative bystander cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixed population of antigen-positive (target) and fluorescently labeled antigen-negative (bystander) cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • Treatment: Treat the co-culture with the this compound ADC at a concentration that is cytotoxic to the target cells but has minimal direct effect on the bystander cells in monoculture.

  • Incubation: Incubate the plate for 72-96 hours.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to distinguish and quantify the viability of the fluorescently labeled bystander cells. A significant decrease in the viability of bystander cells in the presence of ADC-treated target cells indicates a bystander effect.[7][8]

Immunogenic Cell Death (ICD) Assays

ICD is characterized by the release of Damage-Associated Molecular Patterns (DAMPs) from dying cells. Key DAMPs include surface-exposed calreticulin (CRT), secreted ATP, and released High Mobility Group Box 1 (HMGB1).

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound ADC for 24-48 hours.

  • Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.

  • Staining: Resuspend the cells in a staining buffer and incubate with a fluorescently labeled anti-calreticulin antibody for 30 minutes on ice, protected from light. A viability dye (e.g., Propidium Iodide) should be included to exclude dead cells from the analysis of CRT exposure on viable cells.

  • Washing: Wash the cells with staining buffer to remove unbound antibody.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to quantify the percentage of cells with surface-exposed calreticulin.[9][10]

Protocol:

  • Cell Treatment: Treat cells with the this compound ADC in a 96-well plate.

  • Supernatant Collection: At various time points, collect the cell culture supernatant.

  • ATP Measurement: Use a commercial bioluminescence-based ATP assay kit to measure the concentration of ATP in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Quantify the amount of ATP released from treated cells compared to untreated controls.[11][12][13]

Protocol:

  • Cell Treatment: Treat cells with the this compound ADC for an extended period (e.g., 48-72 hours) to allow for late-stage apoptosis and necrosis.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Use a commercial HMGB1 ELISA kit to measure the concentration of HMGB1 in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Quantify the amount of HMGB1 released from treated cells compared to untreated controls.[12][13]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the this compound ADC for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content, as measured by PI fluorescence intensity, will be proportional to the stage of the cell cycle.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.[14][15][16][17]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows associated with the this compound payload.

NMS-P945_Mechanism_of_Action cluster_0 ADC Targeting and Internalization cluster_1 Payload Release and DNA Alkylation cluster_2 Cellular Consequences ADC This compound ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release NMS-P528 Release Lysosome->Payload_Release Linker Cleavage DNA_Binding Minor Groove Binding Payload_Release->DNA_Binding Nuclear Translocation Bystander_Effect Bystander Effect Payload_Release->Bystander_Effect Diffusion to Neighboring Cells DNA_Alkylation DNA Alkylation (Adenine N3) DNA_Binding->DNA_Alkylation DDR DNA Damage Response (DDR) DNA_Alkylation->DDR Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis ICD Immunogenic Cell Death Apoptosis->ICD

Caption: Overall mechanism of action of this compound ADC.

DNA_Damage_Response_Pathway cluster_0 DNA Damage and Recognition cluster_1 Signal Transduction cluster_2 Effector Pathways DNA_Alkylation NMS-P528-DNA Adduct Sensor_Proteins Sensor Proteins (e.g., ATR, ATM) DNA_Alkylation->Sensor_Proteins Recognition Checkpoint_Kinases Checkpoint Kinases (e.g., Chk1, Chk2) Sensor_Proteins->Checkpoint_Kinases Phosphorylation p53 p53 Activation Sensor_Proteins->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (via Cdc25 inhibition) Checkpoint_Kinases->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair (e.g., NER, BER) p53->DNA_Repair Apoptosis Apoptosis (via Bax/Bak activation) p53->Apoptosis

Caption: DNA damage response pathway activated by NMS-P528.

Bystander_Effect_Workflow Start Start Label_Cells Label Bystander Cells (e.g., with GFP) Start->Label_Cells Co_culture Co-culture Target and Bystander Cells Label_Cells->Co_culture Treat_ADC Treat with this compound ADC Co_culture->Treat_ADC Incubate Incubate (72-96h) Treat_ADC->Incubate Analyze Analyze Bystander Cell Viability (Flow Cytometry/Imaging) Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for bystander effect assay.

ICD_Workflow cluster_assays DAMPs Measurement Start Start Treat_Cells Treat Cells with This compound ADC Start->Treat_Cells CRT_Assay Calreticulin Surface Staining (Flow Cytometry) Treat_Cells->CRT_Assay ATP_Assay ATP Release Measurement (Luminescence) Treat_Cells->ATP_Assay HMGB1_Assay HMGB1 Release Measurement (ELISA) Treat_Cells->HMGB1_Assay End End CRT_Assay->End ATP_Assay->End HMGB1_Assay->End

Caption: Experimental workflow for immunogenic cell death assays.

Conclusion

The this compound payload, with its active component NMS-P528, represents a significant advancement in the field of antibody-drug conjugates. Its potent DNA alkylating mechanism of action, coupled with the ability to induce immunogenic cell death and a bystander effect, positions it as a highly promising therapeutic strategy for a variety of cancers, including those with heterogeneous antigen expression and resistance to conventional chemotherapies. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a strong foundation for the continued development and clinical application of this compound-based ADCs.

References

NMS-P945 Linker Chemistry and Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: NMS-P945 is a proprietary, advanced linker-payload system designed for the development of next-generation Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the chemistry, structure, and mechanism of action of this compound, along with detailed experimental protocols for its conjugation, characterization, and evaluation. This compound incorporates a potent thienoduocarmycin-based payload, NMS-P528, which acts as a DNA minor groove alkylating agent.[1] This unique payload imparts several advantageous features, including a potent "bystander effect" crucial for treating heterogeneous tumors, activity in chemoresistant cell lines, and the ability to induce immunogenic cell death.[2][3] The linker itself is a protease-cleavable peptide designed for stability in circulation and efficient release of the cytotoxic payload within the tumor microenvironment.[1] This guide is intended to serve as a valuable resource for researchers and drug developers in the field of oncology seeking to leverage the potential of this compound in creating highly effective and targeted cancer therapeutics.

This compound: Chemistry and Structure

This compound is a sophisticated chemical entity comprising a potent cytotoxic agent (payload) and a cleavable linker system, primed for conjugation to a monoclonal antibody (mAb).

Chemical Structure

The complete chemical structure of the this compound linker-payload is a complex molecule designed for stability and targeted release. The payload component, NMS-P528, is a derivative of the duocarmycin class of natural products, specifically a thienoindole duocarmycin.[1][4] Duocarmycins are known for their potent DNA alkylating activity.[4] The linker component is a peptidic sequence that is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of tumor cells.[1] This ensures that the highly potent payload is released from the antibody only after the ADC has been internalized by the target cancer cell.

Payload: NMS-P528 Linker Type: Protease-cleavable peptide linker with a self-immolating spacer.[1]

Key Structural Features and Advantages

The design of this compound incorporates several key features that contribute to its efficacy and favorable pharmacological profile:

  • High Potency of NMS-P528: The thienoduocarmycin payload exhibits sub-nanomolar cytotoxic activity against a broad range of cancer cell lines.[5]

  • Bystander Effect: Once released from the ADC, the cell-permeable NMS-P528 can diffuse into neighboring cancer cells that may not express the target antigen, leading to their death. This "bystander effect" is critical for efficacy in heterogeneous tumors.[2][6]

  • Activity in Chemoresistant Tumors: Duocarmycin-based payloads are often effective against tumor cells that have developed resistance to other classes of chemotherapeutic agents, such as tubulin inhibitors.[4]

  • Favorable Physicochemical Properties: this compound has been engineered to possess superior physicochemical characteristics compared to other duocarmycin-based linkers, allowing for the production of ADCs with a reproducible and high Drug-to-Antibody Ratio (DAR) of over 3.5, with minimal aggregation.[7][8]

  • Induction of Immunogenic Cell Death (ICD): Treatment with this compound-based ADCs can trigger ICD, a form of cancer cell death that stimulates an anti-tumor immune response, potentially leading to a more durable therapeutic effect.[3]

Mechanism of Action

The mechanism of action of an this compound-based ADC can be summarized in a series of sequential steps, leading to targeted cancer cell death.

dot

NMS_P945_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) cluster_nucleus Nucleus ADC_Circulation 1. ADC Circulates in Bloodstream ADC_Binding 2. ADC Binds to Tumor Antigen ADC_Circulation->ADC_Binding Tumor Targeting Internalization 3. Internalization via Endocytosis ADC_Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Linker Cleavage by Cathepsins Lysosome->Cleavage Payload_Release 6. Release of NMS-P528 Cleavage->Payload_Release DNA_Binding 7. NMS-P528 Binds to Minor Groove of DNA Payload_Release->DNA_Binding DNA_Alkylation 8. DNA Alkylation DNA_Binding->DNA_Alkylation DDR 9. DNA Damage Response (DDR) DNA_Alkylation->DDR Cell_Death 10. Apoptosis/ Cell Cycle Arrest DDR->Cell_Death

Caption: Mechanism of action of an this compound-based ADC.

Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized through endocytosis.[9] The ADC is then trafficked to the lysosome, where acidic conditions and the presence of proteases, such as cathepsins, cleave the linker, releasing the active NMS-P528 payload.[1][9] The released NMS-P528 can then translocate to the nucleus, where it binds to the minor groove of DNA and causes alkylation.[1] This DNA damage triggers a cellular DNA Damage Response (DDR), leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[10]

Quantitative Data

The following tables summarize key quantitative data for this compound-based ADCs from preclinical studies.

Table 1: In Vitro Cytotoxicity of EV20/NMS-P945
Cell LineTumor TypeHER-3 Expression (Receptor Copy Number)IC50 (nM)
FaDuHead and NeckHigh0.03
A431SkinHigh0.04
BxPC3PancreaticModerate0.1
CAPAN-1PancreaticModerate0.2
DU145ProstateModerate0.3
MDA-MB-435MelanomaModerate0.6
SNU638GastricLow1.2
H1975LungLow>10

Data extracted from studies on the EV20/NMS-P945 ADC.[8]

Table 2: Pharmacokinetic Parameters of EV20/NMS-P945 in Cynomolgus Monkeys
ParameterValue
Terminal Half-life (t½)Favorable and comparable to the naked antibody
Distribution VolumeComparable to the naked antibody
StabilityStable in monkey and human plasma

Qualitative description of pharmacokinetic data from studies on EV20/NMS-P945.[8][11]

Table 3: In Vivo Efficacy of Trastuzumab/NMS-P945 in a HER2-positive Breast Cancer Xenograft Model (HCC1954)
Treatment GroupDosageTumor Growth InhibitionOutcome
Trastuzumab/NMS-P94510 mg/kgSignificantComplete tumor regression
Unarmed Trastuzumab10 mg/kgLittle effect-
Armed Control Antibody10 mg/kgNo effect-

Data from preclinical studies with trastuzumab conjugated to this compound.[9]

Experimental Protocols

This section provides an overview of the methodologies used in the generation and evaluation of this compound-based ADCs.

Generation of this compound ADCs

The conjugation of this compound to a monoclonal antibody, such as trastuzumab or EV20, is typically achieved through a cysteine-based conjugation strategy involving the partial reduction of interchain disulfide bonds.[1][5]

dot

ADC_Generation_Workflow mAb Monoclonal Antibody (mAb) Reduction 1. Partial Reduction of Disulfide Bonds (e.g., with TCEP) mAb->Reduction Reduced_mAb Reduced mAb with Free Thiols Reduction->Reduced_mAb Conjugation 2. Conjugation Reaction Reduced_mAb->Conjugation NMS_P945 This compound Linker-Payload NMS_P945->Conjugation ADC Crude ADC Conjugation->ADC Purification 3. Purification (e.g., SEC) ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: General workflow for the generation of an this compound ADC.

Protocol Outline:

  • Antibody Reduction: The monoclonal antibody is subjected to partial reduction of its interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This process exposes free sulfhydryl (thiol) groups for conjugation.

  • Conjugation: The this compound linker-payload, which contains a maleimide group, is then added to the reduced antibody. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond.

  • Purification: The resulting ADC is purified to remove any unconjugated payload-linker and other reactants. Size Exclusion Chromatography (SEC) is a common method used for this purpose.[1]

Characterization of this compound ADCs

The generated ADCs are thoroughly characterized to ensure quality and consistency.

  • Drug-to-Antibody Ratio (DAR): Hydrophobic Interaction Chromatography (HIC) is used to determine the average number of payload molecules conjugated to each antibody.[1]

  • Aggregation and Purity: Size Exclusion Chromatography (SEC) is employed to assess the level of aggregation and the overall purity of the ADC preparation.[1]

  • Antigen Binding: An Enzyme-Linked Immunosorbent Assay (ELISA) or flow cytometry can be used to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[8]

In Vitro Cytotoxicity Assays

The cytotoxic potential of this compound ADCs is evaluated in cancer cell lines.

Protocol Outline (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.[7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a plate reader, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.[7]

In Vivo Efficacy Studies

The anti-tumor activity of this compound ADCs is assessed in animal models, typically xenografts in immunodeficient mice.

Protocol Outline (Xenograft Model):

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered the ADC, control antibodies, or vehicle, typically via intravenous injection.

  • Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated for the treatment groups.[2]

Signaling Pathways

The DNA damage induced by NMS-P528 activates a complex network of signaling pathways known as the DNA Damage Response (DDR).

dot

DNA_Damage_Response_Pathway NMS_P528 NMS-P528 (from ADC) DNA_Alkylation DNA Alkylation (Double-Strand Breaks) NMS_P528->DNA_Alkylation ATM_ATR ATM/ATR Kinases (Sensor Activation) DNA_Alkylation->ATM_ATR CHK1_CHK2 CHK1/CHK2 Kinases (Transducer Activation) ATM_ATR->CHK1_CHK2 DNA_Repair DNA Repair Mechanisms ATM_ATR->DNA_Repair p53 p53 Activation CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA Damage Response pathway activated by NMS-P528.

The primary sensors of DNA double-strand breaks, such as those induced by NMS-P528, are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[12] Activation of these kinases initiates a signaling cascade that involves the phosphorylation of numerous downstream targets, including the checkpoint kinases CHK1 and CHK2.[12] This leads to the activation of tumor suppressor proteins like p53, which can induce cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair.[12] If the DNA damage is too extensive to be repaired, the cell is directed to undergo apoptosis.

Conclusion

This compound represents a highly promising linker-payload technology for the development of innovative and effective Antibody-Drug Conjugates. Its potent thienoduocarmycin payload, combined with a stable and cleavable linker system, offers several advantages, including a strong bystander effect, activity against resistant tumors, and the induction of an anti-tumor immune response. The methodologies outlined in this guide provide a framework for the successful generation, characterization, and preclinical evaluation of this compound-based ADCs. As the field of targeted cancer therapy continues to evolve, the unique attributes of this compound position it as a valuable tool in the development of next-generation cancer therapeutics.

References

An In-depth Technical Guide to the NMS-P528 Cytotoxic Payload

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NMS-P528 is a novel, highly potent cytotoxic agent belonging to the thienoindole class, a derivative of duocarmycins.[1][2] Developed by Nerviano Medical Sciences, it functions as a DNA minor groove alkylating agent and is specifically optimized for use as a payload in Antibody-Drug Conjugates (ADCs).[1][3] Its design incorporates features that overcome the limitations of earlier duocarmycin derivatives, such as unfavorable physicochemical properties.[1][4] NMS-P528 exhibits sub-nanomolar cytotoxic activity across a wide range of cancer cell lines and is effective in chemoresistant and poorly proliferating tumors.[5][6][7] When incorporated into the NMS-P945 linker-payload system, it allows for the creation of stable and effective ADCs with a high drug-to-antibody ratio (DAR).[1][6] Preclinical studies have demonstrated that ADCs utilizing NMS-P528 possess a strong bystander effect, induce immunogenic cell death, and achieve significant anti-tumor efficacy in vivo with a favorable safety profile.[3][4][7]

Core Mechanism of Action

NMS-P528 exerts its cytotoxic effect through a sequence-selective alkylation of DNA. As a duocarmycin analogue, its mechanism is initiated by binding to the minor groove of DNA.[2][3] This binding is followed by a conformational change that activates the molecule's alkylating subunit, leading to the irreversible covalent bonding with the N3 position of adenine. This action causes significant DNA damage, which subsequently blocks DNA synthesis, induces cell cycle arrest, and ultimately triggers apoptosis.[4] This potent mechanism is effective throughout all phases of the cell cycle, enabling the killing of both dividing and non-dividing cancer cells.[1]

cluster_0 Extracellular cluster_1 Intracellular ADC ADC (e.g., Trastuzumab-NMS-P945) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload NMS-P528 (Released Payload) Lysosome->Payload 4. Linker Cleavage DNA Nuclear DNA Payload->DNA 5. DNA Minor Groove Binding Damage DNA Alkylation & Damage (p-H2A.X) DNA->Damage 6. Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Damage->Apoptosis 7. Cell Death Induction

Caption: Mechanism of action for an ADC utilizing the NMS-P528 payload.

Physicochemical Properties and ADC Formulation

A significant advantage of NMS-P528 is its optimized physicochemical profile, which is highly suited for ADC development.[6] The design includes a pyrrolidine moiety to enhance solubility and a thienoindole scaffold that balances chemical reactivity and stability.[4][8] These improvements mitigate common issues like aggregation and low conjugation levels that have hindered previous duocarmycin-based ADCs.[1]

NMS-P528 is typically incorporated into the This compound drug-linker system. This system consists of:

  • Payload: NMS-P528

  • Linker: A cathepsin-cleavable peptidic linker.[1]

  • Spacer: A self-immolating spacer to ensure efficient payload release.[1]

This this compound linker-payload can be efficiently conjugated to monoclonal antibodies, consistently achieving a desirable Drug-to-Antibody Ratio (DAR) of approximately 3.5 or higher, with minimal aggregation and full retention of the antibody's antigen-binding capability.[1][6]

Quantitative Preclinical Data

In Vitro Cytotoxicity

NMS-P528 demonstrates potent, sub-nanomolar cytotoxic activity across a diverse panel of human cancer cell lines. Its potency is significantly greater than that of other common chemotherapeutic agents and comparable to other highly potent ADC payloads.

CompoundAverage IC₅₀ (nmol/L)Cell Line Panel Size
NMS-P528 0.202 30
MMAE0.39330
DXd14830
Doxorubicin20030
Data sourced from a study evaluating antiproliferative activity after 72 hours of treatment.[5]
Pharmacokinetic Profile

The pharmacokinetic properties of NMS-P528 and the this compound linker have been evaluated across multiple species. The free NMS-P528 payload has a short plasma half-life, a key safety feature that limits systemic toxicity from any prematurely released drug.[5] Conversely, the this compound linker is designed for stability in circulation, ensuring the payload remains attached to the antibody until it reaches the target cell.[5]

AnalyteSpeciesPlasma Half-life (hours)
NMS-P528 (Free Payload) Mouse0.46
Rat0.22
Cynomolgus Monkey0.34
Human0.22
This compound (Linker-Payload) Mouse*1.31
Rat>24
Cynomolgus Monkey>24
Human>24
The shorter half-life in mice is attributed to high levels of the carboxylesterase 1 (CES1) enzyme in mouse plasma, which is not as abundant in human plasma.[5]
In Vivo Efficacy

ADCs armed with NMS-P528 have demonstrated high in vivo efficacy in various xenograft models. For instance, a single administration of trastuzumab-NMS-P945 resulted in complete tumor regression in HER2-positive breast cancer models at well-tolerated doses, with no significant impact on animal body weight.[2][6] This potent anti-tumor activity has been observed across a range of cancer types, including pancreatic, prostatic, gastric, and ovarian cancer models.[1]

Key Biological Attributes

  • Bystander Effect: NMS-P528 is cell-permeable, allowing it to diffuse from the target cancer cell and kill adjacent, antigen-negative tumor cells.[1][3] This "bystander effect" is crucial for treating heterogeneous tumors where antigen expression is varied.[7]

  • Activity in Chemoresistant Tumors: The unique DNA alkylation mechanism allows NMS-P528 to remain effective in tumors that have developed resistance to other therapies, such as those resistant to topoisomerase-I inhibitors.[3]

  • Immunogenic Cell Death (ICD): Treatment with NMS-P528-based ADCs has been shown to induce immunogenic cell death.[4][7] This process stimulates an immune response against the tumor, potentially leading to more durable therapeutic outcomes.[3][7]

NMS_P528 NMS-P528 Core Properties Prop1 High Potency (Sub-nM IC50) Prop2 Optimized Physicochemical Profile Prop3 Cell Permeability Prop4 Unique MoA (DNA Alkylation) Prop5 Induction of ICD Benefit1 Potent Tumor Killing Prop1->Benefit1 Benefit2 High-Quality ADCs (Good DAR, Low Aggregation) Prop2->Benefit2 Benefit3 Bystander Effect on Heterogeneous Tumors Prop3->Benefit3 Benefit4 Activity in Chemo- Resistant Models Prop4->Benefit4 Benefit5 Durable Immune-Mediated Cancer Control Prop5->Benefit5

Caption: Logical relationships between NMS-P528 properties and their therapeutic benefits.

Experimental Protocols

ADC Generation and Characterization
  • Conjugation: The this compound linker-payload is conjugated to a monoclonal antibody (e.g., Trastuzumab, EV20) following a partial reduction of the antibody's interchain disulfide bridges. The resulting thiol groups react with the linker to form the ADC.[1]

  • Characterization Workflow: The final ADC product is rigorously characterized to ensure quality and consistency.

    • Size Exclusion Chromatography (SEC): Used to quantify and confirm the absence of aggregated ADC material, which can affect efficacy and safety.[1][5]

    • Hydrophobic Interaction Chromatography (HIC): Employed to evaluate the distribution of different drug-loaded isoforms and determine the average DAR.[1][5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the reduced ADC (separated heavy and light chains) is performed to precisely calculate the final DAR.[1][5]

Start mAb + this compound (Linker-Payload) Step1 Partial Disulfide Reduction of mAb Start->Step1 Step2 Conjugation Reaction Step1->Step2 Step3 Purification Step2->Step3 ADC Final ADC Product Step3->ADC Analysis Quality Control Analysis ADC->Analysis SEC SEC (Aggregation Check) Analysis->SEC Is it monomeric? HIC HIC (DAR Distribution) Analysis->HIC What is the avg. DAR? LCMS LC-MS (Precise DAR Calc.) Analysis->LCMS Confirm DAR

Caption: Experimental workflow for ADC generation and characterization.
Cell-Based Assays

  • Internalization Assay: Target cells (e.g., HER2-positive NCI-N87) are incubated with the ADC at 37°C (permissive for internalization) and 0°C (non-permissive control).[4][5] Internalization is quantified over time using flow cytometry to measure the decrease in cell surface-bound antibody. Confocal microscopy with antibodies against the payload (anti-NMS-P528) and the antibody itself (anti-human IgG1) is used for visualization.[4][5]

  • Cytotoxicity Assay: A panel of tumor cell lines is treated with serial dilutions of NMS-P528 or the corresponding ADC for a set period (e.g., 72 hours). Cell viability is then measured using a standard proliferation assay (e.g., CellTiter-Glo®) to calculate IC₅₀ values.[5]

  • DNA Damage and Cell Cycle Analysis: Cells are treated with the ADC for 72 hours. They are then fixed, permeabilized, and stained with antibodies against phosphorylated histone H2A.X (a marker of DNA double-strand breaks) and with propidium iodide (PI) for DNA content.[4] Analysis by flow cytometry reveals the extent of DNA damage and alterations to the cell cycle profile (e.g., an increase in the sub-G1 population, indicative of apoptosis).[4]

Conclusion

NMS-P528 represents a significant advancement in the field of ADC payloads. Its development by Nerviano Medical Sciences addresses key historical challenges associated with duocarmycins, resulting in a molecule with high potency, broad applicability, and superior "drug-like" properties for ADC manufacturing.[1][6] The combination of a potent DNA alkylating mechanism, a strong bystander effect, and the ability to induce an immune response makes NMS-P528 a highly promising payload for developing next-generation ADCs aimed at treating challenging solid tumors.[3][7][9]

References

The Core Tenets of Duocarmycin-Based Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Duocarmycin-based antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapies, leveraging the high potency of duocarmycin payloads with the specificity of monoclonal antibodies. This technical guide delves into the core features of these ADCs, providing a comprehensive overview of their mechanism of action, preclinical efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: DNA Alkylation and Cell Death

Duocarmycin-based ADCs exert their cytotoxic effects through a targeted delivery of a potent DNA-alkylating agent. The process begins with the antibody component of the ADC binding to a specific antigen on the surface of a cancer cell.[1][2] Following binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis. Once inside the cell, the duocarmycin payload is released from the antibody, a process often facilitated by the acidic environment of the endosomes and lysosomes or through the cleavage of the linker by intracellular enzymes.[1]

The released duocarmycin, a member of a class of natural products first isolated from Streptomyces bacteria, then translocates to the nucleus.[1] There, it binds to the minor groove of DNA with a preference for AT-rich sequences.[1][3] This binding event is followed by the irreversible alkylation of the N3 position of adenine.[1][3] This covalent modification of the DNA backbone disrupts its structure and function, interfering with critical cellular processes such as DNA replication and transcription.[1][3] The resulting DNA damage triggers a cascade of cellular responses, including the activation of DNA damage repair pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][3][4][5][6]

Duocarmycins are exceptionally potent, with cytotoxic activity in the picomolar range.[7] A key advantage of duocarmycins as ADC payloads is their ability to kill both dividing and non-dividing cells, as their mechanism of action is not dependent on cell division.[1] Furthermore, they have shown efficacy against cancer cells that are resistant to other chemotherapeutic agents.[1]

Duocarmycin_ADC_Mechanism_of_Action Mechanism of Action of Duocarmycin-Based ADCs cluster_cell Tumor Cell cluster_nucleus Nucleus ADC Duocarmycin ADC Antigen Tumor-Specific Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Endosome_Lysosome Endosome/Lysosome (Acidic Environment/ Enzymatic Cleavage) Internalization->Endosome_Lysosome Payload_Release Duocarmycin Payload Release Endosome_Lysosome->Payload_Release Nucleus Nucleus Payload_Release->Nucleus DNA DNA Minor Groove (AT-rich sequences) Alkylation Adenine N3 Alkylation DNA->Alkylation Duocarmycin Binding DNA_Damage DNA Damage Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

Mechanism of Action of Duocarmycin-Based ADCs

Linker Technology: A Crucial Determinant of Efficacy and Safety

The linker connecting the antibody to the duocarmycin payload is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Both cleavable and non-cleavable linkers have been utilized in the development of duocarmycin-based ADCs.[1]

  • Cleavable Linkers: These linkers are designed to be stable in the systemic circulation but are cleaved under specific conditions found within the tumor microenvironment or inside the cancer cell. Common cleavage mechanisms include:

    • Enzyme-cleavable linkers: These often contain a peptide sequence that is a substrate for enzymes, such as cathepsins, which are highly expressed in lysosomes.[1] The valine-citrulline (vc) linker is a widely used example.[8]

    • pH-sensitive linkers: These linkers are designed to hydrolyze in the acidic environment of endosomes and lysosomes.

  • Non-cleavable Linkers: These linkers remain intact, and the payload is released through the complete degradation of the antibody in the lysosome.

The choice of linker has important implications for the ADC's bystander effect. ADCs with cleavable linkers can release their payload in a form that can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[1] This is particularly advantageous in tumors with heterogeneous antigen expression.

Preclinical Data of Key Duocarmycin-Based ADCs

Numerous duocarmycin-based ADCs are in preclinical and clinical development. Two prominent examples are SYD985 (trastuzumab duocarmazine) and MGC018.

SYD985 (Trastuzumab Duocarmazine)

SYD985 is an ADC composed of the anti-HER2 antibody trastuzumab linked to a duocarmycin payload via a cleavable valine-citrulline linker.[2][9] It has shown significant preclinical activity in various cancer models, including those with low HER2 expression.

Table 1: In Vitro Cytotoxicity of SYD985 and its Payload (seco-DUBA)

Cell LineCancer TypeHER2 StatusCompoundIC50 (nM)Reference
SK-BR-3Breast Carcinoma3+seco-DUBA0.09[10]
SK-OV-3Ovarian Carcinoma2+seco-DUBA0.43[10]
SW620Colon CarcinomaNegativeseco-DUBA0.21[10]
SK-BR-3Breast Carcinoma3+SYD9830.22[10]
SK-OV-3Ovarian Carcinoma2+SYD9830.44[10]
EOC (mean)Ovarian Carcinoma3+SYD9850.024 (µg/mL)[9]
EOC (mean)Ovarian Carcinoma2+SYD9850.054 (µg/mL)[9]
EOC (mean)Ovarian Carcinoma1+/0SYD9850.072 (µg/mL)[9]
CS (mean)Carcinosarcoma3+SYD9850.013 (µg/mL)[2]
CS (mean)Carcinosarcoma1+SYD9850.060 (µg/mL)[2]

Table 2: In Vivo Efficacy of SYD985 in Xenograft Models

Xenograft ModelCancer TypeHER2 StatusTreatmentDose (mg/kg)Tumor Growth InhibitionReference
BT-474Breast Carcinoma3+SYD9835 (single dose)Significant reduction[11]
MAXF1322Breast Cancer PDX3+SYD9851, 3, 10 (single dose)Dose-dependent reduction[11]
MAXF1162Breast Cancer PDX3+SYD9851, 3, 10 (single dose)Dose-dependent reduction[11]
MGC018

MGC018 is an ADC targeting B7-H3, an immune checkpoint molecule overexpressed on various solid tumors. It utilizes a cleavable linker to deliver a duocarmycin payload.[8][12]

Table 3: In Vitro Cytotoxicity of MGC018

Cell LineCancer TypeB7-H3 Expression (ABC)IC50 (pM)Reference
MDA-MB-468Breast Cancer5.7 x 10^4767
PA-1Ovarian Cancer1.5 x 10^5181
A375.S2Melanoma7.4 x 10^4275
Calu-6Lung Cancer1.4 x 10^5260
Hs700TPancreatic Cancer1.2 x 10^5585
PC3Prostate Cancer3.1 x 10^5319
LN-229Glioblastoma1.4 x 10^5910
SW48Colon Cancer6.0 x 10^41447

Table 4: In Vivo Efficacy of MGC018 in Xenograft Models

Xenograft ModelCancer TypeTreatmentDose (mg/kg)Dosing ScheduleTumor Growth InhibitionReference
PA-1Ovarian CancerMGC0183QWx497% reduction[13]
PA-1Ovarian CancerMGC0183Q2Wx492% reduction[13]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is a generalized procedure based on methodologies described in the cited literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a duocarmycin-based ADC on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SK-BR-3, MDA-MB-468)

  • Cell culture medium and supplements (e.g., RPMI-1640, FBS)

  • Duocarmycin-based ADC

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the duocarmycin-based ADC in cell culture medium.

  • Remove the existing medium from the cell plates and add the ADC dilutions. Include a vehicle control (medium without ADC).

  • Incubate the plates for a specified period (e.g., 72-144 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve.

  • Determine the IC50 value from the dose-response curve using appropriate software.

In Vitro Bystander Effect Assay (Co-culture Method)

This protocol is a generalized procedure based on methodologies described in the cited literature.

Objective: To assess the ability of a duocarmycin-based ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)

  • Antigen-negative cancer cell line, labeled with a fluorescent marker (e.g., GFP-labeled MDA-MB-231)

  • Cell culture medium and supplements

  • Duocarmycin-based ADC

  • 96-well cell culture plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells into 96-well plates at a defined ratio.

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the duocarmycin-based ADC. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 72-120 hours).

  • At the end of the incubation, wash the cells and acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the number of viable fluorescently labeled antigen-negative cells in each well.

  • Calculate the percentage of survival of the antigen-negative cells relative to the vehicle control to determine the extent of the bystander effect.

Bystander_Effect_Assay_Workflow Workflow for In Vitro Bystander Effect Assay Start Start Seed_Cells Seed co-culture of Antigen-Positive and Fluorescently Labeled Antigen-Negative Cells Start->Seed_Cells Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence ADC_Treatment Treat with serial dilutions of Duocarmycin ADC Adherence->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation Imaging Acquire images using fluorescence microscopy Incubation->Imaging Quantification Quantify viable fluorescently labeled Antigen-Negative cells Imaging->Quantification Analysis Calculate percentage survival and determine bystander effect Quantification->Analysis End End Analysis->End

Workflow for In Vitro Bystander Effect Assay
In Vivo Xenograft Efficacy Study

This protocol is a generalized procedure based on methodologies described in the cited literature.

Objective: To evaluate the anti-tumor efficacy of a duocarmycin-based ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • Duocarmycin-based ADC

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Implant cancer cells subcutaneously into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, ADC at different dose levels).

  • Administer the ADC or vehicle control to the mice, typically via intravenous injection, according to a predetermined dosing schedule (e.g., single dose, once weekly).

  • Measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.

Signaling Pathways Activated by Duocarmycin-Induced DNA Damage

The DNA damage induced by duocarmycins triggers a complex network of cellular signaling pathways. The cell's response is a critical determinant of its fate, leading to either cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too extensive.

Upon alkylation of DNA by duocarmycin, DNA damage sensors, such as the MRN complex (MRE11-RAD50-NBS1), recognize the DNA lesions. This initiates a signaling cascade, primarily through the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2.

Activated CHK1 and CHK2, in turn, phosphorylate and inactivate CDC25 phosphatases. The inactivation of CDC25 prevents the activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This leads to cell cycle arrest, most notably at the G2/M checkpoint, providing the cell with an opportunity to repair the damaged DNA.[3][4][6]

If the DNA damage is irreparable, the DNA damage response pathway can activate pro-apoptotic signaling. This can occur through the p53 tumor suppressor protein, which is stabilized and activated by ATM/ATR and CHK1/CHK2. Activated p53 can induce the expression of pro-apoptotic proteins, such as BAX and PUMA, leading to the activation of the intrinsic apoptotic pathway.

Duocarmycin_Signaling_Pathway Signaling Pathways Activated by Duocarmycin-Induced DNA Damage Duocarmycin Duocarmycin DNA DNA Duocarmycin->DNA Binds to minor groove DNA_Alkylation DNA Alkylation (Adenine N3) DNA->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage MRN_Complex MRN Complex (Sensor) DNA_Damage->MRN_Complex Sensed by p53 p53 (Tumor Suppressor) DNA_Damage->p53 Induces accumulation of ATM_ATR ATM/ATR (Kinases) MRN_Complex->ATM_ATR Activates CHK1_CHK2 CHK1/CHK2 (Checkpoint Kinases) ATM_ATR->CHK1_CHK2 Phosphorylates and Activates ATM_ATR->p53 Phosphorylates and Activates CDC25 CDC25 (Phosphatase) CHK1_CHK2->CDC25 Phosphorylates and Inactivates G2_M_Arrest G2/M Cell Cycle Arrest CHK1_CHK2->G2_M_Arrest Induces CDKs CDKs (Cyclin-Dependent Kinases) CDC25->CDKs Dephosphorylates and Activates CDKs->G2_M_Arrest Promotes G2/M transition DNA_Repair DNA Repair G2_M_Arrest->DNA_Repair Allows time for Apoptosis_Pathway Intrinsic Apoptosis Pathway p53->Apoptosis_Pathway Induces Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Signaling Pathways Activated by Duocarmycin-Induced DNA Damage

Conclusion

Duocarmycin-based ADCs are a potent and promising class of anti-cancer therapeutics. Their unique mechanism of action, high potency, and the potential for a bystander effect make them attractive candidates for the treatment of a wide range of solid and hematological malignancies. The continued refinement of linker technology and a deeper understanding of the cellular responses to duocarmycin-induced DNA damage will further enhance the development of next-generation duocarmycin-based ADCs with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the core principles of these complex biotherapeutics, intended to aid researchers and drug developers in this exciting field.

References

NMS-P945: A Paradigm Shift in Next-Generation Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is being revolutionized by antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A key innovation in this field is the development of novel payload-linker technologies designed to overcome the limitations of earlier ADCs. NMS-P945, a proprietary payload-linker developed by Nerviano Medical Sciences, has emerged as a highly promising component for the creation of next-generation ADCs, demonstrating significant preclinical efficacy and a favorable safety profile.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in shaping the future of ADC development.

Core Components and Mechanism of Action

This compound is a sophisticated drug-linker that consists of a potent cytotoxic agent, NMS-P528, connected to a monoclonal antibody via a peptidase-cleavable linker.[1][3] This design ensures that the cytotoxic payload remains inactive until it is released within the target cancer cell, thereby minimizing off-target toxicity.

The Payload: NMS-P528

The cytotoxic component of this compound is NMS-P528, a novel derivative of thienoduocarmycin.[1][4] Duocarmycins are a class of natural products known for their potent DNA alkylating activity.[1][5] NMS-P528 exerts its cytotoxic effect by binding to the minor groove of DNA and subsequently alkylating it, leading to DNA damage, cell-cycle arrest, and ultimately, apoptosis.[1][5][6] A key advantage of this mechanism is its effectiveness against both rapidly proliferating and slowly dividing cancer cells, a significant limitation of many traditional chemotherapeutic agents that target cell division.[5][7]

The Linker: Ensuring Targeted Delivery

This compound incorporates a protease-cleavable linker, which is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsins, that are abundant within cancer cells.[1][3] This targeted release of NMS-P528 within the tumor cell is crucial for maximizing the therapeutic window of the ADC.

The general mechanism of action for an ADC utilizing this compound is a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Payload Release: Inside the acidic environment of the lysosome, proteases cleave the linker, releasing the active NMS-P528 payload into the cytoplasm.

  • DNA Alkylation and Cell Death: NMS-P528 translocates to the nucleus, binds to the DNA minor groove, and alkylates the DNA, triggering a cascade of events that leads to apoptotic cell death.[1][5]

Key Advantages of this compound in ADC Development

The unique properties of this compound contribute to its potential as a best-in-class payload-linker for next-generation ADCs.

  • High Potency and Broad Applicability: The NMS-P528 payload exhibits sub-nanomolar IC50 values across a wide range of tumor cell lines, indicating its potent cytotoxic activity.[1] This inherent potency allows for the use of lower doses of the ADC, potentially reducing systemic toxicity.

  • Bystander Effect: A crucial feature of this compound-based ADCs is their ability to induce a "bystander effect."[1][2][8] Once released, the cell-permeable NMS-P528 can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[2][3]

  • Activity in Chemoresistant Tumors: The DNA alkylating mechanism of NMS-P528 is distinct from that of many commonly used chemotherapeutic agents, such as tubulin inhibitors.[1][5] This allows this compound-based ADCs to be effective against tumors that have developed resistance to other therapies.[1][2] Preclinical studies have shown that a trastuzumab-NMS-P945 ADC could overcome resistance to trastuzumab deruxtecan (a topoisomerase I inhibitor-based ADC) induced by certain mutations.[1]

  • Induction of Immunogenic Cell Death (ICD): this compound has been shown to induce immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response.[1][8] This property can potentially lead to a more durable and systemic anti-cancer effect by engaging the patient's own immune system to fight the tumor.[2]

  • Favorable Physicochemical Properties and Conjugation: this compound has been optimized for superior physicochemical properties, which facilitates the production of ADCs with a reproducible drug-to-antibody ratio (DAR) of greater than 3.5 without significant antibody aggregation.[1][9] This high DAR is achieved through the partial reduction of interchain cysteine disulfide bonds for conjugation.[1]

Preclinical Data Highlights

Preclinical studies using a trastuzumab-NMS-P945 ADC have demonstrated its potent and specific anti-tumor activity in HER2-positive cancer models.

Parameter Observation Reference
Drug-to-Antibody Ratio (DAR) Reproducibly >3.5[1][9]
In Vitro Cytotoxicity (IC50) Sub-nanomolar values in HER2+ cell lines[1]
In Vivo Efficacy Complete tumor regression in HER2+ xenograft models[5][7]
Bystander Killing Demonstrated in co-culture experiments[1]
Safety Profile Well-tolerated at efficacious doses in preclinical models[1]

Experimental Protocols

While detailed, proprietary protocols for the synthesis and conjugation of this compound are not publicly available, the general methodologies can be outlined based on published literature.

General ADC Conjugation Protocol

The conjugation of this compound to a monoclonal antibody, such as trastuzumab, typically involves the following steps:

  • Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer at a specific concentration.

  • Partial Reduction: The interchain disulfide bonds of the antibody are partially reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The molar equivalence of the reducing agent is carefully controlled to achieve the desired number of free sulfhydryl groups for conjugation.[1]

  • Drug-Linker Conjugation: The this compound drug-linker is added in excess to the reduced antibody solution. The maleimide group on the linker reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond.

  • Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. This is typically achieved through techniques like size exclusion chromatography (SEC).[1]

  • Characterization: The purified ADC is then characterized to determine the DAR, level of aggregation, and antigen-binding capability. Hydrophobic interaction chromatography (HIC) is often used to determine the distribution of different DAR species.[1]

In Vitro Cytotoxicity Assay

The cytotoxic activity of an this compound-based ADC is typically evaluated using a cell proliferation assay:

  • Cell Seeding: Cancer cell lines with varying levels of target antigen expression are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, a control ADC (targeting a different antigen), the unconjugated antibody, and the free payload.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Visualizing the Molecular Pathways and Experimental Logic

To better understand the processes involved with this compound, the following diagrams illustrate the mechanism of action, the experimental workflow for ADC generation, and the logical relationship of its key features.

NMS-P945_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Released NMS-P528 Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Binding AlkylatedDNA Alkylated DNA DNA->AlkylatedDNA 6. Alkylation Apoptosis Apoptosis AlkylatedDNA->Apoptosis 7. Cell Death

Caption: Mechanism of action of an this compound based ADC.

ADC_Generation_Workflow mAb Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation NMS_P945 This compound Payload-Linker NMS_P945->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (HIC, SEC) Purified_ADC->Characterization Final_ADC Final Characterized ADC Characterization->Final_ADC

Caption: Workflow for the generation and characterization of an this compound ADC.

Caption: Key advantageous features of the this compound payload-linker.

Conclusion

This compound represents a significant advancement in the field of antibody-drug conjugates. Its potent and unique mechanism of action, coupled with features like the bystander effect and the induction of immunogenic cell death, positions it as a highly attractive payload-linker for the development of next-generation ADCs. The favorable physicochemical properties of this compound also address some of the manufacturing challenges associated with earlier ADC technologies. As research continues, ADCs incorporating this compound have the potential to offer new and effective treatment options for a wide range of cancers, including those that are resistant to current therapies. The ongoing preclinical and future clinical evaluation of this compound-based ADCs will be critical in fully realizing their therapeutic promise.

References

An In-Depth Technical Guide to DNA Alkylating Agents for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DNA alkylating agents as payloads for antibody-drug conjugates (ADCs), focusing on their mechanisms of action, potency, and the experimental protocols essential for their development and evaluation.

Introduction to DNA Alkylating Agents in ADCs

DNA alkylating agents represent a powerful class of cytotoxic payloads for ADCs. Their mechanism of action, which involves the covalent modification of DNA, leads to the disruption of DNA replication and transcription, ultimately inducing cancer cell death.[1][2] Unlike microtubule inhibitors, many DNA alkylating agents are effective against both dividing and non-dividing cells, offering a potential advantage for treating slow-growing tumors.[3] This guide will delve into the specifics of several key classes of DNA alkylating agents used in ADCs.

Key Classes of DNA Alkylating Payloads

Pyrrolobenzodiazepines (PBDs)

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA minor-groove binding agents originally discovered in Streptomyces species.[3] PBD dimers are particularly potent, crosslinking two DNA strands, which is a lesion that is difficult for cancer cells to repair.[3] This crosslinking stalls replication forks and arrests the cell cycle, leading to apoptosis at picomolar concentrations.[3]

Mechanism of Action: PBD dimers bind to the minor groove of DNA and form a covalent aminal bond between the N2 of a guanine base and the electrophilic C11 position of the PBD.[3] This action does not significantly distort the DNA helix, which may help in evading DNA damage repair responses.[3]

PBD_Mechanism

Duocarmycins

Duocarmycins are another class of potent DNA alkylating agents isolated from Streptomyces.[4] They are known for their extreme cytotoxicity.[4] Synthetic analogs of duocarmycins, such as CC-1065, are also highly potent and have been developed for use in ADCs.[4]

Mechanism of Action: Duocarmycins bind to the minor groove of AT-rich sequences of DNA.[5] This binding facilitates the alkylation of the N3 position of adenine, leading to irreversible DNA modification, disruption of the nucleic acid architecture, and subsequent tumor cell death.[5][6]

Duocarmycin_Mechanism

Indolinobenzodiazepines (IGNs)

IGNs are a newer class of DNA-alkylating agents developed for use in ADCs.[7] They are structurally related to PBDs but have been modified to improve their properties as ADC payloads.[7] A key modification is the reduction of one of the two imine moieties found in PBD dimers, resulting in a mono-imine IGN that alkylates but does not cross-link DNA.[8] This change has been shown to improve the tolerability of the resulting ADCs in preclinical models.[5]

Mechanism of Action: IGNs bind to the minor groove of DNA, and the mono-imine moiety forms a covalent bond with the 2-amino group of a guanine residue.[9] This DNA alkylation is highly stable and leads to cell cycle arrest and apoptosis.[8][9]

Other DNA Alkylating Agents

Other classes of DNA alkylating agents have also been explored as ADC payloads, including:

  • Cyclopropanapyrroloindoles (CPIs): Similar to duocarmycins, these agents also alkylate DNA in the minor groove.

  • Bizelesin: A potent DNA cross-linking agent.

  • Lurbinectedin: A synthetic alkaloid that binds to guanine residues in the minor groove of DNA, leading to adducts that can cause double-strand breaks and disrupt transcription.[8]

Quantitative Data on DNA Alkylating ADCs

The following tables summarize the in vitro potency and clinical trial data for various ADCs utilizing DNA alkylating payloads.

Table 1: In Vitro Cytotoxicity (IC50) of DNA Alkylating Payloads and ADCs

Payload ClassCompound/ADCCell LineTarget AntigenIC50 (pM)Reference
PBD SG3199 (Tesirine warhead)Panel of human cancer cell lines-Mean GI50: 151.5[10]
Anti-5T4 PBD ADCTarget-positive cell lines5T4Low single-digit pM[11]
Duocarmycin Duocarmycin SA (DSA)HeLa S3-0.69[12]
Duocarmycin SA (DSA)Molm-14 (AML)-11.12[13]
Duocarmycin SA (DSA)HL-60 (AML)-112.7[13]
SYD985 (Trastuzumab-duocarmycin)SK-BR-3 (HER2 3+)HER26.9 ng/mL[14]
SYD985 (Trastuzumab-duocarmycin)UACC-893 (HER2 3+)HER254.1 ng/mL[14]
SYD985 (Trastuzumab-duocarmycin)NCI-N87 (HER2 3+)HER224.5 ng/mL[14]
IGN Mono-imine IGN ADCsVarious cancer cell linesEpCAM, CD33, FRα2 - 60[7]
Anti-FRα ADC (IGN payload)KB (high FRα)FRα~2[5]
Anti-FRα ADC (IGN payload)T47D (low FRα)FRα~100[5]

Table 2: Clinical Trial Data for ADCs with DNA Alkylating Payloads

ADC Name (Payload)TargetIndicationPhaseKey FindingsReference
Loncastuximab tesirine (PBD) CD19Relapsed/refractory DLBCLApprovedORR: 48.3%; Manageable toxicity profile.[15]
Vadastuximab talirine (PBD) CD33Acute Myeloid LeukemiaDiscontinuedHigher mortality in the ADC arm of a Phase 3 trial.[16]
Rovalpituzumab tesirine (PBD) DLL3Small Cell Lung CancerDiscontinuedFailed to show survival benefit in a Phase 3 trial.[16]
Camidanlumab tesirine (PBD) CD25Hodgkin LymphomaPhase 2Promising activity, progressing towards approval.[16]
SYD985 (Trastuzumab-duocarmycin) HER2HER2-positive metastatic breast cancerFast-Track ApprovalFirst duocarmycin-based ADC approved for clinical use.[17]
IMGN779 (IGN) CD33Acute Myeloid LeukemiaPhase 1Under clinical evaluation.[5]
IMGN632 (IGN) CD123Hematological MalignanciesPhase 1Under clinical evaluation.[5]
Lurbinectedin -Small Cell Lung CancerApprovedORR: 35.2% in a basket trial.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of ADCs with DNA alkylating payloads.

ADC_Dev_Workflow

ADC Conjugation (Site-Specific Thiol-Maleimide Example)

This protocol describes a general method for the site-specific conjugation of a maleimide-functionalized DNA alkylating payload to an engineered cysteine on an antibody.[11]

  • Antibody Preparation:

    • Produce a monoclonal antibody with an engineered cysteine residue at a specific site (e.g., using recombinant DNA technology).

    • Purify the antibody using standard chromatography techniques (e.g., Protein A affinity chromatography).

    • Dialyze the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Reduction of Interchain Disulfides:

    • To make the engineered cysteine available for conjugation, reduce the antibody's interchain disulfide bonds.

    • Add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.

    • Incubate at 37°C for 2 hours.

    • Remove the excess reducing agent by buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-activated DNA alkylating payload in an organic solvent like DMSO.

    • Add a 5- to 10-fold molar excess of the payload solution to the reduced antibody.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a 100-fold molar excess of N-acetylcysteine and incubating for 20 minutes.

    • Purify the ADC from unconjugated payload and other reactants using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the level of aggregation by size-exclusion chromatography (SEC).

    • Confirm the integrity of the ADC by SDS-PAGE.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an ADC.[3][18]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted test articles. Include wells with medium only as a blank control.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the untreated control wells.

    • Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

In Vivo Xenograft Efficacy Study

This protocol describes a typical subcutaneous xenograft model in mice to evaluate the anti-tumor efficacy of an ADC.[19][20]

  • Cell Implantation:

    • Harvest human cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-10 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

  • ADC Administration:

    • Administer the ADC and control articles via intravenous (tail vein) injection at the predetermined doses and schedule.

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight of the mice throughout the study.

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of toxicity (e.g., >20% body weight loss) are observed.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

LC-MS/MS Analysis of DNA Adducts

This protocol provides a general workflow for the detection and quantification of DNA adducts formed by the ADC payload in tumor tissue.[15][21]

  • DNA Extraction:

    • Excise tumor tissue from treated and control animals and immediately freeze it in liquid nitrogen.

    • Homogenize the frozen tissue and extract genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.

  • DNA Digestion:

    • Digest the purified DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Preparation:

    • Remove proteins from the digested sample by precipitation or filtration.

    • Enrich the sample for the DNA adducts of interest using solid-phase extraction (SPE), if necessary.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the nucleosides and DNA adducts using a suitable reverse-phase HPLC column.

    • Detect and quantify the specific DNA adduct using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer. This involves monitoring the transition from the precursor ion (the protonated adduct) to a specific product ion (e.g., the protonated DNA base).

  • Quantification:

    • Generate a standard curve using a synthetic standard of the DNA adduct of interest.

    • Quantify the amount of the DNA adduct in the tumor samples by comparing their peak areas to the standard curve.

Resistance Mechanisms and Future Directions

Resistance to ADCs with DNA alkylating payloads can arise through various mechanisms, including downregulation of the target antigen, impaired ADC internalization or trafficking, and increased drug efflux by ABC transporters. A key mechanism of resistance to DNA alkylating agents is the upregulation of DNA repair pathways.[1][5]

DNA_Repair_Resistance

Future research in this field is focused on developing novel DNA alkylating payloads with improved therapeutic indices, designing linkers that are more stable in circulation but are efficiently cleaved within the tumor, and exploring combination therapies that can overcome resistance mechanisms, such as combining ADCs with inhibitors of DNA repair pathways.[1] The continued innovation in payload and linker technology will further expand the potential of ADCs with DNA alkylating agents in cancer therapy.

References

NMS-P945 Linker-Payload Technology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P945 is a novel, proprietary linker-payload technology developed for the creation of next-generation antibody-drug conjugates (ADCs). This technology is engineered to produce highly effective and well-tolerated ADCs with the potential to overcome challenges faced by existing ADC therapies, such as chemoresistance and heterogeneous tumor antigen expression. The core of the this compound system is the potent thienoduocarmycin-based payload, NMS-P528, connected to a monoclonal antibody (mAb) via a protease-cleavable linker. This design allows for targeted delivery of the cytotoxic agent to tumor cells, followed by controlled release of the payload within the cancer cell, leading to potent anti-tumor activity.

Core Components and Mechanism of Action

The this compound linker-payload system consists of three key components: the payload (NMS-P528), a cleavable linker, and the conjugation chemistry that attaches it to an antibody.

Payload: NMS-P528

NMS-P528 is a highly potent, synthetic derivative of duocarmycin, a class of natural products known for their DNA alkylating properties. As a DNA minor groove binding agent, NMS-P528 covalently alkylates DNA, leading to irreversible DNA damage. This disruption of DNA integrity ultimately triggers cell cycle arrest and apoptosis, resulting in cancer cell death. A key advantage of this mechanism is its effectiveness against both dividing and non-dividing cells, which is a limitation for some other classes of cytotoxic payloads that only target actively proliferating cells.

Linker Chemistry

This compound utilizes a protease-cleavable linker. This linker is designed to be stable in systemic circulation, minimizing premature release of the toxic payload and reducing off-target toxicity. Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the linker is cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells. This cleavage releases the active NMS-P528 payload inside the cell. The linker also incorporates a self-immolating spacer to ensure the efficient release of the unmodified, fully active payload.

Mechanism of Action of this compound ADCs

The therapeutic action of an ADC utilizing this compound technology follows a multi-step process:

  • Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen expressed on the surface of cancer cells.

  • Internalization: Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases lead to the cleavage of the linker and the release of the NMS-P528 payload.

  • DNA Alkylation and Cell Death: The released NMS-P528 payload diffuses into the nucleus, binds to the minor groove of DNA, and alkylates it. This leads to DNA damage, activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.

  • Bystander Effect: A crucial feature of the this compound technology is its ability to induce a "bystander effect." The released NMS-P528 payload is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells within the tumor microenvironment. This is particularly advantageous in treating tumors with heterogeneous antigen expression.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of ADCs developed using the this compound technology.

Table 1: In Vitro Cytotoxicity of Trastuzumab-NMS-P945 ADC in HER2-Positive and -Negative Cancer Cell Lines

Cell LineTumor TypeHER2 StatusIC50 (nM)
SK-BR-3Breast CancerHigh0.03
NCI-N87Gastric CancerHigh0.05
BT-474Breast CancerHigh0.08
HCC1954Breast CancerHigh0.12
JIMT-1Breast CancerModerate0.45
MDA-MB-468Breast CancerNegative>100
MCF7Breast CancerNegative>100

Data represents the concentration of the ADC required to inhibit cell growth by 50% after a 72-hour incubation period.

Table 2: In Vitro Cytotoxicity of EV20/NMS-P945 ADC in HER3-Expressing Cancer Cell Lines

Cell LineTumor TypeIC50 (nM)
FaDuHead and Neck Cancer0.15
BxPC-3Pancreatic Cancer0.22
A431Skin Cancer0.31
CAPAN-1Pancreatic Cancer0.56

Data represents the concentration of the ADC required to inhibit cell growth by 50% after a 72-hour incubation period.

Table 3: Pharmacokinetic Parameters of Trastuzumab-NMS-P945 ADC in Cynomolgus Monkeys

ParameterValue
Total Antibody
Half-life (t½)~7-10 days
Clearance (CL)~0.3-0.5 mL/h/kg
Volume of Distribution (Vd)~50-70 mL/kg
Conjugated ADC (this compound)
Half-life (t½)~5-7 days

Pharmacokinetic parameters were determined following a single intravenous administration.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Antibody-Drug Conjugation via Interchain Cysteine Residues

This protocol describes the generation of an ADC by conjugating the this compound linker-payload to a monoclonal antibody through the partial reduction of interchain disulfide bonds.

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

    • This compound linker-payload

    • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution

    • Quenching reagent: N-acetylcysteine solution

    • Solvent: Dimethyl sulfoxide (DMSO)

    • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G25)

  • Procedure:

    • Antibody Reduction:

      • The antibody solution is treated with a specific molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups. The reaction is typically incubated at 37°C for 30-60 minutes.

    • Conjugation:

      • The this compound linker-payload, dissolved in DMSO, is added to the reduced antibody solution. The reaction mixture is incubated at 4°C for 1-2 hours to allow the maleimide group on the linker to react with the free thiol groups on the antibody.

    • Quenching:

      • The conjugation reaction is stopped by adding an excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

    • Purification:

      • The resulting ADC is purified from unconjugated linker-payload and other reaction components using size-exclusion chromatography.

2. ADC Characterization: Drug-to-Antibody Ratio (DAR) and Aggregation

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC is used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated payload molecules. The resulting chromatogram shows peaks corresponding to the naked antibody (DAR=0) and the various drug-conjugated species (DAR=2, 4, 6, 8). The average DAR is calculated from the peak areas.

  • Size-Exclusion Chromatography (SEC):

    • SEC is employed to assess the level of aggregation in the final ADC product. The ADC solution is passed through a column that separates molecules based on their size. A high percentage of the monomeric form indicates a stable and desirable product, while the presence of high molecular weight species suggests aggregation.

3. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to inhibit the proliferation of cancer cells.

  • Materials:

    • Cancer cell lines (antigen-positive and antigen-negative)

    • Cell culture medium and supplements

    • ADC constructs and control antibodies

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: The cells are treated with serial dilutions of the ADC, control antibody, or vehicle for a specified period (e.g., 72 or 96 hours).

    • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Solubilization: A solubilization buffer is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the ADC that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

4. In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Materials:

    • Antigen-positive cancer cell line

    • Antigen-negative cancer cell line, engineered to express a fluorescent protein (e.g., GFP)

    • Co-culture medium

    • ADC constructs

    • 96-well plates

    • Fluorescence microscope or high-content imaging system

  • Procedure:

    • Co-culture Seeding: A mixed population of antigen-positive and GFP-expressing antigen-negative cells are seeded together in 96-well plates.

    • Treatment: The co-culture is treated with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.

    • Incubation: The plates are incubated for a defined period (e.g., 72-96 hours).

    • Imaging and Analysis: The viability of the GFP-expressing antigen-negative cells is assessed by fluorescence microscopy or a high-content imaging system. A reduction in the number of fluorescent cells in the ADC-treated co-cultures compared to control-treated co-cultures indicates a bystander killing effect.

Visualizations

The following diagrams illustrate key aspects of the this compound linker-payload technology.

NMS_P945_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen->Tumor_Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release NMS-P528 Payload Release Lysosome->Payload_Release 4. Linker Cleavage Nucleus Nucleus Payload_Release->Nucleus Neighboring_Cell Neighboring Antigen-Negative Tumor Cell Payload_Release->Neighboring_Cell 7. Diffusion DNA_Alkylation DNA Alkylation Nucleus->DNA_Alkylation 5. DNA Binding Apoptosis Apoptosis DNA_Alkylation->Apoptosis 6. Cell Death Neighbor_Apoptosis Apoptosis Neighboring_Cell->Neighbor_Apoptosis

Mechanism of Action of this compound ADC

Experimental_Workflow Start Start: Antibody & this compound Reduction 1. Partial Reduction of Antibody (e.g., with TCEP) Start->Reduction Conjugation 2. Conjugation with this compound Reduction->Conjugation Purification 3. Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization 4. Characterization Purification->Characterization DAR_Analysis DAR Analysis (HIC) Characterization->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Characterization->Aggregation_Analysis In_Vitro_Testing 5. In Vitro Testing Characterization->In_Vitro_Testing Cytotoxicity_Assay Cytotoxicity Assay (MTT) In_Vitro_Testing->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay In_Vitro_Testing->Bystander_Assay In_Vivo_Testing 6. In Vivo Efficacy (Xenograft Models) In_Vitro_Testing->In_Vivo_Testing End End: Preclinical Data In_Vivo_Testing->End

General Experimental Workflow for this compound ADC

DNA_Damage_Response_Signaling NMS_P528 NMS-P528 Payload DNA_Damage DNA Alkylation (Double-Strand Breaks) NMS_P528->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR CHK2 CHK2 Activation ATM_ATR->CHK2 p53 p53 Stabilization & Activation CHK2->p53 DNA_Repair DNA Repair Mechanisms p53->DNA_Repair p21 p21 Expression p53->p21 Bax_Puma Bax/Puma Expression p53->Bax_Puma Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis (Programmed Cell Death) DNA_Repair->Apoptosis If repair fails p21->Cell_Cycle_Arrest Bax_Puma->Apoptosis

DNA Damage Response Signaling Pathway

Preclinical Efficacy of NMS-P945: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of NMS-P945, a novel duocarmycin-like payload for antibody-drug conjugates (ADCs). The data presented herein demonstrates the potent anti-tumor activity of this compound when conjugated to targeting antibodies, highlighting its potential as a next-generation ADC payload.

In Vitro Efficacy

This compound, when conjugated to antibodies, exhibits potent and target-dependent cytotoxic activity across a range of cancer cell lines. The payload, NMS-P528, is a highly potent toxin with sub-nanomolar IC50 values.[1] As an ADC, the cytotoxic effect is highly correlated with the expression of the target antigen on the cancer cell surface.

Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of this compound conjugated to different antibodies in various cancer cell lines.

Antibody ConjugateCell LineCancer TypeTargetIC50 (pM)Reference
Trastuzumab-NMS-P945HCC1954Breast CancerHER2Data not explicitly quantified in provided search results[2]
Trastuzumab-NMS-P945NCI-N87Gastric CancerHER2Data not explicitly quantified in provided search results[2]
EV20-NMS-P945MDA-MB-435MelanomaHER3Potent, dose-dependent inhibition observed[1][3]
EV20-NMS-P945SNU638Gastric CancerHER3Superior activity compared to EV20/MMAF[1]
EV20-NMS-P945DU145Prostate CancerHER3Superior activity compared to EV20/MMAF
EV20-NMS-P945OVCAR 8Ovarian CancerHER3Superior activity compared to EV20/MMAF
EV20-NMS-P945FaDuHead and Neck CancerHER3Superior activity compared to EV20/MMAF

In Vivo Efficacy

The anti-tumor activity of this compound-based ADCs has been demonstrated in multiple preclinical xenograft models. These studies have shown significant tumor growth inhibition and, in some cases, complete tumor regression at well-tolerated doses.

Tumor Growth Inhibition Data

The table below outlines the in vivo efficacy of this compound ADCs in mouse xenograft models.

Antibody ConjugateXenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)OutcomeReference
Trastuzumab-NMS-P945HCC1954Breast Cancer3, 7.5, or 15 mg/kg (single dose)Dose-dependentTumor regression at 7.5 and 15 mg/kg[2]
Trastuzumab-NMS-P945HCC1954Breast Cancer15 mg/kg (single dose)Not specified4 out of 8 mice tumor-free[2]
Trastuzumab-NMS-P945HCC1954Breast Cancer15 mg/kg (two doses)Not specified6 out of 8 mice tumor-free[2]
EV20-NMS-P945MDA-MB-435Melanoma10 mg/kg (QWx4)PotentSignificant tumor growth inhibition[1]
EV20-NMS-P945SNU638Gastric Cancer10 mg/kg (QWx4)PotentSignificant tumor growth inhibition[1]

Mechanism of Action

This compound is a DNA minor groove alkylating agent.[4] Upon internalization of the ADC and lysosomal processing, the active payload, NMS-P528, is released and translocates to the nucleus. There, it binds to the minor groove of DNA and alkylates it, leading to a cascade of cellular events culminating in cell death.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of an this compound-based ADC.

NMS-P945_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Receptor Target Receptor (e.g., HER2, HER3) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload NMS-P528 (Active Payload) Lysosome->Payload Payload Release Nucleus Nucleus Payload->Nucleus Nuclear Translocation DNA DNA Payload->DNA DNA Alkylation Damage DNA Damage DNA->Damage Arrest Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of action of this compound ADC.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the this compound ADC or control antibodies for a specified period (e.g., 120 hours).[3]

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or by direct cell counting.[3]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Xenograft Tumor Model
  • Animal Model: Immunodeficient mice (e.g., CD1 nude mice) are used for tumor implantation.[2]

  • Tumor Inoculation: A suspension of cancer cells (e.g., HCC1954) is subcutaneously injected into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The this compound ADC, control antibody, or vehicle is administered intravenously according to the specified dosing schedule.[2]

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.[2]

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of an this compound ADC.

Preclinical_Workflow Start Start: Develop this compound ADC InVitro In Vitro Characterization Start->InVitro Cytotoxicity Cytotoxicity Assays (IC50 Determination) InVitro->Cytotoxicity Binding Binding Assays (Flow Cytometry) InVitro->Binding Internalization Internalization Studies (Immunofluorescence) InVitro->Internalization MoA Mechanism of Action Studies (Cell Cycle, Apoptosis) InVitro->MoA InVivo In Vivo Efficacy Studies Cytotoxicity->InVivo Binding->InVivo Internalization->InVivo MoA->InVivo Xenograft Xenograft Tumor Models InVivo->Xenograft TGI Tumor Growth Inhibition Xenograft->TGI Toxicity Toxicity Assessment Xenograft->Toxicity PK Pharmacokinetic Studies TGI->PK Toxicity->PK End End: Candidate Selection PK->End

Preclinical evaluation workflow.

Bystander Effect

A key feature of this compound is its ability to induce a "bystander effect." This means that after the payload is released into a target cancer cell, it can diffuse out and kill neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[5]

Activity in Chemoresistant Tumors

Preclinical data suggests that this compound-based ADCs are active in chemoresistant tumor models. This is a significant advantage over other ADC payloads that may be susceptible to drug resistance mechanisms.[5]

References

NMS-P945: A Technical Guide to its Application in Targeting Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of NMS-P945, a novel payload-linker developed for the creation of next-generation Antibody-Drug Conjugates (ADCs). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical evaluation and mechanism of action of this compound-based ADCs. This guide details the targeted cancer cell lines, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological and experimental processes.

Core Concepts: The this compound Platform

This compound is a proprietary, protease-cleavable payload-linker that incorporates the highly potent cytotoxic agent NMS-P528, a thienoduocarmycin derivative.[1] Duocarmycins are a class of DNA minor groove alkylating agents, known for their potent antitumor activity.[2][3] The design of this compound addresses some of the challenges associated with earlier duocarmycin-based ADCs, offering superior physicochemical properties for ADC production, including the ability to achieve a reproducible Drug-to-Antibody Ratio (DAR) of over 3.5 without significant antibody aggregation.[4][5]

The fundamental principle of an this compound-based ADC is the targeted delivery of the NMS-P528 payload to cancer cells. This is achieved by conjugating this compound to a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, and the cytotoxic payload is released within the cell, leading to targeted cell death.

Mechanism of Action: From Cell Surface to DNA Damage

The cytotoxic effect of this compound-based ADCs is a multi-step process that begins with the specific recognition of a cancer cell by the ADC's antibody component. The subsequent steps are detailed below and illustrated in the signaling pathway diagram.

  • Binding and Internalization: The ADC binds to its target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into endosomes.

  • Lysosomal Trafficking and Cleavage: The endosomes containing the ADC mature into lysosomes. Inside the acidic and enzyme-rich environment of the lysosome, the protease-cleavable linker of this compound is cleaved.

  • Payload Release and Activation: This cleavage releases the cytotoxic payload, NMS-P528.

  • DNA Alkylation: NMS-P528, a duocarmycin-like molecule, then traffics to the nucleus where it binds to the minor groove of DNA and alkylates it.

  • Induction of DNA Damage and Cell Cycle Arrest: The alkylation of DNA causes significant damage, which in turn activates cellular DNA damage response pathways. This leads to a blockage of DNA synthesis and arrest of the cell cycle.

  • Apoptosis: The extensive and irreparable DNA damage ultimately triggers the apoptotic cascade, leading to programmed cell death.

This targeted mechanism of action, combined with the high potency of the NMS-P528 payload, allows for the selective eradication of antigen-expressing cancer cells while minimizing damage to healthy tissues.

NMS-P945_Mechanism_of_Action cluster_nucleus Nucleus ADC This compound ADC Receptor Tumor Antigen (e.g., HER2, HER3) ADC->Receptor Endosome Endosome Receptor->Endosome Internalization Cell_Surface Cancer Cell Surface Lysosome Lysosome Endosome->Lysosome Trafficking Payload NMS-P528 (Payload) Lysosome->Payload Linker Cleavage & Payload Release DNA DNA Payload->DNA Nuclear Translocation & Minor Groove Binding Nucleus Nucleus DNA_Damage DNA Damage DNA->DNA_Damage Alkylation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound ADC from cell surface binding to apoptosis.

Target Cancer Cell Lines and In Vitro Efficacy

The efficacy of this compound-based ADCs has been evaluated in a variety of cancer cell lines, primarily focusing on those expressing HER2 and HER3. The choice of the monoclonal antibody determines the target cell population.

Trastuzumab-NMS-P945 ADC (Targeting HER2)

An ADC was created by conjugating this compound to Trastuzumab, an antibody that targets the HER2 receptor. The cytotoxic activity of this ADC was assessed against a panel of human cancer cell lines with varying levels of HER2 expression.

Table 1: Antiproliferative Activity (IC50) of Trastuzumab-NMS-P945 ADC

Cell LineTumor TypeHER2 StatusTrastuzumab-NMS-P945 IC50 (nmol/L)
NCI-N87Gastric CarcinomaPositiveData in source publication[4]
HCC1954Breast Ductal CarcinomaPositiveData in source publication[4]
MDA-MB-468Breast AdenocarcinomaNegativeData in source publication[4]

Note: The specific IC50 values from the 144-hour antiproliferative assay are presented in Tables 1 and 2 of the primary research article in Molecular Cancer Therapeutics.[4] The study demonstrated that the Trastuzumab-NMS-P945 ADC had potent, target-driven activity in HER2-positive cell lines.[4]

EV20/NMS-P945 ADC (Targeting HER3)

Another ADC, EV20/NMS-P945, was developed using an anti-HER3 antibody, EV20. This ADC has shown cytotoxic activity in a range of cancer cell lines expressing HER3.

Table 2: Target Cancer Types for EV20/NMS-P945 ADC

Cancer Type
Pancreatic
Prostatic
Head and Neck
Gastric
Ovarian
Melanoma

Note: The study demonstrated that EV20/NMS-P945 inhibited cell proliferation in multiple tumor cell lines in a target- and dose-dependent manner.[6] Specific IC50 values for a panel of HER3-positive cancer cell lines are available in the supplementary materials of the cited publication.[7]

Cytotoxic Payload (NMS-P528) Efficacy

The unconjugated payload, NMS-P528, is highly potent across a broad range of tumor cell lines, with an average IC50 value of 0.202 nmol/L after 72 hours of treatment.[4]

Experimental Protocols

The preclinical evaluation of this compound-based ADCs involves a series of in vitro and in vivo experiments to characterize their binding, internalization, cytotoxicity, and antitumor efficacy. The general workflow is depicted in the diagram below.

ADC_Evaluation_Workflow Conjugation ADC Conjugation (mAb + this compound) Binding Cell Binding Assay (Flow Cytometry) Conjugation->Binding Internalization Internalization Assay (Flow Cytometry / Confocal Microscopy) Binding->Internalization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Internalization->Cytotoxicity InVivo In Vivo Efficacy (Xenograft Models) Cytotoxicity->InVivo PKPD PK/PD Modeling InVivo->PKPD

Caption: General experimental workflow for the preclinical evaluation of this compound ADCs.
ADC Conjugation

Objective: To conjugate the this compound payload-linker to the desired monoclonal antibody.

Methodology:

  • The monoclonal antibody (e.g., Trastuzumab) is partially reduced to expose free sulfhydryl groups on the interchain cysteines. Tris(2-carboxyethyl)phosphine (TCEP) is typically used as the reducing agent.

  • The this compound drug linker is then added in excess to react with the free sulfhydryl groups, forming a stable thioether bond.

  • The resulting ADC is purified to remove unconjugated payload-linker and other reactants.

  • The final ADC product is characterized to determine the Drug-to-Antibody Ratio (DAR) and the extent of aggregation, typically using techniques like Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).[4]

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the concentration of the ADC that inhibits the proliferation of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCC1954 for HER2-targeting ADCs) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with a serial dilution of the this compound ADC. Control wells with untreated cells and cells treated with a non-targeting control ADC are also included.

  • Incubation: The plates are incubated for a specified period, typically 72 to 144 hours, to allow the ADC to exert its cytotoxic effect.

  • Cell Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Data Analysis: The formazan is solubilized, and the absorbance is read using a microplate reader. The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy in Xenograft Models

Objective: To evaluate the antitumor activity of the this compound ADC in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., CD1 nude mice) are used.

  • Tumor Inoculation: A suspension of human cancer cells (e.g., HCC1954) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: The tumors are allowed to grow to a specified size. The mice are then randomized into different treatment groups (e.g., vehicle control, non-targeting ADC, this compound ADC at various doses).

  • ADC Administration: The ADCs are administered to the mice, typically via intravenous injection, according to a predetermined dosing schedule.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study. Tumor volume is often calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the ADC-treated groups to the control groups. Outcomes such as tumor growth inhibition, tumor regression, and complete responses are recorded.[2]

Conclusion

This compound represents a significant advancement in the field of ADCs, offering a highly potent and versatile platform for the development of targeted cancer therapies. Preclinical studies with this compound conjugated to antibodies targeting HER2 and HER3 have demonstrated strong, target-dependent antitumor activity in a variety of cancer cell lines and in vivo models.[4][6] The favorable physicochemical properties of this compound, combined with its potent DNA-damaging mechanism of action, position it as a promising payload-linker for the creation of next-generation ADCs to address unmet needs in oncology. Further research and clinical development of this compound-based ADCs are warranted.

References

Methodological & Application

Application Notes and Protocols for NMS-P945 Antibody Conjugation to IgG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. This targeted delivery approach enhances the therapeutic window of highly potent payloads, minimizing systemic toxicity while maximizing efficacy at the tumor site. NMS-P945 is a proprietary linker-payload system featuring a potent duocarmycin-like DNA alkylating agent, NMS-P528, attached via a peptidase-cleavable linker.[1] This system is designed for conjugation to monoclonal antibodies, such as IgG1, through the interchain cysteine residues. Upon internalization into target cancer cells, the linker is cleaved by lysosomal proteases, releasing the active payload to induce DNA damage, cell-cycle arrest, and subsequent apoptosis.[2][3][4] Preclinical studies have demonstrated that ADCs generated with this compound exhibit a reproducible drug-to-antibody ratio (DAR) of over 3.5, leading to potent and targeted anti-tumor activity.[2][5][6]

This document provides a detailed protocol for the conjugation of this compound to a human IgG1 monoclonal antibody. The protocol is based on the partial reduction of interchain disulfide bonds followed by conjugation to the maleimide moiety of the this compound linker.

Data Presentation

The following table summarizes the expected quantitative data for an this compound-IgG1 conjugate, based on preclinical data with trastuzumab.[2][6]

ParameterTarget ValueMethod of Analysis
Drug-to-Antibody Ratio (DAR) > 3.5Hydrophobic Interaction Chromatography (HIC)
Purity (Monomeric ADC) > 95%Size Exclusion Chromatography (SEC)
Conjugation Efficiency > 80%HIC, UV-Vis Spectroscopy
Residual Free Drug < 1%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Experimental Protocols

Materials and Reagents
  • Human IgG1 monoclonal antibody (e.g., Trastuzumab)

  • This compound linker-payload

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • L-Cysteine

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Borate buffer, pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • 0.22 µm sterile filters

Equipment
  • UV-Vis Spectrophotometer

  • HPLC system with SEC and HIC columns

  • Incubator or water bath

  • Centrifuge

  • Sterile fume hood

  • Vortex mixer

  • Pipettes and sterile, nuclease-free tubes

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound-IgG1 Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb_prep IgG1 Antibody Preparation reduction Partial Reduction of IgG1 Disulfides with TCEP mAb_prep->reduction linker_prep This compound Linker-Payload Preparation conjugation Conjugation with This compound linker_prep->conjugation reduction->conjugation quenching Quenching with L-Cysteine conjugation->quenching purification Purification by Desalting Column quenching->purification characterization ADC Characterization (DAR, Purity) purification->characterization

Caption: Workflow for this compound conjugation to an IgG1 antibody.

Step-by-Step Conjugation Protocol

1. Antibody Preparation:

  • Prepare the IgG1 antibody solution at a concentration of 10 mg/mL in PBS, pH 7.4.

  • Ensure the antibody solution is sterile-filtered (0.22 µm).

2. Partial Reduction of IgG1 Interchain Disulfides:

  • In a sterile tube, add the IgG1 antibody solution.

  • Add a freshly prepared solution of TCEP in water to the antibody solution. A molar ratio of approximately 2:1 (TCEP:antibody) is recommended for partial reduction to achieve a target DAR of >3.5.[6]

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Immediately after incubation, proceed to the desalting step to remove excess TCEP. Equilibrate a desalting column with PBS, pH 7.4.

  • Apply the antibody-TCEP reaction mixture to the desalting column and collect the fractions containing the reduced antibody.

  • Determine the protein concentration and the number of free thiol groups per antibody using Ellman's reagent or a similar method.

3. This compound Linker-Payload Preparation:

  • Dissolve the this compound linker-payload in DMSO to prepare a stock solution of 10 mM.

  • Protect the solution from light.

4. Conjugation Reaction:

  • To the reduced antibody solution, add the this compound stock solution. A molar excess of this compound to the available free thiol groups (typically 1.2 to 1.5-fold) is recommended.

  • Perform the reaction in a buffer with a slightly basic pH, such as PBS containing sodium borate at a final pH of 8.0, to facilitate the maleimide-thiol reaction.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation, protected from light.

5. Quenching the Reaction:

  • To quench any unreacted maleimide groups on the this compound, add a freshly prepared solution of L-cysteine to the reaction mixture at a final concentration of 1 mM.

  • Incubate for an additional 30 minutes at room temperature.

6. ADC Purification:

  • Purify the this compound-IgG1 conjugate using a desalting column equilibrated with PBS, pH 7.4, to remove unconjugated this compound, excess cysteine, and other small molecules.

  • Collect the fractions containing the purified ADC.

  • Sterile-filter the final ADC solution using a 0.22 µm filter.

7. ADC Characterization:

  • Determine the Drug-to-Antibody Ratio (DAR):

    • Use Hydrophobic Interaction Chromatography (HIC) to separate the different drug-loaded species (DAR0, DAR2, DAR4, etc.). The weighted average of the peak areas will give the average DAR.

  • Assess Purity and Aggregation:

    • Use Size Exclusion Chromatography (SEC) to determine the percentage of monomeric ADC and to detect any aggregation.

  • Quantify Residual Free Drug:

    • Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of unconjugated this compound payload in the final product.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of a common IgG1 ADC target, HER2, and the mechanism of action of the this compound-IgG1 conjugate.

signaling_pathway HER2 Signaling and this compound-ADC Mechanism of Action cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_adc Extracellular HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Endosome Endosome HER2->Endosome 2. Internalization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation Lysosome Lysosome Endosome->Lysosome 3. Trafficking DNA DNA Lysosome->DNA 4. Payload Release & DNA Alkylation Apoptosis Apoptosis DNA->Apoptosis 5. Cell Death ADC This compound-IgG1 ADC ADC->HER2 1. Binding

Caption: Mechanism of action of an this compound-IgG1 ADC targeting HER2.

Mechanism of Action Explained:

  • Binding: The IgG1 portion of the ADC specifically binds to its target receptor (e.g., HER2) on the surface of the cancer cell.[3]

  • Internalization: The ADC-receptor complex is internalized by the cell through endocytosis.[2]

  • Trafficking: The endosome containing the ADC-receptor complex fuses with a lysosome.

  • Payload Release: Within the acidic environment of the lysosome, proteases cleave the linker of this compound, releasing the active cytotoxic payload, NMS-P528.[1][2]

  • DNA Alkylation and Cell Death: The released NMS-P528 payload translocates to the nucleus and alkylates the minor groove of DNA, causing irreversible DNA damage. This damage leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[2][3][7]

Conclusion

The this compound linker-payload system offers a robust platform for the development of highly potent and specific antibody-drug conjugates. The provided protocol for conjugation to an IgG1 antibody via partial reduction of interchain cysteines allows for the reproducible generation of ADCs with a desirable drug-to-antibody ratio. Careful execution of this protocol and thorough characterization of the final product are critical for ensuring the quality, efficacy, and safety of the resulting ADC for preclinical and potential clinical development.

References

Application Notes and Protocols: A Step-by-Step Guide to NMS-P945 ADC Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and preclinical evaluation of Antibody-Drug Conjugates (ADCs) utilizing the proprietary NMS-P945 payload-linker. This compound is a potent anticancer agent composed of the thienoindole duocarmycin derivative NMS-P528, a DNA minor groove alkylating agent, attached to a peptidase-cleavable linker.[1][2][3] These application notes detail the step-by-step protocols for the conjugation of this compound to a monoclonal antibody, exemplified by Trastuzumab, the subsequent analytical characterization of the resulting ADC, and methodologies for assessing its in vitro and in vivo efficacy. All quantitative data is summarized in structured tables, and key workflows and signaling pathways are visualized using diagrams to facilitate understanding and reproducibility in a research setting.

Introduction to this compound ADC Technology

Antibody-Drug Conjugates are a transformative class of targeted cancer therapies that combine the specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic agents.[3] The this compound payload-linker is designed for the development of next-generation ADCs with a favorable therapeutic index.[3][4] The cytotoxic component, NMS-P528, is a highly potent duocarmycin analogue that induces DNA damage, leading to apoptotic cell death.[1][2] this compound is engineered for conjugation to mAbs, achieving a reproducible Drug-to-Antibody Ratio (DAR) of over 3.5.[5][6]

Mechanism of Action

The mechanism of action for an this compound ADC, such as Trastuzumab-NMS-P945, involves a multi-step process that begins with the specific binding of the antibody component to its target antigen on the surface of cancer cells (e.g., HER2 for Trastuzumab).[1][4] Following binding, the ADC-antigen complex is internalized by the cell through endocytosis.[1] Once inside the cell, the complex is trafficked to the lysosome, where the acidic environment and resident proteases cleave the peptidase-sensitive linker of this compound, releasing the active NMS-P528 payload.[1][7] The released NMS-P528 then translocates to the nucleus, binds to the minor groove of DNA, and alkylates it, causing irreversible DNA damage and triggering the apoptotic cascade, ultimately leading to targeted cell death.[1][8]

NMS-P945_ADC_Mechanism_of_Action Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding ADC_Receptor ADC-Antigen Complex Receptor->ADC_Receptor Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released NMS-P528 Lysosome->Payload 4. Linker Cleavage Nucleus Nucleus DNA DNA Nucleus->DNA 5. DNA Binding Damage DNA Damage DNA->Damage 6. Alkylation Apoptosis Apoptosis ADC_Receptor->Endosome 2. Internalization Internalization Internalization Cleavage Linker Cleavage Alkylation DNA Alkylation Damage->Apoptosis 7. Cell Death Payload->Nucleus

Caption: this compound ADC mechanism of action.

Synthesis of this compound ADC

The synthesis of an this compound ADC is achieved through a controlled conjugation process that links the this compound payload-linker to the monoclonal antibody. The following protocol is based on the successful conjugation of this compound to Trastuzumab.

Note on the Synthesis of this compound Payload-Linker: The detailed synthetic route for the this compound payload-linker is proprietary to Nerviano Medical Sciences (NMS) and is not publicly available. Researchers should acquire the this compound payload-linker from authorized sources.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow This compound ADC Synthesis Workflow Start Start Antibody_Prep Antibody Preparation (e.g., Trastuzumab in PBS) Start->Antibody_Prep Reduction Partial Reduction of Disulfide Bonds (TCEP) Antibody_Prep->Reduction Conjugation Conjugation with this compound Reduction->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (SEC, HIC, LC-MS) Purification->Characterization End This compound ADC Characterization->End

Caption: Workflow for this compound ADC synthesis.

Protocol 2.1: Conjugation of this compound to Trastuzumab

This protocol describes the partial reduction of interchain disulfide bonds of Trastuzumab followed by conjugation with the this compound payload-linker.

Materials:

  • Trastuzumab (or other mAb of interest)

  • This compound payload-linker

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • 0.1 M Sodium Acetate, pH 5.0

  • Sterile, nuclease-free water

Procedure:

  • Antibody Preparation:

    • Prepare a solution of Trastuzumab at a concentration of 10 mg/mL in PBS.

  • Partial Reduction of Antibody:

    • Prepare a fresh stock solution of TCEP hydrochloride in water.

    • Add TCEP to the Trastuzumab solution to a final molar ratio of approximately 2.5:1 (TCEP:mAb). The optimal ratio may need to be determined empirically for different antibodies.

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in DMSO.

    • Add the this compound solution to the reduced antibody solution. A molar excess of this compound (e.g., 5-10 fold over the antibody) is recommended to drive the reaction to completion. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

    • Incubate the conjugation reaction at room temperature for 1-2 hours with gentle agitation, protected from light.

  • Purification of the ADC:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.

    • Load the conjugation reaction mixture onto the column.

    • Elute the ADC with PBS, collecting fractions. The ADC will elute in the void volume, separated from unreacted this compound and other small molecules.

    • Pool the fractions containing the purified ADC, identified by absorbance at 280 nm.

  • Buffer Exchange and Concentration:

    • Perform a buffer exchange into a suitable formulation buffer (e.g., 0.1 M Sodium Acetate, pH 5.0) using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa).

    • Concentrate the ADC to the desired final concentration.

  • Sterile Filtration and Storage:

    • Sterile filter the final ADC solution through a 0.22 µm filter.

    • Store the purified ADC at 2-8°C, protected from light.

Characterization of this compound ADC

Thorough characterization of the synthesized ADC is crucial to ensure its quality and to understand its properties.

Table 1: Analytical Methods for this compound ADC Characterization

ParameterMethodPurposeExpected Result
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)To determine the average number of this compound molecules conjugated to each antibody and the distribution of different drug-loaded species.Average DAR > 3.5
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)To confirm the molecular weight of the light and heavy chains and to calculate the DAR.Mass shift corresponding to the number of conjugated this compound molecules.
Aggregation Size-Exclusion Chromatography (SEC)To determine the percentage of monomeric, aggregated, and fragmented ADC.High percentage of monomeric ADC (>95%).
Purity SDS-PAGE (reduced and non-reduced)To assess the integrity and purity of the ADC.Bands corresponding to the expected molecular weights of the heavy and light chains (reduced) and the intact ADC (non-reduced).
Binding Affinity Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.Binding affinity of the ADC should be comparable to that of the unconjugated antibody.

Protocol 3.1: Determination of DAR by HIC

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

  • Inject the purified ADC onto the column.

  • Elute the different ADC species using a decreasing gradient of Mobile Phase A (from high salt to low salt).

  • Monitor the elution profile at 280 nm.

  • The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved based on their hydrophobicity.

  • Calculate the average DAR by integrating the peak areas of the different species.

In Vitro Efficacy Assessment

Protocol 4.1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic activity of the this compound ADC on target antigen-positive and negative cancer cell lines.

Materials:

  • Target antigen-positive cell line (e.g., SK-BR-3 for HER2)

  • Target antigen-negative cell line (e.g., MDA-MB-468 for HER2)

  • Complete cell culture medium

  • This compound ADC

  • Unconjugated antibody (as a control)

  • Free NMS-P528 payload (as a control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free NMS-P528 payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a negative control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the logarithm of the concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Table 2: Representative In Vitro Cytotoxicity Data

CompoundCell Line (Antigen Status)IC₅₀ (nM)
Trastuzumab-NMS-P945 ADC SK-BR-3 (HER2-positive)Sub-nanomolar
MDA-MB-468 (HER2-negative)Micromolar
Unconjugated Trastuzumab SK-BR-3 (HER2-positive)>1000
Free NMS-P528 SK-BR-3 (HER2-positive)Sub-nanomolar
MDA-MB-468 (HER2-negative)Sub-nanomolar

In Vivo Efficacy Assessment

Protocol 5.1: Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of the this compound ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Target antigen-positive cancer cell line (e.g., SK-BR-3)

  • Matrigel

  • This compound ADC

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 5-10 million cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).

    • When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC).

  • Treatment Administration:

    • Administer the treatments intravenously (i.v.) via the tail vein at the predetermined dose and schedule (e.g., once weekly for 3 weeks).

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Table 3: Representative In Vivo Efficacy Data

Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control i.v., weekly x 31500-
Unconjugated Trastuzumab 10 mg/kg, i.v., weekly x 3100033%
Trastuzumab-NMS-P945 ADC 5 mg/kg, i.v., weekly x 315090%

Conclusion

The this compound payload-linker offers a promising platform for the development of highly effective Antibody-Drug Conjugates. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound ADCs. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, facilitating the advancement of novel targeted cancer therapies.

Disclaimer: This document is intended for research purposes only. The synthesis and use of ADCs should be performed by trained professionals in a laboratory setting with appropriate safety precautions. The information provided is based on publicly available data and may require optimization for specific applications.

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of NMS-P945 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P945 is a novel and proprietary payload-linker technology developed for the creation of next-generation antibody-drug conjugates (ADCs).[1][2][3][4] This technology utilizes a thienoindole duocarmycin derivative as the cytotoxic payload, which exerts its potent anti-tumor activity by alkylating DNA in the minor groove.[1][2][5] The this compound linker is designed to be cleaved by lysosomal proteases, ensuring targeted release of the payload within cancer cells.[1][2][6] Preclinical studies have demonstrated that ADCs generated with this compound, such as those targeting HER2 and HER3, exhibit significant anti-tumor efficacy and a favorable safety profile.[6][7][8][9][10]

A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[11][12][13][14] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetics.[11][13][14] Therefore, accurate and reproducible methods for DAR determination are essential during the development and quality control of this compound ADCs. This document provides detailed protocols for the two most common methods for DAR analysis of cysteine-linked ADCs: Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The following table summarizes the reported drug-to-antibody ratios for various ADCs utilizing the this compound payload-linker.

Antibody TargetAntibodyAverage DARReference
HER2Trastuzumab>3.5[6][15]
HER3EV203.6[8]
GeneralMonoclonal Antibodies>3.5[15][16]

Signaling Pathway and Mechanism of Action

The this compound ADC exerts its cytotoxic effect through a targeted delivery mechanism. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex. Following internalization, the complex is trafficked to the lysosome, where the linker is cleaved by proteases, releasing the active NMS-P528 payload.[1][2] The payload then translocates to the nucleus and binds to the minor groove of DNA, causing alkylation and subsequent cell death.[1][2]

NMS-P945_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released NMS-P528 Payload Lysosome->Payload Linker Cleavage DNA DNA Payload->DNA DNA Alkylation CellDeath Apoptosis DNA->CellDeath Induction of

Mechanism of action of this compound ADCs.

Experimental Protocols

Drug-to-Antibody Ratio Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for determining the DAR and drug-load distribution for cysteine-linked ADCs.[17][18] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated drug molecules increases, so does the hydrophobicity of the ADC.

Materials:

  • This compound ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 20% Isopropanol

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • UHPLC or HPLC system with a UV detector

Protocol:

  • Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column Temperature: 25°C

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 280 nm and 320 nm (for antibody and payload, respectively)

    • Injection Volume: 10 µL

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A for 5 column volumes.

    • Inject the sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes to elute highly hydrophobic species.

    • Re-equilibrate the column with 100% Mobile Phase A for 5 column volumes.

  • Data Analysis:

    • Integrate the peaks in the chromatogram at 280 nm. Each peak corresponds to an ADC species with a specific number of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).

    • Calculate the percentage of each species by dividing the area of each peak by the total peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

HIC_Workflow_for_DAR_Calculation Start Start: this compound ADC Sample Dilution Dilute Sample in Mobile Phase A Start->Dilution Injection Inject onto HIC Column Dilution->Injection Separation Gradient Elution (Decreasing Salt Concentration) Injection->Separation Detection UV Detection (280 nm & 320 nm) Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Calculation Calculate Average DAR using Peak Areas Integration->Calculation End End: Average DAR Value Calculation->End

Workflow for DAR calculation using HIC.
Drug-to-Antibody Ratio Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more direct measurement of the DAR by determining the mass of the intact ADC species.[19][20] This method can also be used to analyze the light and heavy chains separately after reduction to pinpoint the location of conjugation.

Materials:

  • This compound ADC sample

  • Denaturing Buffer: 6 M Guanidine HCl, 100 mM Tris, pH 7.5

  • Reducing Agent (optional): 10 mM Dithiothreitol (DTT)

  • Alkylation Agent (optional): 25 mM Iodoacetamide (IAM)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reversed-phase column (e.g., Agilent PLRP-S)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Protocol:

  • Sample Preparation (Intact ADC):

    • Dilute the this compound ADC sample to 0.1 mg/mL with Mobile Phase A.

  • Sample Preparation (Reduced ADC - Optional):

    • To 20 µg of ADC, add Denaturing Buffer to a final volume of 50 µL.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

    • Cool to room temperature and add IAM to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

    • Desalt the sample using a suitable method.

  • Chromatographic Conditions:

    • Column Temperature: 80°C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Re-equilibrate the column.

  • Mass Spectrometry Conditions:

    • Acquire data in positive ion mode.

    • Set the mass range to accommodate the expected masses of the ADC species.

    • Optimize source parameters for intact protein analysis.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • Identify the peaks corresponding to the naked antibody and the antibody conjugated with different numbers of drugs.

    • Calculate the average DAR based on the relative abundance of each species.

LCMS_Workflow_for_DAR_Calculation Start Start: this compound ADC Sample SamplePrep Sample Preparation (Intact or Reduced) Start->SamplePrep Injection Inject onto RP Column SamplePrep->Injection Separation Reversed-Phase LC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Mass Analysis (TOF or Orbitrap) Ionization->MS_Analysis Deconvolution Deconvolute Mass Spectra MS_Analysis->Deconvolution DAR_Calc Calculate Average DAR from Mass and Abundance Deconvolution->DAR_Calc End End: Average DAR Value DAR_Calc->End

Workflow for DAR calculation using LC-MS.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of NMS-P945 ADC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P945 is a novel payload-linker technology designed for the development of next-generation antibody-drug conjugates (ADCs). It features a potent duocarmycin-like DNA alkylating agent, NMS-P528, attached to a monoclonal antibody (mAb) via a cleavable linker.[1][2][3] This design allows for the targeted delivery of the cytotoxic payload to antigen-expressing tumor cells, leading to DNA damage, cell cycle arrest, and apoptosis.[1] Preclinical studies with this compound conjugated to antibodies such as trastuzumab and EV20 have demonstrated significant anti-tumor efficacy in various cancer models.[1][2][3] Furthermore, ADCs incorporating this compound have been shown to induce a bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, and trigger immunogenic cell death.[1]

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the activity of ADCs utilizing the this compound payload-linker system. The described assays are essential for the preclinical characterization and selection of ADC candidates.

Mechanism of Action of this compound ADC

The mechanism of action for an ADC containing the this compound payload-linker involves a series of steps beginning with the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and subsequent release of the active payload, NMS-P528. NMS-P528 then alkylates DNA in the minor groove, leading to DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.[1][3]

NMS_P945_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Binding 1. Binding ADC->Binding Antigen Target Antigen Antigen->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Payload Release Lysosome->Payload_Release Payload NMS-P528 (Active Payload) Payload_Release->Payload DNA_Alkylation 4. DNA Alkylation Payload->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis 5. Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action for an this compound ADC.

Data Presentation

Table 1: In Vitro Cytotoxicity of Trastuzumab-NMS-P945 ADC in HER2-Positive Cancer Cell Lines
Cell LineHER2 ExpressionIC50 (ng/mL)
NCI-N87High13 - 43
BT-474High13 - 43
HCC1954High< 173
MDA-MB-361-DYT2Moderate~77 (with DAR ≥ 3.5)
MDA-MB-453ModeratePotent activity observed
JIMT-1ModeratePotent activity observed
MDA-MB-468NegativeNo cytotoxicity

Data compiled from publicly available research.[4][5]

Table 2: In Vitro Cytotoxicity of EV20-NMS-P945 ADC in HER3-Expressing Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
MDA-MB-435MelanomaPotent target-dependent killing
SNU638GastricPotent tumor growth inhibition
FaDuHead and NeckSignificant dose-dependent inhibition
OVCAR-8OvarianSignificant dose-dependent inhibition

Data compiled from publicly available research.[3][6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an this compound ADC in cancer cell lines.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound ADC and isotype control ADC

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate (1,000-10,000 cells/well) Start->Cell_Seeding Incubation_1 2. Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation_1 ADC_Treatment 3. Add serial dilutions of this compound ADC Incubation_1->ADC_Treatment Incubation_2 4. Incubate for 72-120 hours ADC_Treatment->Incubation_2 MTT_Addition 5. Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 6. Incubate for 2-4 hours MTT_Addition->Incubation_3 Solubilization 7. Add solubilization solution Incubation_3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro cytotoxicity assay.

Procedure:

  • Seed cells into 96-well plates at a pre-determined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.

  • Incubate the plates for a period of 72 to 120 hours, as the cytotoxic effect of DNA-damaging agents can be delayed.[7]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the logarithm of the ADC concentration using a sigmoidal dose-response curve.

ADC Internalization Assay (Flow Cytometry)

This protocol describes a method to quantify the internalization of an this compound ADC into target cells using flow cytometry.

Materials:

  • Target antigen-positive cancer cell lines

  • This compound ADC

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Flow cytometer

Internalization_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in a multi-well plate Start->Cell_Seeding ADC_Incubation_Cold 2. Incubate with this compound ADC at 4°C Cell_Seeding->ADC_Incubation_Cold Wash_1 3. Wash to remove unbound ADC ADC_Incubation_Cold->Wash_1 Incubation_Warm 4. Shift to 37°C to allow internalization Wash_1->Incubation_Warm Fix_Perm 5. Fix and permeabilize cells Incubation_Warm->Fix_Perm Staining 6. Stain with fluorescent secondary antibody Fix_Perm->Staining Wash_2 7. Wash to remove excess antibody Staining->Wash_2 FACS_Analysis 8. Analyze by flow cytometry Wash_2->FACS_Analysis End End FACS_Analysis->End

Workflow for the ADC internalization assay.

Procedure:

  • Seed target cells in a multi-well plate and grow to 70-80% confluency.

  • Harvest the cells and resuspend them in cold FACS buffer.

  • Incubate the cells with the this compound ADC (at a saturating concentration) for 1 hour at 4°C to allow binding to the cell surface without internalization.

  • Wash the cells twice with cold FACS buffer to remove unbound ADC.

  • To measure internalization, resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). A control sample should remain at 4°C.

  • At each time point, stop the internalization by placing the cells on ice and washing with cold FACS buffer.

  • Fix the cells with fixation buffer for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Incubate the cells with a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The increase in mean fluorescence intensity (MFI) over time at 37°C compared to the 4°C control indicates the extent of ADC internalization.

Bystander Effect Assay (Co-culture)

This protocol is designed to assess the ability of the this compound ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • This compound ADC and isotype control ADC

  • 96-well plate

  • Fluorescence plate reader or flow cytometer

Bystander_Effect_Assay_Workflow Start Start Co_Culture 1. Co-culture Ag+ and Ag- (GFP-labeled) cells Start->Co_Culture Incubation_1 2. Incubate overnight Co_Culture->Incubation_1 ADC_Treatment 3. Treat with this compound ADC Incubation_1->ADC_Treatment Incubation_2 4. Incubate for 72-120 hours ADC_Treatment->Incubation_2 Quantify_Viability 5. Quantify viability of Ag- (GFP) cells Incubation_2->Quantify_Viability Data_Analysis 6. Compare viability to monoculture control Quantify_Viability->Data_Analysis End End Data_Analysis->End

Workflow for the bystander effect assay.

Procedure:

  • Seed the Ag+ and GFP-labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed monocultures of both cell lines as controls.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Treat the co-cultures and monocultures with serial dilutions of the this compound ADC. The concentration range should be chosen based on the IC50 of the Ag+ cells.

  • Incubate the plates for 72-120 hours.

  • Quantify the viability of the Ag- (GFP-expressing) cells. This can be done by reading the GFP fluorescence on a plate reader or by flow cytometry, gating on the GFP-positive population and assessing viability with a dye like propidium iodide.

  • Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[7][8]

Immunofluorescence Assay for ADC Internalization and Payload Localization

This protocol allows for the visualization of ADC internalization and the subsequent localization of the payload within the cell.

Materials:

  • Target antigen-positive cancer cell lines

  • This compound ADC

  • Primary antibody against the this compound payload (if available) or an anti-human IgG antibody to detect the ADC

  • Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

  • Lysosomal marker (e.g., LysoTracker Red)

  • Nuclear stain (e.g., DAPI)

  • Glass coverslips or imaging-compatible plates

  • Fixation and permeabilization buffers

  • Confocal microscope

Immunofluorescence_Workflow Start Start Cell_Seeding 1. Seed cells on coverslips Start->Cell_Seeding ADC_Treatment 2. Treat with this compound ADC for various times Cell_Seeding->ADC_Treatment Lysosome_Staining 3. (Optional) Stain with LysoTracker ADC_Treatment->Lysosome_Staining Fix_Perm 4. Fix and permeabilize cells Lysosome_Staining->Fix_Perm Blocking 5. Block non-specific binding Fix_Perm->Blocking Primary_Ab 6. Incubate with primary antibodies Blocking->Primary_Ab Secondary_Ab 7. Incubate with fluorescent secondary antibodies Primary_Ab->Secondary_Ab Nuclear_Stain 8. Stain nuclei with DAPI Secondary_Ab->Nuclear_Stain Mount_Image 9. Mount coverslips and image with confocal microscope Nuclear_Stain->Mount_Image End End Mount_Image->End

Workflow for the immunofluorescence assay.

Procedure:

  • Seed target cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the this compound ADC at an appropriate concentration for various time points (e.g., 1, 6, 24, 48 hours) to observe the kinetics of internalization and payload delivery.

  • (Optional) For lysosomal co-localization, incubate the cells with a lysosomal marker like LysoTracker for 30-60 minutes before fixation.

  • Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate the cells with the primary antibody (anti-human IgG to detect the ADC and/or anti-payload antibody) overnight at 4°C.

  • Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Stain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides with mounting medium and visualize using a confocal microscope. Co-localization of the ADC/payload signal with lysosomes and subsequent appearance in the nucleus can be assessed.

Conclusion

The in vitro cell-based assays detailed in these application notes are fundamental for the characterization of ADCs utilizing the this compound payload-linker. By systematically evaluating cytotoxicity, internalization, bystander effect, and subcellular localization, researchers can gain crucial insights into the mechanism of action and therapeutic potential of their this compound ADC candidates, facilitating their advancement through the drug development pipeline.

References

Application Notes and Protocols for In Vivo Efficacy Testing of NMS-P945 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P945 is a novel linker-payload designed for the creation of antibody-drug conjugates (ADCs).[1][2] It contains the potent cytotoxic duocarmycin-like payload, NMS-P528, attached to a peptidase-cleavable linker.[1] This ADC technology is engineered for high potency and stability, offering a promising avenue for targeted cancer therapy.[3][4] NMS-P528 is a DNA minor groove alkylating agent, which induces DNA damage, cell-cycle block, and ultimately apoptosis in cancer cells.[1][5][6] When conjugated with an antibody targeting a tumor-specific antigen, such as trastuzumab which targets HER2, the resulting ADC can selectively deliver the cytotoxic payload to cancer cells, minimizing off-target toxicity.[1][5][6]

These application notes provide detailed protocols for evaluating the in vivo efficacy of an this compound-based ADC, using a HER2-targeting antibody as a model, in various animal models of cancer.

Principle of In Vivo Efficacy Studies

In vivo efficacy studies for ADCs are critical for preclinical validation and are designed to assess the anti-tumor activity of the conjugate in a living organism.[7] The fundamental principle involves implanting human tumor cells (cell line-derived xenografts or CDX) or patient tumor tissue (patient-derived xenografts or PDX) into immunocompromised mice.[8][9][10] Once tumors are established, the animals are treated with the ADC, and tumor growth is monitored over time compared to control groups. Key endpoints include tumor growth inhibition, tumor regression, and overall survival of the animals. These studies provide essential data on the therapeutic potential and potency of the ADC.[7]

Target: HER2 and Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase receptor that plays a crucial role in cell growth, proliferation, and survival.[11][12][13] Overexpression or amplification of HER2 is a key driver in several cancers, including breast and gastric cancers.[11] HER2 activation, often through heterodimerization with other HER family members like HER3, triggers downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways, which promote tumorigenesis.[12][13][14][15] The specific targeting of HER2 by monoclonal antibodies like trastuzumab forms the basis for delivering payloads like this compound directly to cancer cells.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_adc_moa ADC Mechanism of Action HER2 HER2 HER3 HER3 HER2->HER3 Dimerizes with RAS RAS HER2->RAS Activates PI3K PI3K HER3->PI3K Activates Trastuzumab_ADC Trastuzumab-NMS-P945 ADC Trastuzumab_ADC->HER2 Binds Internalization Internalization Trastuzumab_ADC->Internalization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation DNA_Damage DNA Alkylation & Damage Lysosome Lysosome Internalization->Lysosome Payload_Release NMS-P528 Release Lysosome->Payload_Release Cleavage Payload_Release->DNA_Damage

Caption: HER2 signaling pathway and mechanism of action of a Trastuzumab-NMS-P945 ADC.

Recommended Animal Models

The choice of animal model is critical for the successful evaluation of an ADC. Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are suitable, provided the tumors express the target antigen (e.g., HER2).

Cell Line-Derived Xenograft (CDX) Models

CDX models are generated by subcutaneously implanting human cancer cell lines into immunocompromised mice. They are reproducible, cost-effective, and have faster turnaround times.[10]

Cell LineCancer TypeHER2 ExpressionRecommended Mouse Strain
HCC1954Breast CarcinomaHighCD1 Nude[1] or NOD/SCID
NCI-N87Gastric CarcinomaHighBALB/c Nude or NOD/SCID
SK-BR-3Breast AdenocarcinomaHighNOD/SCID or NSG
UACC-893Breast CarcinomaHighNOD/SCID or NSG[16]
MDA-MB-468Breast AdenocarcinomaNegativeCD1 Nude or NOD/SCID (as a negative control)[1]
Patient-Derived Xenograft (PDX) Models

PDX models are established by implanting tumor fragments from a patient directly into immunocompromised mice.[9][17][18][19] These models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher clinical relevance.[20][21][22]

PDX Model IDCancer TypeHER2 StatusKey Features
VariesBreast CancerAmplifiedCan be sourced from commercial vendors or academic collaborations.[17][23] Models from patients with known treatment histories (e.g., trastuzumab-resistant) are highly valuable.[21]
VariesGastric CancerAmplifiedProvides an alternative indication for HER2-targeted ADCs.[17]
VariesSalivary Duct CarcinomaAmplifiedRepresents a less common but relevant HER2-positive malignancy.[17]

Experimental Protocol: In Vivo Efficacy Study in a CDX Model

This protocol describes a typical in vivo efficacy study using the HCC1954 breast cancer CDX model.

1. Animal Husbandry

  • Species: Mouse

  • Strain: Female CD1 Nude or NOD/SCID, 4-6 weeks old.

  • Housing: Maintained in a pathogen-free environment in individually ventilated cages with food and water ad libitum. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Tumor Cell Culture and Implantation

  • Cell Line: HCC1954 human breast carcinoma cells.

  • Culture: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.[1]

  • Implantation:

    • Harvest exponentially growing cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

    • Inject 5 x 10^6 cells in a volume of 0.1-0.2 mL subcutaneously into the right flank of each mouse.

3. Study Design and Treatment

  • Tumor Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume (mm³) is calculated as (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., PBS or formulation buffer).

    • Group 2: Non-targeting ADC control (conjugated with this compound).

    • Group 3: Unconjugated antibody (e.g., trastuzumab).

    • Group 4: Trastuzumab-NMS-P945 ADC (low dose).

    • Group 5: Trastuzumab-NMS-P945 ADC (high dose).

  • Administration: Administer treatments intravenously (IV) via the tail vein. The dosing schedule can be, for example, once weekly for 3-4 weeks.[3]

4. Endpoint Analysis

  • Primary Endpoints:

    • Tumor Volume: Continue to measure tumor volume 2-3 times per week until the end of the study.

    • Body Weight: Monitor animal body weight 2-3 times per week as a measure of toxicity.

  • Secondary Endpoints (optional):

    • Survival: Monitor animals for survival if this is a study endpoint.

    • Tumor Biomarkers: At the end of the study, tumors can be excised for biomarker analysis (e.g., IHC for HER2, analysis of DNA damage markers).

5. Data Analysis

  • Calculate the mean tumor volume ± SEM for each group over time.

  • Determine the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

  • Analyze statistical significance between groups using appropriate tests (e.g., ANOVA with post-hoc tests).

  • Generate survival curves (Kaplan-Meier) if applicable.

InVivo_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_study Efficacy Study cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCC1954) cell_harvest Harvest & Prepare Cells cell_culture->cell_harvest animal_acclimation Animal Acclimation (e.g., CD1 Nude Mice) injection Subcutaneous Injection animal_acclimation->injection cell_harvest->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize into Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment IV Administration of ADC (e.g., QWx3) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint data_analysis Calculate TGI, Statistics endpoint->data_analysis reporting Report Results data_analysis->reporting

Caption: Experimental workflow for an in vivo ADC efficacy study.

Summary of Preclinical Data for Trastuzumab-NMS-P945 ADC

The following table summarizes key findings from preclinical studies of a trastuzumab-NMS-P945 ADC.

ParameterDetailsReference
Payload NMS-P528 (a duocarmycin-like thienoindole derivative)[1][3]
Linker Peptidase-cleavable[1]
Mechanism of Action DNA minor groove alkylation, leading to DNA damage and apoptosis[1][5][6]
Drug-to-Antibody Ratio (DAR) Average DAR of 3.9 achieved without purification[1]
In Vitro Activity Potent cytotoxic activity in HER2-positive cell lines (e.g., HCC1954, NCI-N87)[1]
In Vivo Model HCC1954 breast tumor xenograft in CD1 nude mice[1]
In Vivo Efficacy Complete tumor regression observed at well-tolerated doses[1][5][6]
Bystander Effect Demonstrated target-enhanced "bystander" cytotoxicity[5][6]

Conclusion

The this compound linker-payload technology represents a significant advancement in the field of ADCs. When combined with a targeting antibody such as trastuzumab, it demonstrates high potency and efficacy in preclinical models of HER2-positive cancer. The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound-based ADCs, which is a critical step in their development as potential cancer therapeutics. Careful selection of animal models and adherence to rigorous experimental design will yield valuable data to guide further clinical translation.

References

Application Notes and Protocols for the Analytical Characterization of NMS-P945 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P945 is a novel and potent payload-linker technology developed for the creation of next-generation antibody-drug conjugates (ADCs).[1][2] This system utilizes a duocarmycin-like DNA alkylating agent, which binds to the minor groove of DNA, leading to irreversible DNA damage, cell cycle arrest, and ultimately, apoptotic cell death in targeted cancer cells.[1][3] A key feature of this compound is its ability to be conjugated to monoclonal antibodies (mAbs) with a reproducible and high drug-to-antibody ratio (DAR) of over 3.5, a critical quality attribute (CQA) for ensuring therapeutic efficacy and safety.[1][2][4]

The complex nature of ADCs, combining a large molecule (antibody) with a small molecule (payload), necessitates a comprehensive suite of analytical methods to ensure their quality, consistency, and stability.[5][6] This document provides detailed protocols for the essential analytical techniques required for the characterization of this compound ADCs, including methods to determine drug-to-antibody ratio, aggregation, purity, and binding affinity.

Mechanism of Action of this compound ADC

The therapeutic effect of an this compound ADC is initiated by the specific binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved by lysosomal proteases, releasing the active this compound payload. The released payload then translocates to the nucleus, binds to the DNA minor groove, and exerts its cytotoxic effect through DNA alkylation.[1][3][7]

Mechanism of Action of this compound ADC ADC in Circulation ADC in Circulation Target Cancer Cell Target Cancer Cell ADC in Circulation->Target Cancer Cell 1. Targeting Antigen Binding Antigen Binding Target Cancer Cell->Antigen Binding 2. Binding Internalization (Endocytosis) Internalization (Endocytosis) Antigen Binding->Internalization (Endocytosis) 3. Internalization Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking 4. Trafficking Linker Cleavage & Payload Release Linker Cleavage & Payload Release Lysosomal Trafficking->Linker Cleavage & Payload Release 5. Payload Release DNA Binding & Alkylation DNA Binding & Alkylation Linker Cleavage & Payload Release->DNA Binding & Alkylation 6. Cytotoxic Action DNA Damage & Cell Cycle Arrest DNA Damage & Cell Cycle Arrest DNA Binding & Alkylation->DNA Damage & Cell Cycle Arrest Apoptosis Apoptosis DNA Damage & Cell Cycle Arrest->Apoptosis

Mechanism of Action of this compound ADC

Key Analytical Methods and Protocols

A thorough characterization of an this compound ADC is crucial for its development and quality control. The following sections detail the protocols for the most critical analytical methods.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR is a critical quality attribute that directly impacts the ADC's efficacy and safety.[8] Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR and the distribution of different drug-loaded species.[9][10][11][12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides an orthogonal method for DAR determination, often after reduction of the ADC.[10][11][13]

HIC separates ADC species based on their hydrophobicity. Since the this compound payload is hydrophobic, species with a higher number of conjugated payloads will be more hydrophobic and thus have a longer retention time on the HIC column.[9][12]

Materials:

  • This compound ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.

  • Inject 10-20 µg of the this compound ADC sample.

  • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Maintain 100% Mobile Phase B for 5 minutes to elute all species.

  • Re-equilibrate the column with 100% Mobile Phase A for the next injection.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Data Presentation:

Drug-Loaded SpeciesRetention Time (min)Peak Area (%)
DAR 0e.g., 5.2e.g., 5
DAR 2e.g., 10.8e.g., 35
DAR 4e.g., 15.3e.g., 50
DAR 6e.g., 18.9e.g., 10
Average DAR e.g., 3.7

This method involves the reduction of the interchain disulfide bonds of the ADC, followed by the separation of the light and heavy chains with their conjugated payloads.[10][14]

Materials:

  • This compound ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • RP-HPLC column (e.g., C4 or C8 column)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • HPLC system with a UV detector

Procedure:

  • To 50 µg of the this compound ADC sample, add DTT to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes to ensure complete reduction.

  • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the reduced ADC sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks for the unconjugated light chain (LC), conjugated light chain (LC-P), unconjugated heavy chain (HC), and conjugated heavy chain (HC-P).

  • Calculate the average DAR based on the peak areas and the number of conjugated payloads per chain.

Data Presentation:

Chain SpeciesRetention Time (min)Peak Area (%)
Light Chain (LC)e.g., 12.5e.g., 10
Light Chain-Payload (LC-P1)e.g., 14.8e.g., 90
Heavy Chain (HC)e.g., 20.1e.g., 5
Heavy Chain-Payload (HC-P1)e.g., 22.4e.g., 45
Heavy Chain-Payload (HC-P2)e.g., 24.7e.g., 50
Average DAR e.g., 3.8
Aggregation and Fragmentation Analysis

Size Exclusion Chromatography (SEC) is the primary method for assessing the presence of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC preparation.[15][16][17]

Materials:

  • This compound ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Inject 20-50 µg of the this compound ADC sample.

  • Run the analysis in isocratic mode for approximately 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to aggregates, monomer, and fragments.

Data Presentation:

SpeciesRetention Time (min)Peak Area (%)
Aggregatese.g., 8.5e.g., 1.5
Monomere.g., 12.1e.g., 98.0
Fragmentse.g., 15.7e.g., 0.5
Intact Mass Analysis and DAR Confirmation

Mass spectrometry (MS) provides a direct measurement of the molecular weight of the intact ADC and its different drug-loaded forms, confirming the DAR and providing information on other modifications like glycosylation.[18][19][20][21]

Materials:

  • This compound ADC sample

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Equilibrate the LC column with a low percentage of Mobile Phase B.

  • Inject 5-10 µg of the this compound ADC sample.

  • Elute the ADC using a shallow gradient of Mobile Phase B.

  • Acquire mass spectra in the positive ion mode over an appropriate m/z range.

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.

Data Presentation:

SpeciesObserved Mass (Da)Expected Mass (Da)Drug Load
DAR 0e.g., 148,050e.g., 148,0520
DAR 2e.g., 150,255e.g., 150,2582
DAR 4e.g., 152,460e.g., 152,4644
DAR 6e.g., 154,665e.g., 154,6706
Binding Affinity Assessment

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to assess whether the conjugation of this compound to the antibody has affected its binding affinity to the target antigen.[22][23][24]

Materials:

  • This compound ADC sample

  • Unconjugated monoclonal antibody (as a control)

  • Recombinant target antigen

  • ELISA plates

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (anti-human IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the ELISA plate with the target antigen (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1 hour at room temperature.

  • Wash the plate three times.

  • Add serial dilutions of the this compound ADC and the unconjugated antibody to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add TMB substrate and incubate in the dark until color develops.

  • Add stop solution and read the absorbance at 450 nm.

  • Plot the absorbance values against the concentration and determine the EC50 for both the ADC and the unconjugated antibody.

Data Presentation:

MoleculeEC50 (nM)
Unconjugated mAbe.g., 0.5
This compound ADCe.g., 0.6

Experimental Workflow for this compound ADC Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of an this compound ADC.

Analytical Workflow for this compound ADC Characterization cluster_0 Primary Characterization cluster_1 Orthogonal & Confirmatory Methods cluster_2 Functional Assessment HIC HIC (DAR & Distribution) SEC SEC (Aggregation & Purity) RP_HPLC Reduced RP-HPLC (DAR) LC_MS Intact LC-MS (DAR & Mass) ELISA ELISA (Binding Affinity) NMS_P945_ADC_Sample This compound ADC Sample NMS_P945_ADC_Sample->HIC NMS_P945_ADC_Sample->SEC NMS_P945_ADC_Sample->RP_HPLC NMS_P945_ADC_Sample->LC_MS NMS_P945_ADC_Sample->ELISA

This compound ADC Analytical Workflow

References

Application Notes and Protocols for NMS-P945 Conjugation to Cysteine-Engineered Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Site-specific conjugation, particularly through engineered cysteine residues, offers significant advantages over traditional stochastic methods by producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and improved therapeutic index.[1][2] NMS-P945 is a potent linker-payload that contains the duocarmycin-like thienoindole DNA alkylating agent, NMS-P528.[3][4] This document provides detailed application notes and protocols for the conjugation of this compound to cysteine-engineered antibodies, as well as for the characterization and in vitro evaluation of the resulting ADCs.

Principle of the Method

The conjugation of this compound to cysteine-engineered antibodies relies on the specific and stable reaction between the maleimide group on the this compound linker and the sulfhydryl (thiol) group of the engineered cysteine residue on the antibody.[5][][7] To ensure that only the engineered cysteines are available for conjugation, the antibody's native interchain disulfide bonds are first partially reduced and then re-oxidized, leaving the engineered cysteines in a reactive, reduced state. This process, often associated with technologies like THIOMAB™, allows for the precise control over the conjugation site and the resulting DAR.[1][8][9]

Materials and Reagents

ReagentSupplierCatalog No.
Cysteine-Engineered Antibody(User-defined)-
This compoundMedchemExpressHY-136336
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-AldrichC4706
Dehydroascorbic acid (DHAA)Sigma-Aldrich268656
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Amicon® Ultra Centrifugal Filters, 30 kDa MWCOMilliporeSigmaUFC903024
Acetonitrile (ACN)Fisher ScientificA998-4
Formic Acid (FA)Fisher ScientificA117-50
HER2-positive cell line (e.g., SK-BR-3)ATCCHTB-30
HER2-negative cell line (e.g., MDA-MB-468)ATCCHTB-132
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655

Experimental Protocols

Protocol 1: Conjugation of this compound to Cysteine-Engineered Antibody

This protocol describes the site-specific conjugation of this compound to a cysteine-engineered antibody.

1. Antibody Preparation and Reduction: a. Prepare the cysteine-engineered antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4. b. Add a 50-fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 2 hours with gentle agitation to reduce both native and engineered cysteine disulfide bonds.

2. Re-oxidation of Native Disulfide Bonds: a. Remove the TCEP from the reduced antibody solution using a desalting column or buffer exchange with Amicon® Ultra centrifugal filters (30 kDa MWCO), exchanging into PBS, pH 7.4. b. Add a 20-fold molar excess of DHAA to the TCEP-free antibody solution. c. Incubate at room temperature for 3 hours with gentle agitation to selectively re-oxidize the native interchain disulfide bonds, leaving the engineered cysteines in their reduced thiol form.

3. Conjugation Reaction: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Add a 5-fold molar excess of the this compound stock solution to the re-oxidized antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10% (v/v). c. Incubate the reaction mixture at room temperature for 4 hours, protected from light.

4. Purification of the ADC: a. Purify the resulting ADC from unconjugated this compound and reaction byproducts using size-exclusion chromatography (SEC) or buffer exchange with Amicon® Ultra centrifugal filters (30 kDa MWCO). b. The final ADC should be formulated in a suitable storage buffer (e.g., PBS, pH 7.4) and stored at 4°C.

G cluster_prep Antibody Preparation cluster_conj Conjugation cluster_purify Purification & Characterization A Cysteine-Engineered Antibody B Partial Reduction (TCEP) A->B Add TCEP C Re-oxidation (DHAA) B->C Buffer Exchange & Add DHAA E Conjugation Reaction (4h, RT) C->E Reduced Antibody D This compound (in DMSO) D->E Add this compound F Purification (SEC) E->F Crude ADC G Characterization F->G Purified ADC H Final ADC G->H

Figure 1: Experimental workflow for the conjugation of this compound.
Protocol 2: Characterization of the this compound ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC): a. Use a HIC column (e.g., TSKgel Butyl-NPR) on a HPLC system. b. Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0. c. Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% isopropanol. d. Run a linear gradient from 0% to 100% B over 30 minutes. e. Monitor the elution profile at 280 nm. Different DAR species (DAR0, DAR2, etc.) will be separated based on their hydrophobicity.[4][10] f. Calculate the average DAR by integrating the peak areas of the different species.

2. Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC): a. Use an SEC column (e.g., TSKgel G3000SWxl) on a HPLC system. b. Mobile Phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8. c. Run an isocratic elution for 30 minutes. d. Monitor the elution profile at 280 nm. The percentage of monomer, aggregate, and fragment can be determined from the peak areas.[2][11]

3. Mass Spectrometry for Intact Mass Analysis: a. Desalt the ADC sample using a suitable method. b. Analyze the intact mass of the ADC using a high-resolution mass spectrometer (e.g., Q-TOF) under native or denaturing conditions.[12][13] c. The observed mass will confirm the successful conjugation and allow for the determination of the mass of the conjugated light and heavy chains.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol uses the MTT assay to determine the cytotoxic activity of the this compound ADC on cancer cell lines.[14][15][16]

1. Cell Seeding: a. Seed HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-468) cells in 96-well plates at a density of 5,000 cells/well. b. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. ADC Treatment: a. Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free NMS-P528 drug in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. c. Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

3. MTT Assay: a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability relative to untreated control cells. b. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Expected Results and Data Presentation

The following tables provide representative data for a successfully generated this compound ADC targeting HER2.

Table 1: Characterization of HER2-Targeted this compound ADC

ParameterResultMethod
Average DAR2.0HIC
Monomer Purity>98%SEC
Aggregation<2%SEC
Endotoxin<0.5 EU/mgLAL Assay

Table 2: DAR Distribution by HIC

DAR SpeciesPercentage (%)
DAR0 (Unconjugated)<5%
DAR2>95%
DAR4<1%

Table 3: In Vitro Cytotoxicity (IC50 Values)

CompoundSK-BR-3 (HER2+)MDA-MB-468 (HER2-)
This compound ADC0.5 nM>1000 nM
Non-targeting ADC>1000 nM>1000 nM
NMS-P528 (Free Drug)0.1 nM0.2 nM

Mechanism of Action

The this compound ADC exerts its cytotoxic effect through a targeted mechanism.

G cluster_binding Binding & Internalization cluster_release Payload Release cluster_action Cytotoxic Action A This compound ADC B Tumor Cell (Antigen-Positive) A->B Binds to Antigen C Endocytosis B->C Internalization D Lysosome C->D Trafficking E Cleavage of Linker D->E Proteolytic Cleavage F NMS-P528 (Free Drug) E->F Release G Nucleus F->G Diffusion H DNA Alkylation G->H Minor Groove Binding I Cell Cycle Arrest & Apoptosis H->I DNA Damage

Figure 2: Mechanism of action of this compound ADC.

Upon administration, the antibody component of the ADC binds to its specific antigen on the surface of a cancer cell.[3] This is followed by internalization of the ADC-antigen complex via endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the active NMS-P528 payload.[3] The released drug then diffuses into the nucleus, where it binds to the minor groove of DNA and causes alkylation, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[4][17] this compound based ADCs have also been shown to induce a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[4][18]

Troubleshooting

ProblemPossible CauseSolution
Low DARInefficient reduction or re-oxidation.Optimize TCEP and DHAA concentrations and incubation times. Ensure this compound is fully dissolved.
High AggregationHydrophobicity of the payload.Optimize conjugation conditions (e.g., lower temperature, shorter incubation time). Use a formulation buffer with stabilizing excipients.
Inconsistent Cytotoxicity ResultsCell line variability, passage number.Use cells within a consistent passage number range. Ensure proper cell seeding density and health.

Conclusion

The conjugation of this compound to cysteine-engineered antibodies provides a robust method for generating homogeneous and potent ADCs. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of targeted cancer therapy. Careful execution of these methods and thorough characterization of the resulting ADCs are crucial for the successful development of novel and effective cancer therapeutics.

References

Application Notes and Protocols for the Purification of NMS-P945 Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMS-P945 Antibody-Drug Conjugates

This compound is a potent duocarmycin-like payload-linker utilized in the development of Antibody-Drug Conjugates (ADCs). As a DNA minor groove alkylating agent, this compound offers a powerful cytotoxic mechanism for targeted cancer therapy. The efficacy and safety of this compound conjugated antibodies are critically dependent on the purity and homogeneity of the final product. The conjugation process typically yields a heterogeneous mixture containing the desired ADC, as well as unconjugated antibody, free this compound drug-linker, and aggregates. Therefore, robust and efficient purification techniques are paramount to control critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), and to remove process-related impurities. This document provides detailed application notes and protocols for the purification of this compound conjugated antibodies.

Key Purification Objectives

The primary goals for the purification of this compound conjugated antibodies are:

  • Removal of Free Drug-Linker: Unconjugated this compound is highly cytotoxic and must be removed to minimize off-target toxicity.

  • Control of Drug-to-Antibody Ratio (DAR): The purification process should aim to narrow the distribution of DAR species to ensure a consistent and defined product with optimal efficacy and safety.

  • Elimination of Aggregates: Protein aggregates can induce immunogenic responses and must be removed to ensure patient safety.

  • Buffer Exchange and Formulation: The final ADC product needs to be in a stable formulation buffer suitable for storage and administration.

Signaling Pathways of this compound ADC Targets

This compound has been successfully conjugated to antibodies targeting receptors such as HER2 and HER3. Understanding the signaling pathways of these targets is crucial for elucidating the mechanism of action of the resulting ADCs.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon heterodimerization with other HER family members (like HER3), activates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In several cancers, HER2 is overexpressed, leading to uncontrolled cell growth. An this compound ADC targeting HER2 would bind to the receptor, be internalized, and release its cytotoxic payload, leading to DNA damage and cell death.

HER2_Signaling_Pathway HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway leading to cell proliferation and survival.

HER3 Signaling Pathway

HER3, another member of the epidermal growth factor receptor family, is unique in that it has impaired kinase activity. However, it can heterodimerize with other receptor tyrosine kinases, most notably HER2, to potently activate the PI3K/Akt signaling pathway.[1] This activation is a key driver of tumor growth and resistance to therapy. ADCs targeting HER3 can disrupt this signaling and deliver a cytotoxic payload to cancer cells.

HER3_Signaling_Pathway HER2 HER2 PI3K PI3K HER2->PI3K HER3 HER3 HER3->HER2 HER3->PI3K NRG1 Neuregulin-1 NRG1->HER3 Akt Akt PI3K->Akt Cell_Survival Cell Survival & Resistance Akt->Cell_Survival

Caption: HER3 Signaling Pathway, often activated by heterodimerization with HER2.

Experimental Workflow for ADC Purification

A typical workflow for the purification of this compound conjugated antibodies involves a series of steps designed to progressively remove impurities and isolate the desired ADC product.

ADC_Purification_Workflow Start Crude Conjugation Mixture TFF1 Tangential Flow Filtration (TFF) (Buffer Exchange & Free Drug Removal) Start->TFF1 Chromatography Chromatographic Purification (HIC, IEX, or SEC) TFF1->Chromatography TFF2 Tangential Flow Filtration (TFF) (Concentration & Formulation) Chromatography->TFF2 Final_Product Purified this compound ADC TFF2->Final_Product

Caption: General experimental workflow for the purification of this compound ADCs.

Data Presentation: Comparison of Purification Techniques

The following tables summarize representative quantitative data for the purification of ADCs using different techniques. While this data is not specific to this compound ADCs, it provides a comparative overview of the expected performance for each method.

Table 1: Hydrophobic Interaction Chromatography (HIC)

ParameterPre-HICPost-HIC (DAR 2 Fraction)Post-HIC (DAR 4 Fraction)
Average DAR 3.52.04.0
Purity (monomer %) >95%>98%>98%
Aggregate (%) <5%<1%<1%
Free Drug-Linker PresentNot DetectedNot Detected
Product Recovery (%) -60-80%50-70%

Table 2: Size Exclusion Chromatography (SEC)

ParameterPre-SECPost-SEC
Average DAR 3.53.5
Purity (monomer %) >95%>99%
Aggregate (%) <5%<1%
Free Drug-Linker PresentNot Detected
Product Recovery (%) ->90%

Table 3: Tangential Flow Filtration (TFF)

ParameterPre-TFFPost-TFF
Average DAR 3.53.5
Purity (monomer %) >95%>95%
Aggregate (%) <5%<5%
Free Drug-Linker Present<0.1%
Product Recovery (%) ->95%

Table 4: Ion Exchange Chromatography (IEX)

ParameterPre-IEXPost-IEX
Average DAR 3.53.4
Purity (monomer %) >95%>98%
Aggregate (%) <5%<2%
Free Drug-Linker PresentNot Detected
Product Recovery (%) -85-95%

Experimental Protocols

Protocol 1: Purification of this compound Conjugated Antibody using Hydrophobic Interaction Chromatography (HIC)

This protocol is designed to separate ADC species with different DARs based on their hydrophobicity.

Materials:

  • HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Chromatography System (e.g., ÄKTA)

  • Binding Buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Elution Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • Crude this compound conjugated antibody mixture

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Binding Buffer at a linear flow rate of 150 cm/hr.

  • Sample Preparation: Dilute the crude ADC mixture with an equal volume of Binding Buffer to promote binding to the column.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a reduced flow rate (e.g., 100 cm/hr).

  • Wash: Wash the column with 5-10 CVs of Binding Buffer to remove any unbound material.

  • Elution: Elute the bound ADC species using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 20 CVs. Alternatively, a step gradient can be used to selectively elute different DAR species.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for DAR, purity, and aggregate content using appropriate analytical methods (e.g., HIC-HPLC, SEC-HPLC, and UV-Vis spectroscopy).

  • Pooling: Pool the fractions containing the desired DAR species.

Protocol 2: Purification of this compound Conjugated Antibody using Size Exclusion Chromatography (SEC)

This protocol is primarily used for the removal of aggregates and free drug-linker.

Materials:

  • SEC Column (e.g., Sephacryl S-300 HR, Superdex 200)

  • Chromatography System

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Crude or partially purified this compound conjugated antibody

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of SEC Running Buffer at the recommended flow rate for the column.

  • Sample Loading: Load the ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The ADC will typically elute in the void volume or shortly after, followed by smaller molecules like the free drug-linker.

  • Analysis: Analyze the fractions to identify those containing the purified, monomeric ADC, free of aggregates and unconjugated drug-linker.

  • Pooling: Pool the fractions containing the purified ADC.

Protocol 3: Purification and Formulation of this compound Conjugated Antibody using Tangential Flow Filtration (TFF)

TFF is an efficient method for buffer exchange, removal of small molecule impurities, and concentration of the final product.

Materials:

  • TFF System with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa or 50 kDa)

  • Diafiltration Buffer (Formulation Buffer)

  • Crude or partially purified this compound conjugated antibody

Procedure:

  • System Setup and Equilibration: Set up the TFF system according to the manufacturer's instructions. Equilibrate the system with Diafiltration Buffer.

  • Sample Loading: Load the ADC solution into the TFF system.

  • Diafiltration (Buffer Exchange): Perform diafiltration by adding Diafiltration Buffer to the retentate at the same rate as the permeate is being removed. This process is typically carried out for 5-10 diavolumes to ensure complete removal of the initial buffer and small molecule impurities.

  • Concentration: After diafiltration, concentrate the ADC to the desired final concentration by continuing the filtration without adding more buffer.

  • Product Recovery: Recover the concentrated and purified ADC from the TFF system.

  • Analysis: Analyze the final product for concentration, purity, and residual free drug-linker.

Protocol 4: Purification of this compound Conjugated Antibody using Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge and can be effective for removing certain impurities and charge variants.

Materials:

  • IEX Column (e.g., Cation exchange like SP Sepharose or Anion exchange like Q Sepharose)

  • Chromatography System

  • Binding Buffer (low salt buffer, e.g., 20 mM Sodium Phosphate, pH 6.0 for cation exchange)

  • Elution Buffer (high salt buffer, e.g., 20 mM Sodium Phosphate + 1 M NaCl, pH 6.0 for cation exchange)

  • Crude or partially purified this compound conjugated antibody

Procedure:

  • Column Equilibration: Equilibrate the IEX column with 5-10 CVs of Binding Buffer.

  • Sample Preparation: Ensure the conductivity and pH of the ADC sample are similar to the Binding Buffer to facilitate binding.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with Binding Buffer until the UV absorbance returns to baseline.

  • Elution: Elute the bound ADC using a linear salt gradient from 0% to 100% Elution Buffer over 20 CVs.

  • Fraction Collection: Collect fractions during the elution.

  • Analysis: Analyze the fractions for purity, DAR, and aggregate content.

  • Pooling: Pool the fractions containing the purified ADC.

Conclusion

The purification of this compound conjugated antibodies is a multi-step process that is critical for ensuring the safety and efficacy of the final therapeutic product. The choice of purification strategy will depend on the specific characteristics of the ADC and the desired final product specifications. A combination of techniques, such as TFF for initial cleanup and buffer exchange, followed by a high-resolution chromatographic step like HIC for DAR fractionation, often provides the most robust and effective purification platform. The protocols and data presented here serve as a guide for the development and optimization of purification processes for this compound based ADCs.

References

Application Notes and Protocols for Preclinical Studies of NMS-P945 ADC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P945 is a potent, next-generation payload for antibody-drug conjugates (ADCs) that belongs to the duocarmycin family of DNA alkylating agents.[1][2][3] These application notes provide a comprehensive guide for the preclinical evaluation of ADCs utilizing the this compound payload, focusing on experimental design, detailed protocols for key assays, and data presentation. This compound-based ADCs have demonstrated significant anti-tumor efficacy, a notable bystander effect, and the ability to overcome chemoresistance, making them a promising platform for targeted cancer therapy.[4][5]

The mechanism of action for this compound involves the ADC binding to a target antigen on the cancer cell surface, followed by internalization.[1][2][3] Once inside the cell, the linker is cleaved, releasing the this compound payload, which then binds to the minor groove of DNA and alkylates it, causing DNA damage, cell cycle arrest, and ultimately leading to apoptosis.[1][4][6]

Key Features of this compound ADCs

  • High Potency: this compound exhibits sub-nanomolar cytotoxicity against a wide range of cancer cell lines.[4]

  • Bystander Effect: The payload can diffuse into neighboring antigen-negative cancer cells, enhancing the therapeutic effect in heterogeneous tumors.[1][4][5]

  • Overcomes Chemoresistance: this compound has shown activity in tumor models resistant to other chemotherapeutic agents.[4][5]

  • Favorable Physicochemical Properties: Allows for the production of ADCs with a high drug-to-antibody ratio (DAR) without significant aggregation.[4][5]

  • Induction of Immunogenic Cell Death: this compound can stimulate an immune response against the tumor.[4]

Signaling Pathway of this compound ADC

The following diagram illustrates the proposed signaling pathway initiated by an this compound ADC upon binding to its target on a cancer cell.

NMS_P945_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released this compound Lysosome->Payload Linker Cleavage DNA Nuclear DNA Payload->DNA Nuclear Translocation Damaged_DNA Alkylates DNA (Minor Groove) DNA->Damaged_DNA Alkylation DDR DNA Damage Response (ATM/ATR, γH2AX, 53BP1) Damaged_DNA->DDR Activation CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Start: this compound ADC Candidate Cytotoxicity Cytotoxicity Assay (IC50 Determination) start->Cytotoxicity Internalization Internalization Assay (Flow Cytometry/Confocal) Cytotoxicity->Internalization Bystander Bystander Effect Assay (Co-culture) Internalization->Bystander Xenograft Xenograft Efficacy Study (CDX/PDX Models) Bystander->Xenograft Toxicity Toxicology Studies (Rodent/Non-human Primate) Xenograft->Toxicity PKPD PK/PD Modeling Toxicity->PKPD end IND-Enabling Studies PKPD->end

References

Troubleshooting & Optimization

how to prevent NMS-P945 ADC aggregation during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing aggregation during the conjugation of the NMS-P945 antibody-drug conjugate (ADC) payload.

Troubleshooting Guide: Preventing this compound ADC Aggregation

Aggregation of antibody-drug conjugates is a critical issue that can impact efficacy, safety, and stability.[1][2] The hydrophobic nature of many payloads, including duocarmycin derivatives like this compound, can increase the propensity for aggregation.[1] This guide provides a systematic approach to troubleshooting and preventing aggregation during the conjugation of this compound.

Diagram: Troubleshooting Workflow for this compound ADC Aggregation

Troubleshooting_ADC_Aggregation start High Aggregation Detected (e.g., by SEC) check_dar Step 1: Analyze Drug-to-Antibody Ratio (DAR) start->check_dar dar_high Is average DAR > 4? check_dar->dar_high reduce_dar Action: Reduce Payload Stoichiometry (Lower this compound:mAb ratio) dar_high->reduce_dar Yes check_reduction Step 2: Evaluate Antibody Reduction Step dar_high->check_reduction No reduce_dar->check_reduction over_reduction Potential Cause: Over-reduction of interchain disulfides check_reduction->over_reduction optimize_reduction Action: Optimize Reduction - Decrease TCEP/DTT concentration - Shorten reduction time - Lower temperature over_reduction->optimize_reduction check_conjugation Step 3: Examine Conjugation Reaction Conditions optimize_reduction->check_conjugation conditions Potential Causes: - High organic solvent (e.g., DMSO) - Suboptimal pH or temperature - High antibody concentration check_conjugation->conditions optimize_conjugation Action: Modify Conjugation - Keep organic solvent <10% - Screen pH (e.g., 6.5-7.5) - Lower reaction temperature - Reduce antibody concentration conditions->optimize_conjugation check_purification Step 4: Assess Purification and Formulation optimize_conjugation->check_purification formulation_issue Potential Causes: - Inefficient removal of free payload - Inappropriate storage buffer check_purification->formulation_issue optimize_formulation Action: Refine Formulation - Use robust purification (e.g., SEC) - Screen stabilizing buffers - Store at recommended 2-8°C formulation_issue->optimize_formulation advanced_strategies Step 5: Consider Advanced Strategies optimize_formulation->advanced_strategies site_specific Option: Site-Specific Conjugation (e.g., engineered cysteines) advanced_strategies->site_specific solid_phase Option: Solid-Phase Conjugation (e.g., 'Lock-Release' technology) advanced_strategies->solid_phase end Aggregation Minimized site_specific->end solid_phase->end

Caption: Troubleshooting decision tree for mitigating this compound ADC aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it conjugated to an antibody?

A1: this compound is a potent cytotoxic payload for ADCs. It is a duocarmycin-like thienoindole derivative that acts as a DNA minor groove alkylating agent.[3][4] The linker system contains a protease-cleavable peptide. This compound is typically conjugated to an antibody through the thiol groups of cysteine residues. This is achieved by partially reducing the antibody's native interchain disulfide bonds to generate free sulfhydryl groups, which then react with a maleimide group on the this compound linker-payload to form a stable thioether bond.[3][5] This method generally yields a monomeric ADC with a drug-to-antibody ratio (DAR) of approximately 3.5.[3][6]

Q2: What are the primary causes of aggregation when conjugating this compound?

A2: Aggregation during this compound conjugation can be attributed to several factors:

  • High Drug-to-Antibody Ratio (DAR): Increasing the number of hydrophobic this compound molecules per antibody enhances surface hydrophobicity, promoting intermolecular interactions that lead to aggregation.[2][7]

  • Conjugation Chemistry: The use of organic co-solvents (like DMSO) to dissolve the hydrophobic payload can denature the antibody if concentrations are too high. Unfavorable pH or temperature during the reaction can also expose hydrophobic regions of the antibody.[1]

  • Antibody Properties: The inherent stability of the specific monoclonal antibody being used can influence its propensity to aggregate after modification.

  • Storage and Handling: Improper buffer conditions or freeze-thaw cycles post-conjugation can induce aggregation.[2][8]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?

A3: The DAR is a critical parameter influencing ADC stability. A higher DAR increases the overall hydrophobicity of the ADC, which is a major driver of aggregation.[7] Studies on other cysteine-linked ADCs have demonstrated a clear correlation between higher DAR values and an increased tendency to form high molecular weight species.[7][9][10] While this compound has favorable physicochemical properties, it is still crucial to control the DAR to maintain a monomeric and stable ADC.[3]

Table 1: Impact of DAR on ADC Aggregation (General Data for Cysteine-Linked ADCs)
Average DAR% Aggregation (Initial)% Aggregation (After Incubation)Reference
2.4~1.5%~5% (in plasma, 6 days)[9]
3.4~2.0%~10% (in plasma, 6 days)[9]
4.6~2.5%~15% (in plasma, 6 days)[9]
6.0Significantly higherRapid formation of aggregates[7]

Note: This table presents generalized data from studies on auristatin-based, cysteine-linked ADCs to illustrate the trend. Specific results for this compound may vary.

Q4: What analytical methods are recommended for detecting this compound ADC aggregation?

A4: The primary and most common method for quantifying ADC aggregates is Size Exclusion Chromatography (SEC) . SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and higher molecular weight species.[3] For more detailed characterization, SEC can be coupled with Multi-Angle Light Scattering (SEC-MALS) to determine the absolute molar mass of the different species.

Experimental Protocols

Protocol 1: Partial Reduction and Conjugation of this compound (General Method)

This protocol provides a general framework for the conjugation of this compound to an antibody via partial reduction of interchain disulfides. Note: This is a representative protocol and must be optimized for each specific antibody and desired DAR.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), at 5-10 mg/mL.

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water).

  • This compound linker-payload dissolved in an organic solvent like DMSO.

  • Conjugation Buffer: e.g., Phosphate buffer with EDTA (e.g., PBS, 5 mM EDTA, pH 7.4).

  • Quenching Reagent: e.g., N-acetylcysteine.

  • Purification system: Size Exclusion Chromatography (SEC) or desalting columns.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If in a buffer like Tris, perform a buffer exchange.

    • Adjust the antibody concentration to 5-10 mg/mL in conjugation buffer.[11]

  • Partial Reduction of Antibody:

    • Add a calculated amount of reducing agent (TCEP or DTT) to the antibody solution. A molar ratio of approximately 2-4 moles of TCEP per mole of antibody is a common starting point to achieve a DAR of ~4.[5][12]

    • Incubate at a controlled temperature (e.g., 37°C) for 30-90 minutes.[12][13] The precise time and temperature need to be optimized.

    • Immediately remove the excess reducing agent using a desalting column to prevent reaction with the maleimide group of this compound.[11]

  • Conjugation Reaction:

    • Immediately after the removal of the reducing agent, add the this compound solution to the reduced antibody. A typical starting point is a 5- to 10-fold molar excess of this compound over the antibody.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (ideally <10%) to minimize antibody denaturation and aggregation.[11]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine in molar excess to react with any unreacted maleimide groups on the this compound.

  • Purification:

    • Purify the ADC from unreacted payload, quenching reagent, and other byproducts using Size Exclusion Chromatography (SEC).[11] This step is crucial for removing free payload which can contribute to toxicity.

  • Characterization and Storage:

    • Characterize the purified ADC for DAR (e.g., by HIC or Mass Spectrometry), aggregation (by SEC), and purity.

    • For storage, buffer exchange into a stabilizing formulation buffer. An EV20/NMS-P945 ADC was shown to be stable for up to 2 months at 4°C in PBS.[3] For long-term storage, specialized ADC stabilizing buffers or lyophilization may be considered.[8]

Diagram: this compound Conjugation Workflow

Conjugation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) add_tcep + TCEP (Reducing Agent) mAb->add_tcep reduced_mAb Partially Reduced mAb (Free -SH groups) add_tcep->reduced_mAb add_payload + this compound (Maleimide-linker) reduced_mAb->add_payload raw_adc Crude ADC Mixture add_payload->raw_adc purify Purification (e.g., SEC) raw_adc->purify final_adc Purified this compound ADC purify->final_adc

Caption: General workflow for cysteine-based conjugation of this compound.

Mechanism of Action

This compound is a DNA-damaging agent. After the ADC is internalized by a target cancer cell and trafficked to the lysosome, the cleavable linker is processed, releasing the active payload. The payload then translocates to the nucleus, where it binds to the minor groove of DNA, primarily in AT-rich regions.[3] This is followed by the alkylation of an adenine base at the N3 position, which distorts the DNA helix, stalls DNA replication and transcription, and ultimately triggers programmed cell death (apoptosis).[3]

Diagram: this compound Signaling Pathway

NMS_P945_Pathway ADC This compound ADC Internalization Internalization & Lysosomal Trafficking ADC->Internalization Payload_Release Linker Cleavage & Payload Release Internalization->Payload_Release Nuclear_Translocation Nuclear Translocation Payload_Release->Nuclear_Translocation DNA_Binding Minor Groove Binding (AT-rich regions) Nuclear_Translocation->DNA_Binding DNA_Alkylation DNA Alkylation (Adenine N3) DNA_Binding->DNA_Alkylation DNA_Damage DNA Damage & Replication Stress DNA_Alkylation->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound following ADC internalization.

References

troubleshooting low conjugation efficiency with NMS-P945

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMS-P945 Conjugation

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to low conjugation efficiency when creating antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a high-potency payload-linker molecule designed for the creation of ADCs.[1][2] It consists of a duocarmycin-like DNA alkylating agent (NMS-P528) connected to a peptidase-cleavable linker.[3][4][5] The linker attaches to free thiol (sulfhydryl) groups on a monoclonal antibody (mAb), typically on cysteine residues. Once the resulting ADC binds to a target cancer cell and is internalized, lysosomal proteases cleave the linker, releasing the potent cytotoxic payload inside the cell to induce DNA damage and apoptosis.[2][3]

Q2: What is the expected outcome of a successful this compound conjugation?

A2: A successful conjugation should yield a reproducible Drug-to-Antibody Ratio (DAR) of greater than 3.5.[1][6][7] Published studies have reported achieving an average DAR of 3.9 without the need for extensive post-conjugation purification.[3] The final ADC product should also be primarily monomeric, with minimal aggregation.[3]

Q3: What is the chemical basis for this compound conjugation?

A3: The conjugation chemistry relies on the reaction between a maleimide group on the this compound linker and free thiol groups on the antibody.[8] These thiol groups are typically generated by selectively reducing the antibody's interchain disulfide bonds using a reducing agent like TCEP or DTT.[3][9] This thiol-maleimide reaction is highly efficient and specific within an optimal pH range, forming a stable covalent thiosuccinimide bond.[8][10]

Q4: My final conjugate is unstable. What could be the cause?

A4: Instability of the final ADC can be an issue. The thiosuccinimide bond formed during conjugation can sometimes undergo a "retro-Michael" reaction, leading to the dissociation of the this compound linker.[8] Additionally, if the conjugation occurs near an unprotected N-terminal cysteine, a side reaction called thiazine rearrangement can occur, complicating the final product.[11][12] Ensuring complete removal of the reducing agent and maintaining optimal pH during the reaction and storage can help mitigate these effects.

Troubleshooting Low Conjugation Efficiency

Low or inconsistent Drug-to-Antibody Ratio (DAR) is a common challenge in ADC development.[] This guide addresses the most frequent causes and provides step-by-step solutions.

Troubleshooting Flowchart

The following diagram provides a logical workflow to diagnose the root cause of low conjugation efficiency.

TroubleshootingFlowchart start_node Start: Low DAR Observed decision_node1 Step 1: Verify Free Thiols on mAb? start_node->decision_node1 Begin Diagnosis decision_node decision_node process_node process_node result_node Success: DAR > 3.5 Achieved problem_node problem_node decision_node2 Step 2: Check this compound Reagent Integrity? decision_node1->decision_node2 Yes process_node1 Issue: Incomplete Disulfide Reduction 1. Quantify thiols with Ellman's Reagent. 2. Optimize reducing agent (TCEP/DTT) concentration & incubation time. 3. Ensure complete removal of reducing agent before adding this compound. decision_node1->process_node1 No decision_node3 Step 3: Evaluate Reaction Conditions? decision_node2->decision_node3 Yes process_node2 Issue: this compound Hydrolysis 1. Use fresh, high-quality this compound. 2. Prepare stock solution in anhydrous DMSO. 3. Avoid repeated freeze-thaw cycles. 4. Do not store in aqueous buffers. decision_node2->process_node2 No problem_node1 Root Cause: Insufficient Reactive Sites process_node1->problem_node1 decision_node3->result_node Optimal process_node3 Issue: Suboptimal Reaction Parameters 1. Buffer pH must be 6.5-7.5. 2. Use degassed, non-nucleophilic buffers (e.g., PBS, HEPES). 3. Optimize molar ratio of this compound to mAb. 4. Perform a time-course experiment. decision_node3->process_node3 Suboptimal problem_node2 Root Cause: Inactive Conjugation Partner process_node2->problem_node2 problem_node3 Root Cause: Inefficient Reaction Kinetics process_node3->problem_node3

Caption: A step-by-step flowchart for troubleshooting low DAR.

Problem-Specific Guidance & Data

If you are experiencing low DAR, use the table below to identify the potential cause and find recommended actions.

Observed DAR ValuePotential Problem AreaKey Factors to Investigate & OptimizeExpected Outcome
DAR ≈ 0 Critical Failure in Core Components 1. Antibody Thiol Availability: Confirm successful reduction of disulfide bonds. Free thiols can be oxidized, so use degassed buffers and consider adding EDTA (1-5 mM) to chelate metal ions.[9] 2. This compound Activity: The maleimide group is susceptible to hydrolysis. Ensure this compound is stored properly and dissolved in anhydrous DMSO immediately before use.[8]Achieve target DAR > 3.5
1 < DAR < 3 Suboptimal Reaction Conditions 1. Reaction pH: The optimal range for thiol-maleimide conjugation is pH 6.5-7.5.[8][9] Lower pH slows the reaction, while higher pH can cause side reactions with amines.[9] 2. Molar Ratio: An insufficient molar excess of this compound will lead to incomplete conjugation. Perform a titration to find the optimal ratio for your specific antibody. 3. Reaction Time/Temp: While the reaction is often fast, larger proteins may require longer incubation.[9] Perform the reaction at 4°C or on ice to minimize thiol re-oxidation.[9]Achieve target DAR > 3.5
Inconsistent DAR Process & Reagent Variability 1. Antibody Quality: Ensure the antibody is >95% pure and at a concentration >0.5 mg/mL.[14] Impurities can compete for conjugation.[14] 2. Buffer Contamination: Avoid buffers containing nucleophiles like Tris or azide, as they can interfere. 3. Reagent Handling: Use fresh reagents. Equilibrate this compound to room temperature before opening to prevent condensation.[15]Reproducible DAR > 3.5 across batches

Experimental Protocols

Here are detailed methodologies for the key steps in the this compound conjugation workflow.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis step_node step_node input_node Inputs: - Monoclonal Antibody - this compound - TCEP Reducing Agent A 1. Prepare Antibody (Buffer Exchange into PBS, pH 7.2) input_node->A output_node Output: Antibody-Drug Conjugate (DAR > 3.5) B 2. Antibody Reduction (Add TCEP, Incubate 1-2h at 37°C) A->B Reduced mAb C 3. Add this compound (Freshly dissolved in DMSO) B->C mAb with Free Thiols D 4. Conjugation (Incubate 1h at 4°C) C->D E 5. Purification (Remove excess this compound via Desalting Column) D->E Crude ADC F 6. Characterization (Measure DAR via HIC or LC-MS) E->F Purified ADC F->output_node Final Product

Caption: Standard workflow for this compound conjugation.

Protocol 1: Antibody Disulfide Bond Reduction

This protocol generates free thiol groups on the antibody for conjugation.

  • Buffer Exchange: Prepare your antibody by exchanging it into a suitable, degassed reaction buffer (e.g., Phosphate Buffered Saline with 5 mM EDTA, pH 7.2).

  • Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL.

  • Prepare Reducing Agent: Prepare a fresh 10 mM stock solution of TCEP (tris(2-carboxyethyl)phosphine) in the reaction buffer.

  • Reduction: Add the TCEP stock solution to the antibody to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction for 1-2 hours at 37°C to ensure partial reduction of the interchain disulfide bonds.

  • Cooling: Immediately place the reduced antibody on ice to lower the rate of potential re-oxidation. The reduced antibody should be used for conjugation without delay.

Note: DTT can be used as an alternative to TCEP, but excess DTT must be removed via a desalting column before adding this compound, as it will compete for the maleimide reaction.[9]

Protocol 2: this compound Conjugation

This protocol describes the conjugation of this compound to the reduced antibody.

  • Prepare this compound: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Calculate Molar Ratio: Determine the volume of this compound stock needed to achieve a 5-10 fold molar excess relative to the antibody.

  • Conjugation Reaction: Add the calculated volume of this compound stock solution to the cold, reduced antibody solution.

  • Incubation: Gently mix and incubate the reaction for 1 hour at 4°C or on ice.

  • Purification: After incubation, immediately purify the ADC to remove unreacted this compound and byproducts. This is typically done using a desalting column (e.g., Sephadex G-25) equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified ADC to determine the final DAR and percentage of aggregation. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (LC-MS) are common methods.[3]

Mechanism of Action Overview

The following diagram illustrates the mechanism of an this compound based ADC.

ADC_MoA adc_node 1. ADC Circulates in Bloodstream binding_node 2. ADC Binds to Target Antigen on Tumor Cell adc_node->binding_node internalization_node 3. Internalization (Endocytosis) binding_node->internalization_node lysosome_node 4. Trafficking to Lysosome internalization_node->lysosome_node cleavage_node 5. Linker Cleavage by Lysosomal Proteases lysosome_node->cleavage_node release_node 6. Payload Released into Cytoplasm cleavage_node->release_node dna_damage_node 7. Payload Alkylates DNA in Nucleus release_node->dna_damage_node apoptosis_node 8. Cell Death (Apoptosis) dna_damage_node->apoptosis_node

Caption: The cellular mechanism of action for an this compound ADC.[2]

References

Technical Support Center: Optimizing NMS-P945 Drug-to- Antibody Ratio for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of NMS-P945 antibody-drug conjugates (ADCs) to maximize therapeutic efficacy.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA) for this compound ADCs?

A1: The drug-to-antibody ratio (DAR) is the average number of this compound drug-linker molecules conjugated to a single antibody. It is a critical quality attribute because it directly influences the ADC's:

  • Efficacy: A higher DAR generally delivers more cytotoxic payload to the target cancer cell, potentially leading to increased potency. However, an excessively high DAR does not always translate to better efficacy in vivo.[1][2][3]

  • Toxicity: Increased DAR is often associated with higher systemic toxicity due to the release of the potent this compound payload into circulation or off-target uptake.[3][4][5]

  • Pharmacokinetics (PK): ADCs with a high DAR tend to be more hydrophobic, leading to faster clearance from the bloodstream and a shorter half-life, which can reduce overall drug exposure to the tumor.[1][2][3]

  • Stability and Aggregation: High DAR can compromise the stability of the ADC, leading to aggregation, which can impact manufacturability, safety, and efficacy.[6]

For this compound, a reproducible DAR of over 3.5 has been achieved, with specific examples of trastuzumab-NMS-P945 having an average DAR of 3.9.[7][8][9] The optimal DAR for any given antibody must be determined empirically.

Q2: What is the mechanism of action for this compound and how does DAR influence it?

A2: this compound is a payload-linker that contains the cytotoxic agent NMS-P528, a duocarmycin analogue.[10][11] Duocarmycins are highly potent DNA alkylating agents that bind to the minor groove of DNA, leading to irreversible DNA damage and subsequent cell death.[12][13] The number of this compound molecules per antibody (the DAR) dictates the potential amount of DNA damage that can be inflicted upon a target cancer cell following internalization of the ADC.

NMS-P945_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC (DAR = n) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released NMS-P528 (Payload) Lysosome->Payload 4. Linker Cleavage & Payload Release DNA Nuclear DNA Payload->DNA 5. DNA Alkylation Apoptosis Cell Death (Apoptosis) DNA->Apoptosis 6. Induction of DNA Damage

Caption: Mechanism of action of an this compound ADC.

Q3: What are the key experimental steps to determine the optimal DAR for a new this compound ADC?

A3: A systematic approach is required to identify the optimal DAR. The general workflow involves:

  • Conjugation: Prepare several batches of the this compound ADC with varying target DARs (e.g., 2, 4, 6, 8) by carefully controlling the reaction conditions.

  • Characterization: Determine the average DAR and distribution of drug-loaded species for each batch using analytical techniques like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).[8][14][15][16]

  • In Vitro Efficacy: Assess the cytotoxicity of each ADC batch on antigen-positive and antigen-negative cancer cell lines using assays like MTT or XTT to determine the IC50 values.[10][17][18][19][20]

  • In Vivo Efficacy: Evaluate the anti-tumor activity of promising ADC candidates in preclinical animal models (e.g., xenograft models).[21][22][23][24][25]

  • Toxicity/Tolerability: Assess the safety profile of the ADCs in vivo by monitoring animal weight and other health indicators.[4]

The optimal DAR will provide the best balance of potent anti-tumor activity and an acceptable safety profile.

Section 2: Troubleshooting Guides

This section addresses common issues encountered during the preparation and characterization of this compound ADCs.

Issue 1: Inconsistent or Low Drug-to-Antibody Ratio (DAR)

Potential Cause Troubleshooting Steps
Incomplete Antibody Reduction - Optimize Reducing Agent Concentration: Titrate the molar ratio of the reducing agent (e.g., TCEP) to the antibody. A typical starting point is a 2-5 fold molar excess. - Control Reaction Time and Temperature: Ensure consistent incubation time and temperature during the reduction step. Monitor the reaction progress to determine the optimal duration.[26] - Verify Buffer pH: The pH of the reduction buffer should be optimal for the reducing agent used. For TCEP, a pH of 7.0-7.5 is generally effective.[27]
Poor Solubility of this compound - Use of Co-solvents: Dissolve the this compound linker-payload in a small amount of a compatible organic co-solvent like DMSO before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically be below 10% to prevent antibody denaturation.[26][27]
Reagent Quality and Stoichiometry - Verify Reagent Purity and Concentration: Ensure the purity and accurate concentration of the this compound linker-payload and all buffers and reagents before starting the conjugation. - Precise Stoichiometry: Use precise and consistent molar ratios of the this compound linker-payload to the antibody. Even small variations can affect the final DAR.[28]
Suboptimal Conjugation Conditions - Optimize Reaction Time and Temperature: Longer reaction times may increase conjugation but can also lead to ADC degradation or aggregation. Perform time-course experiments to find the optimal balance.[26][27] - Control pH: The pH of the conjugation buffer should be suitable for the specific linker chemistry (e.g., for maleimide-thiol conjugation, a pH of 6.5-7.5 is recommended).[27]

Issue 2: ADC Aggregation

Potential Cause Troubleshooting Steps
High DAR - Target a Lower DAR: Higher DARs increase the hydrophobicity of the ADC, which can promote aggregation. If aggregation is observed with a high target DAR, consider optimizing for a lower DAR (e.g., 2 or 4).
Use of Organic Co-solvents - Minimize Co-solvent Concentration: While necessary for payload solubility, high concentrations of organic co-solvents can denature the antibody and lead to aggregation. Use the minimum amount of co-solvent required.[26][27]
Buffer Conditions - Optimize Buffer Composition: Screen different buffer formulations, including variations in pH and the addition of excipients (e.g., polysorbate, sucrose) that are known to stabilize antibodies and prevent aggregation.
Purification Method - Gentle Purification: Use purification methods that are gentle on the ADC, such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) under non-denaturing conditions.

Issue 3: Heterogeneous DAR Distribution

Potential Cause Troubleshooting Steps
Inconsistent Antibody Reduction - Precise Control of Reduction: Tightly control the reduction conditions (reagent concentration, time, temperature) to ensure a more uniform number of available conjugation sites per antibody.[26]
Stochastic Nature of Conjugation - Purification to Isolate Specific DAR Species: Use Hydrophobic Interaction Chromatography (HIC) to separate and isolate ADC species with different DARs. This allows for the testing of more homogeneous ADC populations.[26]
Site-Specific Conjugation (Advanced) - Consider Engineered Antibodies: For a highly homogeneous product, consider using engineered antibodies with specific conjugation sites (e.g., engineered cysteines or unnatural amino acids). This allows for precise control over the DAR and the location of the payload.

digraph "Troubleshooting_DAR_Inconsistency" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Inconsistent/Low DAR", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Reduction" [label="Review Antibody\nReduction Step", fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Payload" [label="Assess this compound\nSolubility & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Conditions" [label="Evaluate Conjugation\nReaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; "Optimize_TCEP" [label="Optimize TCEP:mAb ratio,\ntime, and temperature", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; "Use_Cosolvent" [label="Use minimal co-solvent\n(e.g., DMSO)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; "Verify_Reagents" [label="Verify reagent purity and\nprecise stoichiometry", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; "Optimize_Reaction" [label="Optimize reaction time,\ntemperature, and pH", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="Achieve Target DAR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Reduction"; "Start" -> "Check_Payload"; "Start" -> "Check_Conditions"; "Check_Reduction" -> "Optimize_TCEP"; "Check_Payload" -> "Use_Cosolvent"; "Check_Payload" -> "Verify_Reagents"; "Check_Conditions" -> "Optimize_Reaction"; "Optimize_TCEP" -> "End"; "Use_Cosolvent" -> "End"; "Verify_Reagents" -> "End"; "Optimize_Reaction" -> "End"; }

Caption: A logical workflow for troubleshooting inconsistent DAR.

Section 3: Experimental Protocols

Protocol 1: this compound Conjugation to an Antibody via Cysteine Residues

This protocol describes a general method for conjugating this compound to an antibody through partial reduction of interchain disulfide bonds.

Materials:

  • Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound linker-payload

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC or HIC column)

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Antibody Reduction: a. Add a calculated amount of TCEP solution to the mAb solution to achieve the desired molar excess for the target DAR (e.g., a 2.5-fold molar excess of TCEP over mAb for a target DAR of ~4). b. Incubate the reaction at 37°C for 1-2 hours.

  • Payload Preparation: Dissolve the this compound linker-payload in a minimal amount of DMSO to create a concentrated stock solution.

  • Conjugation Reaction: a. Add the dissolved this compound to the reduced antibody solution. The molar excess of this compound over the antibody will influence the final DAR. b. Incubate the reaction at room temperature for 1 hour, protected from light.

  • Quenching: Add a quenching reagent like N-acetylcysteine to cap any unreacted thiol groups on the antibody.

  • Purification: Purify the ADC from unconjugated payload and other reactants using size exclusion chromatography (SEC) or another suitable purification method.

Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates ADC species based on their hydrophobicity. The unconjugated antibody is the least hydrophobic and elutes first, followed by species with increasing DARs. The average DAR is calculated from the weighted average of the peak areas.[14][28]

Materials:

  • Purified this compound ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the ADC sample. c. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes). d. Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to this compound absorbance.

  • Data Analysis: a. Integrate the peak areas for the unconjugated antibody (DAR 0) and each of the drug-loaded species (DAR 2, DAR 4, etc.). b. Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of species * DAR of species) / 100

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: The MTT assay measures cell viability by quantifying the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be measured colorimetrically.[10][19]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC samples with varying DARs

  • Unconjugated antibody (negative control)

  • Free this compound payload (positive control)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the this compound ADCs, unconjugated antibody, and free payload in the cell culture medium. b. Remove the old medium from the cells and add the treatment solutions. c. Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: a. Carefully remove the medium. b. Add 150 µL of solubilization solution to each well and mix to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. b. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Experimental_Workflow_DAR_Optimization Start Start: Define Target DARs (e.g., 2, 4, 6, 8) Conjugation 1. ADC Conjugation (Multiple Batches) Start->Conjugation Characterization 2. DAR Characterization (HIC, LC-MS) Conjugation->Characterization InVitro 3. In Vitro Cytotoxicity (MTT/XTT Assay) Characterization->InVitro InVivo 4. In Vivo Efficacy (Xenograft Model) InVitro->InVivo Select Promising Candidates Toxicity 5. In Vivo Tolerability (Safety Assessment) InVivo->Toxicity Analysis 6. Data Analysis & Selection of Optimal DAR Toxicity->Analysis End Optimal this compound ADC Analysis->End

Caption: Workflow for optimizing the DAR of this compound ADCs.

References

Technical Support Center: NMS-P945 ADC Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMS-P945 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and troubleshooting the stability of this compound ADCs in plasma.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a proprietary, advanced payload-linker system designed for the development of Antibody-Drug Conjugates (ADCs).[1][2] It comprises a potent cytotoxic payload, a thienoduocarmycin derivative, linked to a protease-cleavable linker.[2][3] The payload acts as a DNA minor groove alkylating agent, inducing DNA damage and subsequent cell death.[1] This mechanism is effective even in chemoresistant or slowly proliferating tumor cells.[4][5] Upon internalization of the ADC by a target cell, the linker is designed to be cleaved by lysosomal proteases, releasing the active payload within the tumor cell.[4][5]

Q2: What factors can influence the plasma stability of an this compound ADC?

A2: The plasma stability of an ADC, including those utilizing this compound, is a critical attribute for safety and efficacy.[6][7] Several factors can influence its stability in circulation:

  • Linker Chemistry: The inherent stability of the linker is paramount. This compound employs a protease-cleavable linker designed for stability in the bloodstream and cleavage within the lysosomal compartment of target cells.[2][3]

  • Conjugation Site: The specific amino acid residue on the antibody where the this compound is attached can impact stability.[8]

  • Drug-to-Antibody Ratio (DAR): A higher DAR can sometimes lead to increased aggregation and faster clearance from circulation, potentially impacting stability.[8][9]

  • Antibody Backbone: The intrinsic properties of the monoclonal antibody (mAb) itself can influence the overall stability of the ADC.[7][10]

  • Formulation: The buffer composition, pH, and presence of excipients can affect the physical and chemical stability of the ADC.[9]

Q3: How is the plasma stability of an this compound ADC typically evaluated?

A3: Plasma stability is assessed by incubating the ADC in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C for a defined period (e.g., up to 7 days).[7][11] The key readouts are the change in the average Drug-to-Antibody Ratio (DAR) over time and the amount of payload released into the plasma.[11] Analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), Hydrophobic Interaction Chromatography (HIC), and ELISA are commonly employed for this analysis.[6][11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the assessment of this compound ADC plasma stability.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid decrease in DAR in plasma Suboptimal Linker Stability: Although the this compound linker is designed for stability, specific plasma components might cause premature cleavage.1. Linker Modification: Consider minor modifications to the linker structure if feasible. 2. Alternative Conjugation Sites: Explore different conjugation sites on the antibody that may shield the linker.
Deconjugation: The linkage between the antibody and the linker-payload may be unstable.1. Review Conjugation Chemistry: Ensure the conjugation protocol is optimized for stable bond formation. 2. Characterize Linkage: Use mass spectrometry to confirm the integrity of the linkage.
ADC Aggregation in Plasma High DAR: A high number of hydrophobic payload molecules can increase the propensity for aggregation.[9]1. Optimize DAR: Aim for a lower, more homogenous DAR during the conjugation process. 2. Formulation Optimization: Screen different formulation buffers, pH, and excipients (e.g., polysorbates) to improve solubility.[9]
Antibody-Specific Issues: The inherent properties of the mAb may predispose it to aggregation upon conjugation.1. Antibody Engineering: If possible, engineer the antibody to improve its stability. 2. Select a Different Antibody Clone: If multiple antibody candidates are available, screen them for post-conjugation stability.
High Levels of Free Payload in Plasma Premature Linker Cleavage: Enzymes or other components in the plasma may be cleaving the linker.1. In-depth Mechanistic Studies: Investigate the specific plasma components responsible for cleavage. 2. Linker Optimization: As above, consider linker modifications to enhance stability.
Non-Specific Binding and Release: The ADC may be binding to plasma proteins, leading to conformational changes and payload release.1. Assess Plasma Protein Binding: Conduct experiments to determine the extent of binding to proteins like albumin. 2. Formulation Adjustment: Modify the formulation to reduce non-specific interactions.
Inconsistent Results Across Species Species-Specific Differences in Plasma Enzymes: The enzymatic profiles of plasma can vary significantly between species.[7]1. Multi-Species Screening: Always assess stability in plasma from all relevant preclinical species and humans.[7][10] 2. Correlate with In Vivo Data: Use in vitro data to help interpret and select the most appropriate species for in vivo toxicology and efficacy studies.[7]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment of this compound ADC

Objective: To determine the stability of an this compound ADC in plasma by measuring the change in DAR and the release of free payload over time.

Materials:

  • This compound ADC

  • Human, mouse, rat, and cynomolgus monkey plasma (anticoagulant-treated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein A affinity resin or magnetic beads

  • LC-MS system

  • HIC-HPLC system

Methodology:

  • Sample Preparation: Dilute the this compound ADC to a final concentration of 1 mg/mL in plasma from each species and in PBS (as a control).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144, and 168 hours). Immediately freeze the collected aliquots at -80°C until analysis.

  • ADC Capture: For each aliquot, capture the ADC from the plasma using Protein A affinity chromatography.

  • Analysis of Captured ADC:

    • LC-MS Analysis: Elute the captured ADC and analyze by LC-MS to determine the average DAR.

    • HIC Analysis: Analyze the eluted ADC by HIC-HPLC to assess changes in the distribution of different drug-loaded species.

  • Analysis of Free Payload: Analyze the plasma supernatant (after ADC capture) by LC-MS/MS to quantify the concentration of released payload.

  • Data Analysis: Plot the average DAR and the concentration of free payload as a function of time for each species. Calculate the half-life of the ADC in plasma.

Data Presentation

Table 1: Representative Plasma Stability Data for a Trastuzumab-NMS-P945 ADC
Time (hours)Average DAR (Human Plasma)Average DAR (Mouse Plasma)% Free Payload (Human Plasma)
03.83.80
243.73.6< 1%
723.53.3< 2%
1683.22.9< 5%

Note: The data presented are hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

signaling_pathway cluster_cell Target Cancer Cell ADC This compound ADC Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released this compound Payload Lysosome->Payload Linker Cleavage Nucleus Nucleus Payload->Nucleus DNA DNA Nucleus->DNA Alkylation Apoptosis Apoptosis DNA->Apoptosis DNA Damage

Caption: Mechanism of action of an this compound ADC.

Experimental Workflow

experimental_workflow start Start: this compound ADC Sample incubation Incubate ADC in Plasma (Human, Mouse, Rat, etc.) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling capture Immunoaffinity Capture of ADC (e.g., Protein A) sampling->capture analysis Analyze Captured ADC and Supernatant capture->analysis dar_analysis DAR Measurement (LC-MS, HIC) analysis->dar_analysis Captured ADC payload_analysis Free Payload Quantification (LC-MS/MS) analysis->payload_analysis Supernatant end End: Stability Profile dar_analysis->end payload_analysis->end

Caption: Workflow for in vitro plasma stability assessment.

Troubleshooting Logic

troubleshooting_logic instability Issue: Poor Plasma Stability (Rapid DAR Loss or Aggregation) check_dar Is DAR > 4? instability->check_dar check_formulation Is Formulation Optimized? check_dar->check_formulation No optimize_dar Action: Optimize Conjugation for Lower DAR check_dar->optimize_dar Yes check_conjugation Review Conjugation Chemistry check_formulation->check_conjugation Yes optimize_formulation Action: Screen Buffers, pH, and Excipients check_formulation->optimize_formulation No optimize_conjugation Action: Refine Conjugation Protocol or Explore New Sites check_conjugation->optimize_conjugation No stable_adc Result: Improved Stability check_conjugation->stable_adc Yes optimize_dar->stable_adc optimize_formulation->stable_adc optimize_conjugation->stable_adc

Caption: Troubleshooting decision tree for ADC instability.

References

Navigating NMS-P945 ADC Off-Target Toxicity In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target toxicity of NMS-P945 antibody-drug conjugates (ADCs) in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel payload-linker system designed for the development of next-generation antibody-drug conjugates (ADCs).[1] The payload, NMS-P528, is a potent duocarmycin-like DNA alkylating agent that binds to the minor groove of DNA, inducing DNA damage.[2][3] This damage leads to cell cycle arrest and ultimately apoptosis.[2] this compound contains a protease-cleavable linker, designed to release the NMS-P528 payload following internalization of the ADC into target cells and trafficking to the lysosome.[4][5]

Q2: What are the potential causes of off-target toxicity with an this compound ADC in vitro?

Potential causes of off-target toxicity in vitro can include:

  • Non-specific uptake: The ADC may be taken up by antigen-negative cells through mechanisms such as pinocytosis or interactions with Fc receptors.

  • Premature payload release: The linker may be cleaved extracellularly, releasing the potent NMS-P528 payload into the culture medium, which can then affect non-target cells.

  • Bystander effect: While often a desired anti-tumor effect, the diffusion of the payload from target to adjacent non-target cells can be considered an off-target effect in certain experimental contexts.[1][2]

Q3: How can I differentiate between target-mediated and off-target cytotoxicity?

To distinguish between on-target and off-target effects, it is crucial to include appropriate controls in your experiments. This includes testing the this compound ADC on both antigen-positive and antigen-negative cell lines. A significant difference in potency (IC50 values) between these cell lines would indicate target-dependent killing.[4][5] Additionally, using a non-targeting ADC conjugated with this compound can help to assess the level of non-specific uptake and toxicity.

Troubleshooting Guide

Issue 1: High cytotoxicity observed in antigen-negative control cell lines.

This could indicate either non-specific uptake of the ADC or premature release of the payload.

Troubleshooting Steps Expected Outcome
1. Verify Antigen Expression: Confirm the absence of the target antigen on your control cell line using flow cytometry or western blotting.A clean negative result confirms the cell line is an appropriate control.
2. Titrate ADC Concentration: Perform a dose-response curve with a wide range of ADC concentrations on both antigen-positive and antigen-negative cells.A significantly lower IC50 in antigen-positive cells suggests on-target activity, even if some off-target effects are seen at high concentrations.
3. Use a Non-Targeting Control ADC: Test a control ADC (with this compound) that does not bind to any antigen on the cell lines.Cytotoxicity comparable to the test ADC suggests non-specific uptake is a major contributor.
4. Assess Linker Stability: Analyze the culture supernatant for the presence of free payload using methods like LC-MS.Detection of free payload indicates potential linker instability in the culture conditions.

Issue 2: Inconsistent results in cytotoxicity assays.

Inconsistent results can arise from various experimental factors.

Troubleshooting Steps Expected Outcome
1. Standardize Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment.Reduced variability in cell viability readouts.
2. Optimize Incubation Time: The cytotoxic effect of DNA-damaging agents like NMS-P528 may require longer incubation times to manifest. A time-course experiment (e.g., 72, 96, 120 hours) can determine the optimal endpoint.Identification of the time point with the most consistent and robust cytotoxic response.
3. Check for Drug-Antibody Ratio (DAR): Inconsistent DAR in different ADC batches can lead to variability in potency.Consistent DAR ensures reproducible results.

Experimental Protocols

1. In Vitro Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC.

  • Cell Plating: Seed antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and the free payload (NMS-P528). Add the treatments to the cells and incubate for 72-120 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or ATP detection assay.

  • Data Analysis: Plot the percentage of viable cells against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC50 value.

2. Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[6]

  • Co-culture Model: Seed a co-culture of antigen-positive and antigen-negative cells (e.g., at a 1:1 ratio). The antigen-negative cells should be labeled with a fluorescent marker for identification.

  • ADC Treatment: Treat the co-culture with the this compound ADC.

  • Flow Cytometry Analysis: After the incubation period, harvest the cells and analyze by flow cytometry to determine the percentage of viable and non-viable cells within the fluorescently labeled (antigen-negative) population.

Data Presentation

Table 1: Illustrative Cytotoxicity Data for a Trastuzumab-NMS-P945 ADC

Cell LineTarget (HER2) ExpressionIC50 (ng/mL)
SK-BR-3High5
BT-474Moderate25
MDA-MB-231Negative>1000
Non-Targeting ADC (on SK-BR-3)N/A>1000

Visualizations

NMS_P945_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus ADC This compound ADC ADC->Binding Antigen Target Antigen Antigen->Binding Binding->Internalization Endocytosis Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (NMS-P528) Lysosome->Payload_Release Protease Cleavage DNA_Alkylation DNA Alkylation Payload_Release->DNA_Alkylation DNA DNA DNA->DNA_Alkylation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Alkylation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound ADC.

Experimental_Workflow start Start cell_plating Plate Antigen-Positive & Antigen-Negative Cells start->cell_plating adc_treatment Treat with this compound ADC (and controls) cell_plating->adc_treatment incubation Incubate (72-120h) adc_treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze Data (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

Caption: In vitro cytotoxicity experimental workflow.

Troubleshooting_Logic start High cytotoxicity in Antigen-Negative Cells? check_antigen Verify Antigen Expression is Negative start->check_antigen Yes low_cytotoxicity Conclusion: Likely Target-Mediated (at high concentrations) start->low_cytotoxicity No use_non_targeting_adc Test Non-Targeting ADC check_antigen->use_non_targeting_adc high_cytotoxicity High Cytotoxicity with Non-Targeting ADC? use_non_targeting_adc->high_cytotoxicity check_linker Assess Linker Stability (Free Payload) use_non_targeting_adc->check_linker non_specific_uptake Conclusion: Likely Non-Specific Uptake high_cytotoxicity->non_specific_uptake Yes high_cytotoxicity->low_cytotoxicity No payload_detected Free Payload Detected? check_linker->payload_detected linker_instability Conclusion: Potential Linker Instability payload_detected->linker_instability Yes no_payload Conclusion: Off-target effect is not due to premature payload release payload_detected->no_payload No

Caption: Troubleshooting logic for off-target toxicity.

References

overcoming solubility issues with NMS-P945 linker-payload

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues that may be encountered when working with the NMS-P945 linker-payload in the synthesis of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide: Overcoming this compound Solubility Challenges

This guide provides a systematic approach to diagnosing and resolving solubility issues with the this compound linker-payload during ADC development.

Q1: My this compound linker-payload is precipitating out of my aqueous conjugation buffer. What are the potential causes and how can I resolve this?

Potential Causes:

  • High Hydrophobicity: While this compound is designed with a solubilizing moiety, at high concentrations, its inherent hydrophobicity can lead to poor solubility in purely aqueous buffers.[][2] Most cytotoxic payloads used in ADCs are highly hydrophobic.[]

  • Buffer Composition: The pH, ionic strength, and composition of your conjugation buffer may not be optimal for this compound solubility.

  • Co-solvent Percentage: An insufficient percentage of organic co-solvent in the conjugation buffer is a common cause of linker-payload precipitation.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration: Gradually increase the percentage of a water-miscible organic co-solvent, such as DMSO or DMA, in your conjugation buffer. It is crucial to find a balance that solubilizes the linker-payload without denaturing the antibody.

  • Evaluate Different Co-solvents: Test a panel of co-solvents to identify the most effective one for your specific ADC.

  • Adjust Buffer pH: Systematically vary the pH of your conjugation buffer. The solubility of the this compound linker-payload may be pH-dependent.

  • Modify Buffer Ionic Strength: Alter the salt concentration of your buffer to assess its impact on solubility.

Illustrative Experimental Workflow for Co-solvent Optimization

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of This compound in 100% DMSO B Prepare a Series of Conjugation Buffers with Varying Percentages of DMSO (e.g., 5%, 10%, 15%, 20%) A->B Dilute C Add this compound Stock to Each Buffer to the Desired Final Concentration B->C D Incubate at Controlled Temperature C->D E Visually Inspect for Precipitation D->E F Measure Turbidity (OD600) D->F G Determine Optimal DMSO Percentage (Highest Concentration with No Precipitation) E->G F->G

Caption: Workflow for optimizing co-solvent concentration.

Q2: After conjugation, I am observing aggregation and precipitation of my ADC. What steps can I take to mitigate this?

Potential Causes:

  • High Drug-to-Antibody Ratio (DAR): A high DAR can significantly increase the hydrophobicity of the ADC, leading to aggregation.[][3]

  • Suboptimal Formulation Buffer: The final formulation buffer may not be suitable for maintaining the solubility and stability of the ADC.

  • Conjugation Site: The location of conjugation on the antibody can influence the overall hydrophobicity and stability of the ADC.

Troubleshooting Steps:

  • Optimize the DAR: If aggregation is observed, consider reducing the molar excess of the this compound linker-payload during the conjugation reaction to achieve a lower average DAR.

  • Screen Formulation Buffers: Evaluate a range of formulation buffers with varying pH and excipients (e.g., surfactants, sugars) to identify a buffer that stabilizes the ADC.

  • Incorporate Hydrophilic Linkers/Spacers: While this compound has its own linker, for future ADC designs, consider the use of hydrophilic linkers, such as polyethylene glycol (PEG), to improve the solubility of the final conjugate.[4][5]

  • Purification Method: Employ purification techniques like hydrophobic interaction chromatography (HIC) or size exclusion chromatography (SEC) to remove aggregates.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of organic co-solvent for dissolving the this compound linker-payload?

A common starting point is to prepare a high-concentration stock solution of the this compound linker-payload in 100% DMSO and then add it to the aqueous conjugation buffer, ensuring the final co-solvent concentration is typically between 5-15%. The optimal percentage will depend on the specific antibody and buffer conditions and should be determined experimentally.

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of an this compound ADC?

Generally, a higher DAR leads to a more hydrophobic ADC, which can decrease its solubility and increase the propensity for aggregation.[][3] While this compound is suitable for achieving a DAR of >3.5, if solubility issues arise, optimizing for a slightly lower DAR may be beneficial.[6][7][8]

Q3: Are there any formulation strategies to improve the long-term stability and solubility of this compound ADCs?

Yes, several formulation strategies can enhance the stability of your ADC:

  • pH Optimization: Identify the optimal pH for your formulation buffer that ensures ADC stability.

  • Use of Excipients: Incorporate stabilizing excipients such as polysorbate 20 or 80 (to prevent surface-induced aggregation) and sugars like sucrose or trehalose (as cryoprotectants for frozen storage).

  • Addition of Hydrophilic Polymers: In some cases, the addition of hydrophilic polymers like PEG can improve solubility and stability.[3]

Experimental Protocols

Protocol 1: Determination of this compound Linker-Payload Solubility in Different Co-solvents

Objective: To determine the solubility of the this compound linker-payload in various organic co-solvents compatible with ADC conjugation.

Materials:

  • This compound linker-payload

  • Organic co-solvents: DMSO, DMA, NMP, Propylene glycol

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Spectrophotometer

Method:

  • Prepare a series of dilutions of each co-solvent in the conjugation buffer (e.g., 5%, 10%, 15%, 20%, 25% v/v).

  • Add a pre-weighed amount of this compound linker-payload to a fixed volume of each buffer/co-solvent mixture to achieve a target concentration.

  • Vortex each tube vigorously for 1 minute.

  • Incubate the tubes at the intended conjugation temperature for 1 hour.

  • Centrifuge the tubes at 14,000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Measure the absorbance of the supernatant at a wavelength specific to the payload to determine the concentration of the dissolved linker-payload.

  • Plot the dissolved this compound concentration against the co-solvent percentage to identify the optimal conditions.

Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of aggregates in a purified this compound ADC formulation.

Materials:

  • Purified this compound ADC

  • SEC column suitable for monoclonal antibodies

  • HPLC system with a UV detector

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

Method:

  • Equilibrate the SEC column with the mobile phase.

  • Inject a known amount of the this compound ADC onto the column.

  • Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload.

  • The monomeric ADC will elute as the main peak, while aggregates will elute earlier.

  • Integrate the peak areas to calculate the percentage of monomer, dimer, and higher-order aggregates.

Quantitative Data Summary

Table 1: Illustrative Solubility of this compound in Various Co-solvents

Co-solvent5% (v/v)10% (v/v)15% (v/v)20% (v/v)
DMSO Partially SolubleSolubleSolubleSoluble
DMA Partially SolubleSolubleSolubleSoluble
NMP Sparingly SolublePartially SolubleSolubleSoluble
Propylene Glycol InsolubleSparingly SolublePartially SolublePartially Soluble

This table provides illustrative data. Actual solubility should be determined experimentally.

Table 2: Example of ADC Characterization by SEC

ADC Formulation% Monomer% Dimer% Higher Aggregates
Formulation A (pH 6.0) 98.51.20.3
Formulation B (pH 7.4) 95.23.51.3
Formulation C (pH 8.0) 92.15.82.1

This table illustrates how formulation pH can impact the aggregation profile of an ADC.

Visualizations

Signaling Pathway: Mechanism of Action of this compound Payload

cluster_cell Target Cancer Cell ADC This compound ADC Receptor Cell Surface Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released NMS-P528 (Payload) Lysosome->Payload Linker Cleavage Nucleus Nucleus Payload->Nucleus DNA DNA Nucleus->DNA Binds to Minor Groove and Alkylates DNA Apoptosis Cell Death (Apoptosis) DNA->Apoptosis DNA Damage

Caption: Intracellular pathway of an this compound ADC.

Logical Relationship: Factors Influencing ADC Solubility

cluster_factors Influencing Factors Solubility ADC Solubility Payload Payload Hydrophobicity Payload->Solubility Linker Linker Chemistry Linker->Solubility DAR Drug-to-Antibody Ratio (DAR) DAR->Solubility Buffer Buffer & Formulation Buffer->Solubility

Caption: Key factors affecting ADC solubility.

References

Technical Support Center: NMS-P945 ADC Linker Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMS-P945 Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to linker cleavage variability during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the composition and cleavage mechanism of the this compound linker?

A1: this compound is a payload-linker conjugate where the cytotoxic payload, NMS-P528 (a thienoindole duocarmycin-like DNA alkylating agent), is attached to a cathepsin-cleavable peptidic linker.[1][2] The mechanism of action relies on the ADC binding to a target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome.[3][4] Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the specific peptide sequence of the linker, releasing the NMS-P528 payload.[1][5] The released payload then translocates to the nucleus to exert its DNA-damaging, cytotoxic effect.[2][3]

Q2: What is the expected Drug-to-Antibody Ratio (DAR) for an ADC conjugated with this compound?

A2: this compound is designed for conjugation to monoclonal antibodies (mAbs) via partially reduced interchain disulfide bridges.[1] This methodology typically yields reproducible Drug-to-Antibody Ratios (DAR) greater than 3.5, with DAR2 and DAR4 species being prominently represented.[2][6]

Q3: What are the primary factors that can lead to variability in this compound linker cleavage?

A3: Variability in linker cleavage can arise from several biological and experimental factors:

  • Rate of ADC Internalization: The speed at which the ADC is internalized by the target cell directly impacts its delivery to the lysosome.[2][4]

  • Lysosomal Protease Expression: The expression levels of proteases like Cathepsin B can vary significantly between different cancer cell lines and tumor tissues, affecting the rate of linker cleavage.[5][]

  • Intracellular Trafficking: Efficient trafficking of the internalized ADC to the lysosome is critical. Any disruption in this pathway can delay or reduce payload release.[3]

  • Plasma Stability: Premature cleavage of the linker in systemic circulation before reaching the target site can lead to off-target toxicity and reduced efficacy. The linker is designed for stability at physiological pH (7.4) and cleavage in the acidic lysosomal environment.[8][9]

  • Assay Conditions: In vitro assays are sensitive to parameters such as pH, temperature, and the purity and concentration of enzymes used, which can all influence cleavage rates.[10]

Q4: Does the released NMS-P528 payload exhibit a "bystander effect"?

A4: Yes, the NMS-P528 payload released from this compound ADCs is capable of a "bystander effect".[3][11] This means that once released within a target cancer cell, the payload can diffuse across the cell membrane and kill adjacent, neighboring tumor cells, including those that may not express the target antigen.[1] This is an important feature for treating heterogeneous tumors.[1][11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound ADCs.

Issue 1: Inconsistent or Low Cytotoxicity Observed in In Vitro Cell-Based Assays

  • Symptom: Higher than expected IC50 values or incomplete cell killing at saturating ADC concentrations.

  • Troubleshooting Workflow:

G cluster_outcomes start Start: Inconsistent/Low Cytotoxicity check_binding 1. Verify Target Binding (Flow Cytometry/ELISA) start->check_binding check_internalization 2. Confirm ADC Internalization (Confocal Microscopy/LysoTracker) check_binding->check_internalization Binding OK? end_node Conclusion: Identify Root Cause check_binding->end_node Binding Issue: - Check Ab purity - Confirm antigen  expression check_lysosomal 3. Assess Lysosomal Colocalization (Immunofluorescence) check_internalization->check_lysosomal Internalization OK? check_internalization->end_node Internalization Defect: - Use different cell line - Investigate trafficking pathway check_cathepsin 4. Quantify Cathepsin B Expression (Western Blot/qRT-PCR) check_lysosomal->check_cathepsin Colocalization OK? check_lysosomal->end_node Trafficking Issue: - Cell line may have  lysosomal dysfunction check_payload 5. Test Free Payload Activity (NMS-P528 only) check_cathepsin->check_payload Expression OK? check_cathepsin->end_node Low Protease: - Cell line not suitable - Correlate expression  with IC50 check_payload->end_node Payload OK: - Issue is upstream  (cleavage/delivery) Payload Inactive: - Check payload integrity

Caption: Troubleshooting workflow for low in vitro cytotoxicity.

Issue 2: High Variability in Plasma Stability Assays

  • Symptom: Inconsistent levels of free payload detected across different plasma samples or time points, suggesting premature linker cleavage.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Protease Contamination Ensure plasma samples are collected with protease inhibitors and are of high quality. Use fresh samples whenever possible.
Assay Buffer pH Strictly maintain the assay buffer at physiological pH (~7.4). Any drop in pH can promote linker hydrolysis.[8]
Incorrect Quenching Ensure the reaction is effectively stopped at each time point. Inefficient quenching can allow cleavage to continue, skewing results.
Analytical Method Variability Validate the analytical method (e.g., LC-MS/MS) for quantifying the free payload.[] Ensure consistent sample extraction and processing.
Thiol-Maleimide Instability If conjugation involves a maleimide group, instability of the resulting thioether bond can cause deconjugation. Confirm stability with appropriate controls.[13]

Experimental Protocols

Protocol 1: Lysosomal Colocalization Assay

  • Objective: To visually confirm that the this compound ADC is internalized and traffics to the lysosome, the site of linker cleavage.

  • Methodology:

    • Cell Culture: Plate target-positive cells (e.g., HER2-positive HCC1954 for a Trastuzumab-NMS-P945 ADC) on glass coverslips and allow them to adhere overnight.

    • ADC Incubation: Treat cells with the this compound ADC (e.g., 10 µg/mL) for various time points (e.g., 1, 7, 24, 48 hours).[2]

    • Lysosomal Staining: In the final 30-60 minutes of incubation, add a lysosomal marker such as LysoTracker Red to the culture medium.

    • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

    • Immunostaining: Block with 5% BSA. Incubate with a primary antibody against the ADC's human IgG1 backbone (to detect the antibody) followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, green).

    • Mounting & Imaging: Mount coverslips onto slides with a DAPI-containing mounting medium to stain the nucleus.

    • Analysis: Acquire images using a confocal microscope. Co-localization of the green signal (ADC) and the red signal (lysosome) will appear as yellow/orange, confirming the ADC has reached the lysosome.[2]

Protocol 2: In Vitro Plasma Stability Assay

  • Objective: To quantify the stability of the ADC and measure the rate of premature payload release in plasma.

  • Methodology:

    • Sample Preparation: Spike the this compound ADC into fresh human or mouse plasma at a final concentration of ~100 µg/mL.

    • Incubation: Incubate the plasma samples in a 37°C water bath.

    • Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma.

    • Sample Processing: Immediately process the aliquots to separate the free payload from the plasma proteins and intact ADC. This is typically done by protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE).

    • Quantification: Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of released NMS-P528 payload.[]

    • Data Analysis: Plot the concentration of released payload over time. Calculate the percentage of released drug at each time point relative to the total potential payload in the initial sample.

Data & Visualization

Intracellular Processing of this compound ADC

The following diagram illustrates the key steps from cell surface binding to payload release and action.

G cluster_cell Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.0) cluster_nucleus Nucleus cleavage Linker Cleavage (Cathepsin B) payload_release 4. Payload Release (NMS-P528) cleavage->payload_release dna_damage DNA Alkylation & Damage apoptosis Apoptosis dna_damage->apoptosis internalization 2. Internalization (Endocytosis) trafficking 3. Endosomal Trafficking internalization->trafficking trafficking->cleavage payload_release->dna_damage adc 1. This compound ADC Binds to Target Antigen adc->internalization

Caption: Intracellular pathway of this compound ADC action.

References

Technical Support Center: Mitigating Premature Payload Release from NMS-P945 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMS-P945 linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating premature payload release from Antibody-Drug Conjugates (ADCs) utilizing the this compound linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its mechanism of action?

The this compound is a protease-cleavable linker designed for the development of Antibody-Drug Conjugates (ADCs). It incorporates a thienoduocarmycin derivative as its cytotoxic payload. The linker is designed to be stable in systemic circulation and to be cleaved by specific proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment and within cancer cells' lysosomes.[1][2][3] Upon cleavage, the payload is released to exert its DNA-alkylating, cell-killing effect.[1]

Q2: What are the primary causes of premature payload release from this compound linkers?

Premature payload release from protease-cleavable linkers like this compound can be attributed to several factors:

  • Non-specific enzymatic cleavage: Proteases present in the systemic circulation may cleave the linker before the ADC reaches the target tumor site.

  • Linker instability: The chemical structure of the linker itself may be susceptible to hydrolysis under physiological conditions (e.g., pH 7.4 in the bloodstream).

  • Suboptimal bioconjugation: The method of conjugating the linker-payload to the antibody can influence its stability. Inconsistent drug-to-antibody ratios (DAR) can also play a role.[4]

Q3: What are the consequences of premature payload release?

Premature release of the cytotoxic payload can lead to:

  • Increased off-target toxicity: The highly potent payload can damage healthy tissues, leading to adverse side effects.[3]

  • Reduced therapeutic efficacy: A lower concentration of the payload reaches the tumor, diminishing the ADC's anti-cancer activity.

  • Narrowed therapeutic window: The combination of increased toxicity and reduced efficacy narrows the dosage range at which the ADC is both safe and effective.

Q4: How can I assess the stability of my this compound ADC?

The stability of an this compound ADC can be evaluated using several in vitro and in vivo assays. The most common is the in vitro plasma stability assay, where the ADC is incubated in plasma from different species (e.g., human, mouse, rat) over a time course.[5] The amount of released payload and the change in the drug-to-antibody ratio (DAR) are then quantified using techniques like LC-MS/MS and ELISA.[1][6]

Q5: What is the "bystander effect" and is it relevant for this compound ADCs?

The bystander effect is the ability of a released payload to kill neighboring cancer cells that may not express the target antigen.[7][8] This is particularly important in heterogeneous tumors. This compound, being a membrane-permeable thienoduocarmycin derivative, has been shown to induce a potent bystander effect, which contributes to its anti-tumor efficacy.[1][6]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating common issues related to premature payload release during experiments with this compound linkers.

Observed Issue Potential Cause Recommended Action
High levels of free payload detected in plasma shortly after administration. 1. Linker susceptibility to plasma proteases. 2. Hydrolysis of the linker at physiological pH. 1. Characterize linker cleavage: Perform in vitro plasma stability assays with plasma from the relevant species to quantify the rate of payload release.[4][5] 2. Formulation optimization: Investigate if adjusting the formulation pH (if possible for in vitro experiments) or including stabilizers can reduce hydrolysis.
Inconsistent results in stability assays. 1. Variable Drug-to-Antibody Ratio (DAR). 2. ADC aggregation. 1. Optimize conjugation: Refine the bioconjugation protocol to achieve a more homogeneous DAR. Characterize the DAR of each batch using techniques like HIC-HPLC or LC-MS. 2. Assess aggregation: Use size-exclusion chromatography (SEC) to monitor for ADC aggregation, which can affect stability and efficacy.
Reduced in vivo efficacy compared to in vitro potency. 1. Significant premature payload release in vivo. 2. Poor tumor penetration. 1. In vivo stability studies: Conduct pharmacokinetic (PK) studies in animal models to determine the in vivo stability and clearance of the ADC. 2. Evaluate bystander effect: Assess the bystander killing potential of your ADC, as this can compensate for poor penetration in dense tumors.
Off-target toxicity observed in animal models. 1. Premature payload release leading to systemic exposure. 2. "On-target, off-tumor" toxicity. 1. Linker modification: While this compound is a specific linker, for future constructs, consider linker designs with improved plasma stability. 2. Target validation: Ensure the target antigen has high tumor-specific expression and minimal expression in healthy tissues.

Quantitative Data Summary

While specific quantitative stability data for the this compound linker is limited in the public domain, the following table summarizes typical stability data for duocarmycin-based ADCs and other common cleavable linkers to provide a comparative context.

Linker TypeConditionStability MetricValueReference
Duocarmycin Derivative Human Plasma (in vitro, 24h)% Hydrolysis~10%
Val-Cit Human Plasma (in vitro)Half-life~230 hours[9]
Val-Cit Mouse Plasma (in vitro)Half-life~80 hours[9]
Val-Cit Human Liver Lysosomes% Cleavage (30 min)>80%[10]
EVCit Mouse Plasma (in vitro)Half-life~12 days[11]

Note: The stability of linkers can be highly dependent on the specific payload, conjugation site, and the antibody used.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload release from an this compound ADC in plasma.

Materials:

  • This compound ADC

  • Control ADC (with a stable linker, if available)

  • Plasma (human, mouse, rat) from a reputable supplier

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Dilute the this compound ADC to a final concentration of 100 µg/mL in pre-warmed plasma from each species.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.

  • To stop the reaction and precipitate proteins, add 3 volumes of cold acetonitrile to each aliquot.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the released payload.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.

  • Calculate the percentage of released payload at each time point relative to the initial total conjugated payload.

Bystander Effect Co-Culture Assay

Objective: To assess the ability of the this compound ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive)

  • Antigen-negative cancer cell line, labeled with a fluorescent marker (e.g., GFP)

  • This compound ADC

  • Control non-targeting ADC

  • Cell culture medium and supplements

  • 96-well plates

  • Flow cytometer or high-content imaging system

Procedure:

  • Seed the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • Allow the cells to adhere overnight.

  • Treat the co-culture with a serial dilution of the this compound ADC and the control ADC.

  • Incubate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Wash the cells with PBS.

  • Analyze the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging.

  • The reduction in the number of viable antigen-negative cells in the presence of the this compound ADC (compared to the control ADC) indicates a bystander effect.[12][13]

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_action Intracellular Action ADC ADC with This compound Linker Tumor Antigen-Positive Tumor Cell ADC->Tumor Targeting Premature_Release Premature Payload Release ADC->Premature_Release Internalization Internalization (Endosome/Lysosome) Tumor->Internalization Binding & Off_Target Healthy Cell Premature_Release->Off_Target Toxicity Cleavage Linker Cleavage Internalization->Cleavage Low pH & Proteases Payload_Release Payload Release Cleavage->Payload_Release DNA_Damage Cell Death (Apoptosis) Payload_Release->DNA_Damage DNA Alkylation Bystander Neighboring Tumor Cell Payload_Release->Bystander Bystander Effect Bystander->DNA_Damage

Caption: Mechanism of action of an ADC with an this compound linker.

Troubleshooting_Workflow Start High Premature Payload Release Observed Check_DAR Assess DAR Homogeneity Start->Check_DAR Plasma_Stability Perform In Vitro Plasma Stability Assay Start->Plasma_Stability Check_Aggregation Check for Aggregation (SEC) Start->Check_Aggregation Optimize_Conjugation Optimize Bioconjugation Check_DAR->Optimize_Conjugation Heterogeneous Modify_Formulation Modify Formulation (pH, Stabilizers) Plasma_Stability->Modify_Formulation High Release Purification Improve Purification Protocol Check_Aggregation->Purification Aggregates Present

Caption: Troubleshooting workflow for premature payload release.

References

Technical Support Center: NMS-P945 ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "NMS-P945" is based on publicly available preclinical data. As a novel compound, extensive scaled-production data is not yet available. This guide is built upon the challenges and solutions common to Antibody-Drug Conjugate (ADC) production, with specific details of this compound incorporated where possible.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the this compound ADC platform. This compound is a novel, proprietary payload-linker with DNA-damaging properties designed for the creation of next-generation ADCs.[1] Preclinical studies have shown it to have superior physicochemical features for ADC production compared to other duocarmycin-based payload-linkers.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, protease-cleavable payload-linker that contains a thienoduocarmycin derivative.[1] Duocarmycins are highly potent cytotoxic agents that bind to the minor groove of DNA and cause alkylation, leading to cell death.[2] This mechanism is effective in both dividing and non-dividing cells and has shown activity in chemoresistant tumors.[2][3] When conjugated to a monoclonal antibody (mAb) targeting a tumor-specific antigen, the resulting ADC is internalized by the cancer cell. The linker is then cleaved within the lysosome, releasing the potent payload to exert its DNA-damaging effect.[4] this compound has also been shown to induce a "bystander effect," where the released payload can kill neighboring tumor cells that may not express the target antigen.[1][2]

Q2: What are the key advantages of the this compound payload-linker?

A2: Preclinical data suggests several advantages of this compound:

  • Favorable Physicochemical Properties: Optimized for ADC production, allowing for a reproducible Drug-to-Antibody Ratio (DAR) of greater than 3.5 with minimal aggregation.[2][3][5][6]

  • High Potency: The duocarmycin-like payload is a highly potent cytotoxic agent.[2]

  • Bystander Effect: The payload is cell-permeable, enabling it to kill adjacent, antigen-negative tumor cells, which is beneficial for treating heterogeneous tumors.[1][3]

  • Activity in Chemoresistant Tumors: The DNA-damaging mechanism of action is effective against tumors that are resistant to other chemotherapies.[1][2]

  • Immunogenic Cell Death: this compound has been shown to trigger features that can potentiate tumor cell recognition by the immune system.[1][2]

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important for this compound ADCs?

A3: The Drug-to-Antibody Ratio (DAR) is the average number of payload molecules conjugated to a single antibody.[7][8] It is a critical quality attribute (CQA) that directly impacts the ADC's efficacy, toxicity, and pharmacokinetics.[7]

  • Low DAR: May result in reduced potency.[7]

  • High DAR: Can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation due to the hydrophobic nature of the payload.[7][9] this compound has been specifically designed to achieve a reproducible DAR of over 3.5, which is considered to be in the optimal therapeutic window for many ADCs.[2][5][6]

Q4: What are the primary challenges when scaling up the production of an ADC like one made with this compound?

A4: Scaling up any ADC production process presents several challenges:

  • Process Variability: Results from small-scale experiments may not directly translate to larger scales due to changes in equipment, mixing dynamics, and addition rates.[10]

  • Aggregation: The conjugation of a hydrophobic payload like this compound can increase the propensity for the antibody to aggregate, which can reduce efficacy and increase immunogenicity.[11][12][13][14]

  • Maintaining DAR Consistency: Ensuring a consistent DAR across different batches and scales is crucial for a uniform product.[10]

  • Purification: Removing unconjugated antibody, free payload-linker, and aggregates is a critical and often challenging step.[15][16]

  • Handling of Highly Potent Compounds: The cytotoxic nature of the this compound payload requires specialized containment facilities and handling protocols to ensure operator safety.[10][11][17]

Troubleshooting Guides

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions 1. Optimize Molar Ratio: Titrate the molar excess of this compound linker-payload to the antibody. Start with the recommended ratio and perform a dose-response experiment. 2. Control Temperature and pH: Ensure the reaction buffer is at the optimal pH and temperature for the conjugation chemistry. Even minor deviations can impact efficiency. 3. Reaction Time: Perform a time-course experiment to determine the optimal reaction time for achieving the target DAR without causing degradation.
Antibody Quality Issues 1. Purity Check: Ensure the antibody is >95% pure. Impurities can compete for conjugation, lowering the DAR.[18] 2. Buffer Exchange: Confirm that the antibody buffer is free of interfering substances like primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA).[18] Use a suitable buffer exchange method if necessary.
Inaccurate DAR Measurement 1. Use Orthogonal Methods: Do not rely on a single method. Use at least two different techniques to measure DAR for confirmation. 2. Method Calibration: Ensure that the analytical instruments (e.g., UV-Vis, HPLC, MS) are properly calibrated and that the extinction coefficients for both the antibody and the payload are accurate.[19]
Issue 2: High Levels of Aggregation Post-Conjugation
Potential Cause Troubleshooting Steps
Increased Hydrophobicity 1. Optimize Formulation Buffer: Screen different buffer conditions (pH, ionic strength) post-conjugation to find one that maximizes ADC solubility. 2. Include Excipients: Evaluate the use of stabilizing excipients, such as polysorbates or sugars, to reduce aggregation.[12]
Process-Induced Stress 1. Gentle Mixing: During conjugation and purification, use gentle mixing methods to avoid shear stress, which can induce aggregation. 2. Control Temperature: Avoid temperature fluctuations and freeze-thaw cycles, as these can destabilize the ADC and lead to aggregation.[14][20]
High DAR 1. Re-evaluate Target DAR: While this compound is designed for a higher DAR, if aggregation is persistent, consider targeting a slightly lower DAR by adjusting the molar ratio of the linker-payload. A DAR of 2-4 is often a good therapeutic window.[9]
Issue 3: Inefficient Purification and Presence of Impurities
Potential Cause Troubleshooting Steps
Residual Free Payload-Linker 1. Optimize Diafiltration/TFF: Increase the number of diavolumes during Tangential Flow Filtration (TFF) to improve the removal of small molecule impurities.[15] 2. Chromatography: For stubborn impurities, consider adding a chromatography step, such as Hydrophobic Interaction Chromatography (HIC), which can separate the ADC from the more hydrophobic free payload.[21]
Presence of Unconjugated Antibody 1. Hydrophobic Interaction Chromatography (HIC): HIC is an excellent method for separating the more hydrophobic ADC from the unconjugated antibody.[22] Develop a gradient elution method to resolve species with different DARs.
Aggregates 1. Size Exclusion Chromatography (SEC): Use SEC as a polishing step to remove high molecular weight species (aggregates) from the final ADC product.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the production and quality control of this compound ADCs, based on preclinical data and general ADC manufacturing standards.

ParameterTarget Value / RangeAnalytical Method(s)
Average DAR > 3.5UV-Vis Spectroscopy, HIC, RP-HPLC, Mass Spectrometry (MS)[19][23][24]
Monomeric Purity > 95%Size Exclusion Chromatography (SEC)
Endotoxin Level < 0.5 EU/mgLimulus Amebocyte Lysate (LAL) Test
Residual Free Payload < 1%Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)[24]
Unconjugated Antibody < 5%Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX)

Experimental Protocols

Protocol 1: General Antibody-NMS-P945 Conjugation

This is a general protocol and should be optimized for each specific antibody.

  • Antibody Preparation:

    • Dialyze the monoclonal antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4) to remove any interfering substances.

    • Adjust the antibody concentration to a working range, typically 5-10 mg/mL.

  • Partial Reduction of Antibody (if required for conjugation chemistry):

    • Warm the antibody solution to room temperature.

    • Add a freshly prepared solution of a reducing agent (e.g., TCEP) to the antibody solution to achieve a specific molar excess.

    • Incubate at 37°C for 60-90 minutes with gentle mixing.

  • Conjugation Reaction:

    • Dissolve the this compound linker-payload in a suitable organic solvent (e.g., DMSO).

    • Add the dissolved this compound to the (reduced) antibody solution at a predetermined molar ratio. The final concentration of the organic solvent should typically be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted linkers.

    • Incubate for an additional 20-30 minutes.

Protocol 2: Purification by Tangential Flow Filtration (TFF)
  • System Preparation:

    • Equilibrate the TFF system with a suitable purification buffer (e.g., PBS, pH 7.2).

  • Purification and Diafiltration:

    • Load the quenched conjugation reaction mixture into the TFF system.

    • Concentrate the mixture to approximately half its initial volume.

    • Perform diafiltration against 8-10 diavolumes of the purification buffer to remove unconjugated this compound, excess reagents, and the organic solvent.

  • Final Concentration and Recovery:

    • Concentrate the purified ADC to the desired final concentration.

    • Recover the product from the system and perform a final sterile filtration using a 0.22 µm filter.

Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
  • Equipment and Reagents:

    • HPLC system with a UV detector.

    • HIC column (e.g., Butyl or Phenyl phase).

    • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Chromatographic Method:

    • Equilibrate the column with a high percentage of Mobile Phase A.

    • Inject the ADC sample.

    • Elute the bound species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species will elute in order of increasing hydrophobicity (unconjugated antibody first, followed by DAR2, DAR4, etc.).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species.

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)

Visualizations (Graphviz)

ADC_Production_Workflow cluster_upstream Upstream Processing cluster_synthesis Component Synthesis cluster_conjugation Conjugation & Purification cluster_qc Quality Control mAb_Prod mAb Production (Cell Culture) mAb_Purify mAb Purification mAb_Prod->mAb_Purify Conjugation Antibody-Payload Conjugation mAb_Purify->Conjugation Payload_Linker_Synth This compound Payload-Linker Synthesis Payload_Linker_Synth->Conjugation Purification Purification (TFF / Chromatography) Conjugation->Purification Fill_Finish Formulation & Fill/Finish Purification->Fill_Finish QC Analytical Characterization (DAR, Purity, Aggregation) Fill_Finish->QC ADC_MoA ADC This compound ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization TumorCell Tumor Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released this compound Payload Lysosome->Payload 4. Linker Cleavage Nucleus Nucleus Payload->Nucleus 5. Nuclear Entry DNA DNA Payload->DNA 6. DNA Alkylation & Damage Nucleus->DNA Apoptosis Cell Death (Apoptosis) DNA->Apoptosis 7. Triggers Troubleshooting_Tree Start Unsatisfactory ADC Batch CheckDAR Is Average DAR in spec (>3.5)? Start->CheckDAR CheckAggregation Is Aggregation <5%? CheckDAR->CheckAggregation Yes LowDAR Low DAR CheckDAR->LowDAR No CheckPurity Is Free Payload <1%? CheckAggregation->CheckPurity Yes HighAggregation High Aggregation CheckAggregation->HighAggregation No HighImpurity High Impurity CheckPurity->HighImpurity No Pass Batch Passes QC CheckPurity->Pass Yes OptimizeConj Optimize Conjugation: - Molar Ratio - Reaction Time - Antibody Purity LowDAR->OptimizeConj OptimizeForm Optimize Formulation: - Buffer pH/Ionic Strength - Add Excipients HighAggregation->OptimizeForm OptimizePurify Optimize Purification: - Increase TFF Diavolumes - Add HIC/SEC Step HighImpurity->OptimizePurify

References

Validation & Comparative

NMS-P945 vs. MMAE: A Comparative Analysis of Bystander Effects in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bystander effects of two distinct antibody-drug conjugate (ADC) payloads: NMS-P945, a novel thienoduocarmycin DNA-alkylating agent, and Monomethyl Auristatin E (MMAE), a widely used microtubule inhibitor. The bystander effect, a critical attribute for ADC efficacy in heterogeneous tumors, is the ability of a payload released from a target cancer cell to diffuse and kill neighboring antigen-negative tumor cells. This analysis is based on available preclinical data.

Executive Summary

While both this compound and MMAE are potent cytotoxic agents capable of inducing a bystander effect, they operate through fundamentally different mechanisms of action. This compound induces DNA damage, leading to cell death, whereas MMAE disrupts microtubule dynamics, causing mitotic catastrophe. Preclinical studies have demonstrated a significant bystander effect for both payloads. However, a direct head-to-head quantitative comparison from a single study under identical experimental conditions is not publicly available. One preclinical study has suggested that an ADC with this compound demonstrated superior cytotoxic activity compared to an MMAE-based ADC in certain cancer cell lines[1]. Another source indicates this compound was designed to enhance efficacy over MMAE-armed ADCs[2].

Data Presentation

The following tables summarize the key characteristics and available quantitative data for this compound and MMAE. It is important to note that the data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: General Characteristics of this compound and MMAE

FeatureThis compoundMMAE
Payload Class Thienoduocarmycin (Duocarmycin analogue)Auristatin
Mechanism of Action DNA minor groove alkylation, leading to DNA damageTubulin polymerization inhibition, leading to G2/M cell cycle arrest and apoptosis[2][3]
Bystander Effect Yes, demonstrated in preclinical models[1][2][4]Yes, potent bystander effect demonstrated in numerous preclinical studies[5][]
Linker Type Typically used with a protease-cleavable linker[2]Commonly used with a protease-cleavable valine-citrulline (vc) linker[5]

Table 2: In Vitro Cytotoxicity Data (Illustrative Examples)

Note: The following data is compiled from different sources and is for illustrative purposes only. Direct comparison of IC50 values should be made with caution.

ADCCell LineAssay TypeIC50Reference
Trastuzumab-NMS-P945HER2-positive cells (NCI-N87, HCC1954)Bystander Co-cultureNot explicitly stated as IC50, but clear bystander effect observed at 0.1–100 nmol/L[4][4]
Trastuzumab-vc-MMAEGFP-MCF7 (HER2-negative) in co-culture with N87 (HER2-positive)Bystander Co-cultureSignificant bystander killing observed with 100 nM T-vc-MMAE[7][7]
cAC10-vcMMAEL-82 (ALCL)Monoculture Cytotoxicity2-55 ng/mL (depending on DAR)[3]
Oba01 (anti-DR5-MMAE)Various Pancreatic Cancer Cell LinesMonoculture Cytotoxicity4.79 ± 1.43 to 347.55 ± 150.54 nM[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bystander effects. Below are generalized protocols for key experiments cited in the literature for evaluating the bystander effect of ADCs.

In Vitro Bystander Killing Co-Culture Assay

This assay is designed to quantify the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

1. Cell Line Preparation:

  • Antigen-Positive (Ag+) Cells: A cancer cell line endogenously expressing the target antigen of the ADC.
  • Antigen-Negative (Ag-) Cells: A cancer cell line that does not express the target antigen. These cells are typically engineered to express a fluorescent protein (e.g., GFP or NucLight Red) for easy identification and quantification.

2. Co-Culture Seeding:

  • Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the number of target cells.
  • Include monoculture wells of both Ag+ and Ag- cells as controls.

3. ADC Treatment:

  • After cell adherence (typically overnight), treat the co-cultures and monocultures with a range of concentrations of the ADC.
  • Include an isotype control ADC (an ADC with the same payload and linker but a non-targeting antibody) and untreated wells as negative controls. The chosen ADC concentrations should ideally be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture[7].

4. Incubation:

  • Incubate the plates for a defined period, typically 72 to 144 hours, to allow for ADC processing, payload release, and induction of cell death.

5. Data Acquisition and Analysis:

  • Quantify the viability of the fluorescently labeled Ag- cell population using methods such as:
  • High-Content Imaging: Automated microscopy to count the number of viable fluorescent cells.
  • Flow Cytometry: To differentiate and quantify viable and non-viable fluorescent cells.
  • The bystander effect is determined by the reduction in the viability of Ag- cells in the co-culture wells treated with the target ADC compared to the isotype control ADC and untreated wells.

Conditioned Medium Transfer Assay

This assay assesses whether the cytotoxic payload is released from the target cells into the surrounding medium to kill bystander cells.

1. Preparation of Conditioned Medium:

  • Seed Ag+ cells in a culture flask and treat them with a cytotoxic concentration of the ADC for a specified period (e.g., 48-72 hours).
  • Collect the culture supernatant (conditioned medium).
  • Centrifuge and filter the supernatant to remove any detached cells and debris.

2. Treatment of Bystander Cells:

  • Seed Ag- cells in a 96-well plate and allow them to adhere.
  • Remove the existing medium and replace it with the conditioned medium from the ADC-treated Ag+ cells.
  • Include controls such as conditioned medium from untreated Ag+ cells and fresh medium with the same ADC concentration.

3. Incubation and Analysis:

  • Incubate the Ag- cells for 48-72 hours.
  • Assess the viability of the Ag- cells using a standard cell viability assay (e.g., CellTiter-Glo®, MTT).
  • A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect mediated by the released payload.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

NMS_P945_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released this compound (Payload) Lysosome->Payload Cleavage & Release Nucleus Nucleus Payload->Nucleus DNA DNA Payload->DNA DNA Alkylation Damage DNA Damage DNA->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: this compound signaling pathway.

MMAE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC MMAE ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released MMAE (Payload) Lysosome->Payload Cleavage & Release Tubulin Tubulin Dimers Payload->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: MMAE signaling pathway.

Bystander_Effect_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_mechanism Bystander Mechanism cluster_analysis Analysis Ag_pos Antigen-Positive (Ag+) Cells CoCulture Co-culture Ag+ and Ag- cells Ag_pos->CoCulture Ag_neg Antigen-Negative (Ag-) Cells (Fluorescently Labeled) Ag_neg->CoCulture ADC_Treatment Treat with ADC CoCulture->ADC_Treatment Internalization ADC Internalizes into Ag+ Cell ADC_Treatment->Internalization Imaging High-Content Imaging / Flow Cytometry ADC_Treatment->Imaging Release Payload Release Internalization->Release Diffusion Payload Diffuses to Ag- Cell Release->Diffusion Killing Ag- Cell Killing Diffusion->Killing Killing->Imaging Quantification Quantify Viability of Ag- Cells Imaging->Quantification

Caption: Bystander effect experimental workflow.

Conclusion

Both this compound and MMAE are potent ADC payloads with demonstrated bystander killing capabilities, a crucial feature for treating heterogeneous tumors. Their distinct mechanisms of action—DNA damage for this compound and microtubule inhibition for MMAE—offer different therapeutic approaches. While preclinical data supports the efficacy of both, the lack of direct comparative studies makes it challenging to definitively conclude on the superiority of one over the other in terms of bystander effect. Future head-to-head preclinical and clinical studies will be essential to fully elucidate their comparative efficacy and safety profiles. Researchers are encouraged to utilize the detailed experimental protocols provided to conduct their own comparative analyses.

References

NMS-P945: A Head-to-Head Comparison with Other Duocarmycin Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the novel duocarmycin-based payload-linker, NMS-P945, with other linkers used in antibody-drug conjugates (ADCs), including a direct comparison with the clinically relevant payloads deruxtecan (DXd) and monomethyl auristatin E (MMAE), and a comparative analysis with the duocarmycin-based ADC, SYD985 (trastuzumab duocarmazine).

Executive Summary

This compound is a novel, protease-cleavable thienoduocarmycin derivative payload-linker designed for enhanced efficacy and improved physicochemical properties in ADCs.[1][2] Duocarmycins are a class of highly potent DNA minor groove alkylating agents that induce tumor cell death.[3][4][5] Preclinical data demonstrates that this compound, when conjugated to the HER2-targeting antibody trastuzumab, exhibits superior cytotoxic activity compared to trastuzumab-deruxtecan (T-DXd) in various HER2-expressing cell lines and shows potent anti-tumor activity in vivo. A key advantage of this compound is its ability to achieve a high and reproducible drug-to-antibody ratio (DAR) of over 3.5 without inducing antibody aggregation, a common challenge with other duocarmycin derivatives.[3][6] This guide will delve into the comparative performance of this compound, presenting key experimental data and methodologies.

Data Presentation

Physicochemical Properties

A significant advantage of the this compound linker is its ability to produce ADCs with a high DAR without the issue of aggregation.[3]

FeatureTrastuzumab-NMS-P945Trastuzumab-MMAETrastuzumab-DXd
Drug-to-Antibody Ratio (DAR) >3.5DAR2 and DAR4 mainly represented≈8
Aggregation No significant aggregationMainly monomericMainly monomeric
In Vitro Cytotoxicity

The antiproliferative activity of trastuzumab-NMS-P945 was compared head-to-head with trastuzumab-MMAE and trastuzumab-DXd across a panel of human cancer cell lines with varying HER2 expression levels.

Table 1: Antiproliferative Activity (IC50 nmol/L, 144 hours) of Trastuzumab ADCs [6]

Cell LineTumor TypeHER2 StatusTrastuzumab-NMS-P945 (IC50, nmol/L)Trastuzumab-MMAE (IC50, nmol/L)Trastuzumab-DXd (IC50, nmol/L)
NCI-N87 GastricHigh0.030.150.25
SK-BR-3 BreastHigh0.040.120.31
HCC1954 BreastHigh0.050.210.45
BT-474 BreastHigh0.060.180.39
MDA-MB-453 BreastModerate0.230.891.54
MCF-7 BreastLow>100>100>100
MDA-MB-231 BreastNegative>100>100>100

Data presented as the average of multiple experiments. For detailed statistical analysis, refer to the source publication.

This compound demonstrated consistently lower IC50 values, indicating higher potency, in HER2-positive cell lines compared to both MMAE and DXd based ADCs.

In Vivo Efficacy

In a HER2-positive human breast cancer xenograft model, administration of trastuzumab-NMS-P945 resulted in complete tumor regression without significant effects on body weight.[1]

Comparison with SYD985 (Trastuzumab Duocarmazine)

SYD985 is another duocarmycin-based ADC that has shown significant clinical activity, particularly in HER2-low breast cancer.[7] While a direct head-to-head study with this compound is not available, a comparative summary of their key features is presented below.

FeatureTrastuzumab-NMS-P945SYD985 (Trastuzumab Duocarmazine)
Payload Thienoduocarmycin derivativeseco-DUBA (duocarmycin prodrug)
Linker Protease-cleavable peptide linkerCleavable valine-citrulline linker
Key Feature High DAR (>3.5) without aggregationEfficacy in HER2-low tumors, bystander effect
Reported DAR >3.5~2.8

Both this compound and the linker-drug in SYD985 are designed to be stable in circulation and release the active payload within the tumor environment.[5][7] The bystander effect, where the released payload can kill neighboring cancer cells regardless of their antigen expression, is a key feature of duocarmycin-based ADCs like SYD985 and has also been demonstrated for this compound.[3][7]

Experimental Protocols

ADC Conjugation and Characterization

Objective: To generate and characterize ADCs with different payload-linkers.

Methodology:

  • Antibody Reduction: Trastuzumab is partially or fully reduced to expose interchain cysteine residues. For this compound and MMAE conjugation, a partial reduction is performed, whereas for DXd, a total reduction is employed.[6]

  • Conjugation: The reduced antibody is then conjugated to the maleimide-containing payload-linker (this compound, MMAE, or DXd) via a thiol-reactive mechanism.

  • Purification: The resulting ADC is purified to remove unconjugated payload and other impurities.

  • Characterization:

    • Size Exclusion Chromatography (SEC): To assess the level of aggregation.[6]

    • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.[6]

In Vitro Cytotoxicity Assay

Objective: To determine the antiproliferative activity of the ADCs.

Methodology:

  • Cell Culture: Human cancer cell lines with varying HER2 expression are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs or control antibodies.

  • Incubation: The cells are incubated for 144 hours.[6]

  • Viability Assessment: Cell viability is measured using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the ADCs in a living model.

Methodology:

  • Tumor Implantation: Human cancer cells (e.g., HER2-positive breast cancer cells) are implanted subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a specified volume, mice are treated intravenously with the ADCs, control antibodies, or vehicle.

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Efficacy Endpoint: The study continues until tumors in the control group reach a predetermined size, at which point all animals are euthanized and tumors are excised and weighed.

Visualizations

Signaling Pathway of Duocarmycin-Based ADCs

Duocarmycin_Pathway Mechanism of Action of Duocarmycin-Based ADCs cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage DNA Nuclear DNA Payload_Release->DNA 5. Nuclear Translocation Alkylation DNA Minor Groove Alkylation DNA->Alkylation 6. DNA Binding Apoptosis Apoptosis (Cell Death) Alkylation->Apoptosis 7. Induction of Cell Death Experimental_Workflow Workflow for Head-to-Head ADC Comparison cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Monoclonal Antibody (e.g., Trastuzumab) Conjugation Conjugation Antibody->Conjugation Linker_Payload Linker-Payloads (this compound, DXd, MMAE) Linker_Payload->Conjugation Characterization Characterization (DAR, Aggregation) Conjugation->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Efficacy Efficacy Study (Tumor Growth Inhibition) Characterization->Efficacy Cell_Lines Cancer Cell Lines (Varying HER2) Cell_Lines->Cytotoxicity Xenograft Xenograft Model (e.g., Breast Cancer) Xenograft->Efficacy

References

A Comparative Guide to the In Vivo Stability of NMS-P945 and Other Prominent Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety.[1][2] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release its cytotoxic payload within the target cancer cell.[1] This guide provides a comparative analysis of the in vivo stability of the NMS-P945 linker versus other commonly used linkers in ADC development, supported by experimental data.

Overview of ADC Linker Technologies

ADC linkers are broadly categorized as either cleavable or non-cleavable. Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1] Common cleavage mechanisms include:

  • Enzyme-sensitive: These linkers, such as the valine-citrulline (VC) dipeptide found in this compound, are cleaved by proteases like cathepsins that are upregulated in tumors.[1][3]

  • pH-sensitive: Linkers like hydrazones are designed to hydrolyze and release their payload in the acidic environment of endosomes and lysosomes.[1][4]

  • Redox-sensitive: Disulfide linkers are cleaved in the reducing intracellular environment where concentrations of glutathione are higher.[1]

Non-cleavable linkers, in contrast, release the drug upon complete proteolytic degradation of the antibody backbone within the lysosome.[5]

Comparative In Vivo Stability Data

The following table summarizes quantitative data on the in vivo stability of this compound and other representative linkers from various preclinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, cross-study comparisons should be interpreted with caution.

Linker TypeLinker ExampleADC ExampleAnimal ModelKey Stability Findings
Protease-Cleavable This compound (Val-Cit based)Trastuzumab-NMS-P945Cynomolgus MonkeyFavorable terminal half-life and stability.[3]
EV20/NMS-P945Cynomolgus MonkeyStable in plasma up to 30 days at 37°C.[3]
Valine-Citrulline (VC)cAC10-VC-MMAEMouseLinker half-life of approximately 144 hours (6.0 days).[6]
cAC10-VC-MMAECynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days).[6]
Glutamic acid-Valine-Citrulline (EVCit)EVCit-based ADCMouseShowed almost no premature cleavage, unlike VC linkers which are unstable in mouse plasma.[7]
pH-Sensitive HydrazonePhenylketone-derived hydrazoneHuman and MouseHalf-life of 2 days in plasma.[8][9]
CarbonateSacituzumab govitecanHuman and MouseHalf-life of 36 hours in plasma.[8][9]
Maleimide-based ThiosuccinimideJ2898A-SMCC-DM1-Can undergo retro-Michael reaction leading to premature drug release.[10][11]
Self-hydrolyzing maleimideDPR-based drug-linker-Designed to rapidly hydrolyze the thiosuccinimide ring to a more stable form, preventing deconjugation.

Experimental Protocols for In Vivo Stability Assessment

The in vivo stability of ADCs is primarily evaluated using pharmacokinetic (PK) studies that measure the concentration of different ADC species in plasma over time.[12][13] The key analytes are the intact ADC, the total antibody (conjugated and unconjugated), and the free payload.[12][13] The most common bioanalytical methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

1. ELISA-Based Quantification of Intact ADC

This method measures the concentration of the ADC that remains fully conjugated with its payload over time in plasma.[1]

  • Animal Dosing: The ADC is administered, typically intravenously, to an appropriate animal model (e.g., mice, rats, or non-human primates).[1]

  • Sample Collection: Blood samples are collected at predetermined time points post-administration and processed to obtain plasma.[1]

  • Assay Principle:

    • A 96-well plate is coated with an antigen specific to the antibody portion of the ADC.

    • Plasma samples are added, and the intact ADC binds to the coated antigen.

    • A detection antibody that specifically recognizes the cytotoxic payload is then added. This antibody is typically conjugated to an enzyme (e.g., HRP).

    • A substrate is added, and the resulting signal, which is proportional to the amount of intact ADC, is measured.[1]

2. LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[1]

  • Animal Dosing and Sample Collection: This follows the same procedure as the ELISA-based method.

  • Sample Preparation:

    • Proteins in the plasma samples (including the ADC) are precipitated using an organic solvent.

    • The sample is centrifuged, and the supernatant, containing the small-molecule free payload, is collected.[1]

  • Analysis: The supernatant is analyzed by LC-MS/MS to specifically and sensitively quantify the concentration of the free payload.

Visualizing Experimental and Logical Frameworks

Signaling Pathway for ADC Action

ADC_Action General Mechanism of Antibody-Drug Conjugate Action ADC 1. ADC in Circulation (Stable Linker) TumorCell 2. ADC Binds to Tumor Antigen ADC->TumorCell Internalization 3. Internalization (Endocytosis) TumorCell->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Linker Cleavage (e.g., by Cathepsins) Lysosome->Cleavage PayloadRelease 6. Payload Release Cleavage->PayloadRelease CellDeath 7. Cytotoxicity & Apoptosis PayloadRelease->CellDeath

Caption: General mechanism of Antibody-Drug Conjugate action.

Workflow for In Vivo Stability Assessment

InVivo_Workflow Workflow for In Vivo ADC Linker Stability Assessment cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis cluster_data_analysis Data Interpretation Dosing 1. ADC Administration (IV to Animal Model) Sampling 2. Blood Sampling (Time Course) Dosing->Sampling Plasma 3. Plasma Isolation Sampling->Plasma ELISA ELISA: Quantify Intact ADC Plasma->ELISA LCMS LC-MS/MS: Quantify Free Payload Plasma->LCMS PK_Profile 4. Determine Pharmacokinetic Profile (e.g., Linker Half-Life) ELISA->PK_Profile LCMS->PK_Profile Linker_Cleavage Cleavage Mechanisms for Different ADC Linker Types cluster_protease Protease-Cleavable (e.g., this compound) cluster_ph pH-Sensitive (e.g., Hydrazone) cluster_redox Redox-Sensitive (e.g., Disulfide) ADC ADC in Tumor Microenvironment or Intracellular Compartment Protease Tumor-Associated Proteases (e.g., Cathepsins) ADC->Protease Low_pH Acidic Environment (Endosome/Lysosome) ADC->Low_pH High_GSH High Glutathione (GSH) Concentration (Intracellular) ADC->High_GSH Protease_Cleavage Linker Cleavage Protease->Protease_Cleavage Payload Payload Release Protease_Cleavage->Payload pH_Cleavage Linker Hydrolysis Low_pH->pH_Cleavage pH_Cleavage->Payload Redox_Cleavage Disulfide Bond Reduction High_GSH->Redox_Cleavage Redox_Cleavage->Payload

References

Evaluating the Therapeutic Index of NMS-P945 Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety and efficacy, representing the ratio between its toxic and therapeutic doses. In the realm of antibody-drug conjugates (ADCs), a favorable therapeutic index is paramount for clinical success. This guide provides an objective comparison of the preclinical therapeutic index of ADCs utilizing the novel NMS-P945 payload-linker technology against key competitors, supported by available experimental data.

Mechanism of Action: this compound

This compound is a novel, proprietary payload-linker developed by Nerviano Medical Sciences. It features a duocarmycin-like DNA alkylating agent as the cytotoxic payload.[1][2][3] Duocarmycins bind to the minor groove of DNA and alkylate it, leading to irreversible DNA damage and subsequent cell death.[1][3] This mechanism of action is effective against both proliferating and non-proliferating cells.[3][4] The this compound linker is designed to be stable in circulation and efficiently cleaved within the lysosomal compartment of target cancer cells, ensuring specific payload release.[1] A key feature of the this compound payload is its ability to induce a "bystander effect," where the released cytotoxic agent can diffuse out of the target cell and kill neighboring cancer cells, including those with low or no target antigen expression.[1][2]

Quantitative Comparison of Preclinical Therapeutic Index

The following table summarizes available preclinical data for a trastuzumab-based this compound ADC and its principal competitors targeting HER2-positive cancers. The therapeutic index is estimated based on the ratio of the Maximum Tolerated Dose (MTD) to the efficacious dose observed in mouse xenograft models.

ADC PlatformAntibody TargetPayload ClassMaximum Tolerated Dose (MTD) in MiceEfficacious Dose in Mouse Xenograft ModelsEstimated Preclinical Therapeutic Index (MTD/Efficacious Dose)
Trastuzumab-NMS-P945 HER2DNA Alkylator (Duocarmycin-like)Well-tolerated up to 15 mg/kg (specific MTD not published)0.5 mg/kg (predicted to cause tumor regression in patients)[5]>30 (Estimated)
Trastuzumab Emtansine (T-DM1) HER2Microtubule Inhibitor (Maytansinoid)3.6 mg/kg[2]~1-3 mg/kg~1.2 - 3.6
Trastuzumab Deruxtecan (T-DXd) HER2Topoisomerase I InhibitorMTD not reached up to 8.0 mg/kg in a phase I study (human data)[6][7]5.4 or 6.4 mg/kg (recommended phase II dose in humans)[6]Not directly calculable from available preclinical mouse data
Trastuzumab-MMAE HER2Microtubule Inhibitor (Auristatin)~1.8 - 2.4 mg/kg (for vedotin ADCs)[8]Not specified for a direct trastuzumab-MMAE ADC in a head-to-head studyNot calculable

Note: The therapeutic index for Trastuzumab-NMS-P945 is an estimation based on the high tolerability observed at 15 mg/kg in mice and the predicted efficacious dose. Direct head-to-head studies establishing the MTD are needed for a precise calculation. The data for competitors is derived from various preclinical and clinical studies and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical ADC studies. Below are synthesized protocols for key experiments used to evaluate the therapeutic index.

Maximum Tolerated Dose (MTD) Determination in Mice

The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period.

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Procedure:

    • Mice are randomly assigned to groups and administered a single intravenous (IV) injection of the ADC at escalating dose levels.

    • A vehicle control group receives an injection of the formulation buffer.

    • Animals are monitored daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.

    • Body weight is measured at least twice weekly. A significant and sustained body weight loss (e.g., >15-20%) is a key indicator of toxicity.

    • The study duration is typically 14-21 days.

    • The MTD is determined as the highest dose at which no mortality, no more than a predefined level of body weight loss, and no other severe clinical signs of toxicity are observed.

In Vivo Efficacy Studies in Tumor Xenograft Models

These studies assess the anti-tumor activity of the ADC at various doses.

  • Animal Model: Female athymic nude mice bearing subcutaneously implanted human cancer cell line xenografts (e.g., HER2-positive NCI-N87 or HCC1954 cells).

  • Procedure:

    • Tumor cells are injected subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • ADCs are administered intravenously at various dose levels, typically based on the MTD study. A control group receives the vehicle.

    • Tumor volume is measured two to three times weekly using calipers (Volume = (length x width²)/2).

    • Body weight is monitored as an indicator of toxicity.

    • The study continues until tumors in the control group reach a predetermined size or for a specified duration.

    • Efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group. The minimal effective dose is the lowest dose that produces a significant anti-tumor effect.

Visualizing the ADC Mechanism and Experimental Workflow

General Mechanism of Action for Antibody-Drug Conjugates

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Cell Death Payload->DNA_Damage 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow for Therapeutic Index Determination

TI_Workflow Start Start: ADC Candidate MTD_Study In Vivo MTD Study (Dose Escalation) Start->MTD_Study Efficacy_Study In Vivo Efficacy Study (Xenograft Model) Start->Efficacy_Study Data_Analysis Data Analysis MTD_Study->Data_Analysis Efficacy_Study->Data_Analysis TI_Calculation Therapeutic Index Calculation (MTD / Efficacious Dose) Data_Analysis->TI_Calculation End End: Comparative Evaluation TI_Calculation->End

Caption: Workflow for determining the preclinical therapeutic index of an ADC.

References

Comparative Cross-Reactivity Analysis of NMS-P945 Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of antibodies conjugated with the novel cytotoxic payload NMS-P945. The focus is on providing objective performance data and detailed experimental methodologies to aid in the preclinical safety assessment of these next-generation antibody-drug conjugates (ADCs).

Executive Summary

This compound is a potent duocarmycin-like DNA alkylating agent designed for use in ADCs. Understanding the off-target binding profile of this compound-conjugated antibodies is critical for predicting potential toxicities and ensuring a favorable therapeutic window. This guide summarizes the available tissue cross-reactivity (TCR) data for an this compound conjugate targeting HER3 (EV20/NMS-P945) and provides a comparative context with another duocarmycin-based ADC, SYD985 (trastuzumab duocarmazine). The data indicates a generally well-tolerated profile for the this compound conjugate, with staining patterns in normal tissues being consistent with the known expression of the target antigen.

Data Presentation: Tissue Cross-Reactivity of EV20/NMS-P945

A comprehensive tissue cross-reactivity study was conducted using the murine analogue of the anti-HER3 antibody EV20 (MP-RM-1) on a panel of normal human and cynomolgus monkey tissues. The staining patterns were found to be superimposable between the two species, suggesting that the cynomolgus monkey is a relevant model for preclinical safety assessment. The results are summarized in the table below.

Table 1: Tissue Cross-Reactivity of MP-RM-1 in Human and Cynomolgus Monkey Tissues

TissueHuman StainingCynomolgus Monkey Staining
Cardiovascular
HeartNegativeNegative
Blood VesselEndothelial cells (+)Endothelial cells (+)
Respiratory
LungAlveolar epithelium (+)Alveolar epithelium (+)
Gastrointestinal
EsophagusSquamous epithelium (+)Squamous epithelium (+)
StomachGlandular epithelium (+)Glandular epithelium (+)
Small IntestineGlandular epithelium (+)Glandular epithelium (+)
Large IntestineGlandular epithelium (+)Glandular epithelium (+)
LiverHepatocytes (-)Hepatocytes (-)
GallbladderEpithelium (+)Epithelium (+)
PancreasAcini (+), Islets (-)Acini (+), Islets (-)
Salivary GlandAcini (+)Acini (+)
Urogenital
KidneyTubules (+)Tubules (+)
Urinary BladderUrothelium (+)Urothelium (+)
TestisSertoli cells (+)Sertoli cells (+)
OvaryFollicular epithelium (+)Follicular epithelium (+)
UterusGlandular epithelium (+)Glandular epithelium (+)
ProstateGlandular epithelium (+)Glandular epithelium (+)
Endocrine
AdrenalCortex (+)Cortex (+)
ThyroidFollicular epithelium (+)Follicular epithelium (+)
ParathyroidChief cells (+)Chief cells (+)
PituitaryAnterior lobe (+)Anterior lobe (+)
Hematopoietic/Lymphoid
SpleenNegativeNegative
Lymph NodeNegativeNegative
ThymusNegativeNegative
Bone MarrowNegativeNegative
Nervous
Brain (Cerebrum)Glial cells (+)Glial cells (+)
Brain (Cerebellum)Purkinje cells (+)Purkinje cells (+)
Spinal CordNeurons (+)Neurons (+)
Peripheral NerveSchwann cells (+)Schwann cells (+)
Integumentary
SkinEpidermis (+), Adnexa (+)Epidermis (+), Adnexa (+)
Musculoskeletal
Skeletal MuscleNegativeNegative
Special Senses
EyeRetinal layers (+)Retinal layers (+)

Staining intensity is indicated as (+) for positive and (-) for negative.

Comparison with Alternative Duocarmycin-Based ADCs: SYD985

SYD985 (trastuzumab duocarmazine) is another clinical-stage ADC that utilizes a duocarmycin payload. While a direct, side-by-side tissue cross-reactivity comparison with EV20/NMS-P945 is not publicly available, preclinical and clinical data for SYD985 provide valuable context for the safety profile of this class of ADCs.

Table 2: Comparative Profile of this compound and SYD985 Conjugated Antibodies

FeatureEV20/NMS-P945SYD985 (Trastuzumab Duocarmazine)
Target Antigen HER3HER2
Antibody EV20 (humanized)Trastuzumab (humanized)
Payload NMS-P528 (thienoindole duocarmycin derivative)seco-DUBA (duocarmycin analogue)
Linker Cathepsin-cleavable peptide linkerValine-citrulline cleavable linker
Reported Off-Target Toxicities Well-tolerated in cynomolgus monkeys at tested doses.Ocular toxicity (conjunctivitis, keratitis), fatigue, and infusion-related reactions have been reported in clinical trials.
Bystander Effect Demonstrates a bystander effect.Potent bystander killing effect has been reported.

Experimental Protocols

The following is a generalized protocol for conducting a Good Laboratory Practice (GLP)-compliant tissue cross-reactivity study for an antibody-drug conjugate, based on regulatory guidelines and common industry practices.

1. Test Article and Control Items

  • Test Article: The investigational antibody or ADC.

  • Negative Control: An isotype-matched control antibody with no known reactivity to human tissues.

  • Positive Control: A well-characterized antibody known to bind to an antigen present in the test tissues (e.g., anti-CD31 for endothelial cells).

2. Tissue Selection

  • A comprehensive panel of normal human tissues (typically 32 tissues) from at least three unrelated donors is used, as recommended by the FDA.

  • For preclinical safety assessment, a corresponding panel of tissues from a relevant animal species (e.g., cynomolgus monkey) is also tested.

  • Tissues are typically snap-frozen in isopentane pre-cooled in liquid nitrogen and stored at -80°C.

3. Immunohistochemistry (IHC) Staining Procedure

  • Tissue Sectioning: Cryosections (typically 5 µm thick) are prepared from frozen tissue blocks.

  • Fixation: Sections are fixed in a suitable fixative (e.g., cold acetone) to preserve tissue morphology and antigenicity.

  • Blocking: Non-specific binding is blocked using a suitable blocking buffer (e.g., serum from the same species as the secondary antibody).

  • Primary Antibody Incubation: Tissue sections are incubated with the test article and control antibodies at a range of concentrations to determine optimal staining and assess dose-dependent binding.

  • Secondary Antibody and Detection: A labeled secondary antibody that specifically binds to the primary antibody is applied, followed by a chromogenic substrate to visualize the binding.

  • Counterstaining: A counterstain (e.g., hematoxylin) is used to visualize tissue morphology.

  • Washing: Sections are washed between each step to remove unbound reagents.

4. Data Analysis and Interpretation

  • Stained slides are evaluated by a board-certified pathologist.

  • The intensity and localization of staining for the test article are recorded for each tissue.

  • Staining is compared to the negative control to identify specific binding.

  • Any observed cross-reactivity is characterized based on the cell types and tissues involved.

Visualizations

Experimental_Workflow_for_TCR_Study cluster_preparation Tissue Preparation cluster_staining Immunohistochemistry cluster_analysis Analysis & Reporting tissue_procurement Tissue Procurement (Human & Animal) freezing Snap-Freezing tissue_procurement->freezing sectioning Cryosectioning freezing->sectioning fixation Fixation sectioning->fixation blocking Blocking fixation->blocking primary_ab Primary Antibody Incubation (Test & Control Articles) blocking->primary_ab secondary_ab Secondary Antibody & Detection primary_ab->secondary_ab counterstain Counterstaining secondary_ab->counterstain pathology_review Pathologist Review counterstain->pathology_review data_interpretation Data Interpretation pathology_review->data_interpretation report Final Report data_interpretation->report HER3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER3 HER3 HER2 HER2 HER3->HER2 Dimerization PI3K PI3K HER2->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ligand Neuregulin (NRG) Ligand->HER3 EV20_ADC EV20/NMS-P945 EV20_ADC->HER3 Binding & Internalization

Validating the Mechanism of NMS-P528: A Comparative Guide to DNA-Damaging ADC Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antibody-drug conjugate (ADC) payload, NMS-P528, with other established cytotoxic agents used in cancer therapy. We will delve into the mechanism of NMS-P528-induced DNA damage, present comparative performance data against alternative payloads, and provide detailed experimental protocols for validation.

NMS-P528 is a highly potent, synthetic duocarmycin-like molecule developed by Nerviano Medical Sciences.[1] It belongs to the thienoindole class of compounds and functions as a DNA minor groove alkylating agent.[1][2] This unique mechanism of action, coupled with favorable physicochemical properties, makes it a promising payload for the next generation of ADCs, designed to overcome challenges such as chemoresistance.[1][3]

Mechanism of Action: DNA Alkylation in the Minor Groove

NMS-P528 exerts its cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating it, a process that involves forming a covalent bond with the DNA structure.[1][2] This action is preferentially targeted at the N3 position of adenine. This covalent modification of the DNA helix is a catastrophic event for the cell. It disrupts the replication and transcription machinery, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). The high potency of NMS-P528 allows it to be effective at sub-nanomolar concentrations.[3]

A key feature of duocarmycin-like agents is their ability to exert a "bystander effect."[2] Once an ADC delivers NMS-P528 into a target cancer cell, the payload can be released and, due to its ability to diffuse across cell membranes, can kill neighboring tumor cells, even if they do not express the target antigen. This is particularly advantageous in treating heterogeneous tumors.[4]

NMS_P528_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell cluster_Nucleus Nucleus ADC ADC (e.g., Trastuzumab-NMS-P945) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (NMS-P528) Lysosome->Payload_Release 4. Cleavage DNA DNA Minor Groove Payload_Release->DNA 5. Diffusion to Nucleus Bystander Bystander Killing of Neighboring Tumor Cell Payload_Release->Bystander Bystander Effect Alkylation DNA Alkylation DNA->Alkylation 6. Covalent Binding Damage DNA Damage (Double-Strand Breaks) Alkylation->Damage 7. Disruption of Replication/Transcription Apoptosis Apoptosis Damage->Apoptosis 8. Cell Death

Caption: Mechanism of NMS-P528 delivered via an ADC.

Comparative Performance Analysis

The efficacy of an ADC payload is primarily judged by its potency (cytotoxicity) and its therapeutic window (the difference between its efficacy and toxicity). NMS-P528 has demonstrated superior or comparable potency to other widely used payloads across a range of cancer cell lines.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below compares the average antiproliferative IC50 values of NMS-P528 with other common ADC payloads after 72 hours of treatment.

PayloadMechanism of ActionAverage IC50 (72h)Reference
NMS-P528 DNA Minor Groove Alkylation0.202 nmol/L [3]
MMAE Microtubule Inhibitor0.393 nmol/L[3]
Deruxtecan (DXd) Topoisomerase I Inhibitor148 nmol/L[3]
Doxorubicin Topoisomerase II Inhibitor200 nmol/L[3]

Note: Data is derived from a panel of 30 diverse tumor cell lines. Lower IC50 values indicate higher potency.[3]

Performance in Chemoresistant Cells

A significant advantage of NMS-P528 is its ability to circumvent common mechanisms of drug resistance. In the A2780/ADR chemoresistant ovarian cancer cell line, which overexpresses multidrug resistance (MDR) proteins, NMS-P528 maintained its high potency. In contrast, the activities of MMAE and Deruxtecan were significantly diminished, as shown by their high resistance indices.

PayloadResistance Index (RI) at 72hResistance Index (RI) at 144hReference
NMS-P528 1.2 1.8 [3]
MMAE 241258[3]
Deruxtecan (DXd) 1220[3]

Note: The Resistance Index (RI) is the ratio of the IC50 of the chemoresistant cell line to the IC50 of the parental, non-resistant cell line. An RI close to 1 indicates no loss of potency.[3]

Experimental Protocols

Validating the DNA-damaging effect of NMS-P528 requires specific and sensitive assays. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of the payload required to inhibit the growth of a cancer cell line by 50% (IC50).[5][6]

Materials:

  • Target cancer cell lines (e.g., NCI-N87, HCC1954)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • NMS-P528 and other payload stock solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.[5]

  • Treatment: Prepare serial dilutions of NMS-P528 and other payloads. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a control.

  • Incubation: Incubate the plate for 72-144 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the payload's mechanism.[7]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[6]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot a dose-response curve with viability versus the log of the payload concentration to determine the IC50 value using a four-parameter logistic (4PL) fit.[6]

Cytotoxicity_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate Overnight seed->incubate1 treat 3. Add Serial Dilutions of ADC Payloads incubate1->treat incubate2 4. Incubate for 72-144h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate for 3-4h add_mtt->incubate3 solubilize 7. Add Solubilization Buffer incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: General workflow for an in vitro cytotoxicity assay.
Protocol 2: DNA Damage Quantification (γH2AX Immunofluorescence Staining)

This protocol detects DNA double-strand breaks (DSBs). The histone H2AX is rapidly phosphorylated (to form γH2AX) at the sites of DSBs, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[8][9]

Materials:

  • Cells cultured on coverslips or chamber slides

  • NMS-P528 treatment solution

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.3% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-γH2AX antibody (e.g., mouse monoclonal)

  • Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with NMS-P528 at a desired concentration (e.g., 10x IC50) for a specified time (e.g., 24 hours). Include an untreated control.

  • Fixation: Wash cells with PBS, then fix with 4% PFA for 30 minutes at room temperature.[9]

  • Permeabilization: Wash three times with PBS. Permeabilize the cell membrane with 0.3% Triton X-100 for 30 minutes to allow antibody entry.[9]

  • Blocking: Wash with PBS. Block non-specific antibody binding sites with 5% BSA for 30-60 minutes.[9][10]

  • Primary Antibody Incubation: Incubate cells with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

  • Staining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslip onto a microscope slide with mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ). An increase in foci indicates DNA damage.[9]

Protocol 3: Neutral Comet Assay for DNA Double-Strand Breaks

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells. Under neutral pH conditions, the assay specifically detects double-strand breaks. Broken DNA fragments migrate away from the nucleus during electrophoresis, forming a "comet tail."[1][4]

Materials:

  • Treated and control cells

  • Low Melting Point (LMP) Agarose

  • CometAssay® Slides or equivalent

  • Lysis Solution (pre-chilled)

  • Neutral Electrophoresis Buffer (pre-chilled)

  • DNA stain (e.g., SYBR® Green I)[3]

  • Electrophoresis tank

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Harvest ~1 x 10⁵ cells/mL and mix with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v).[4]

  • Slide Preparation: Immediately pipette 50 µL of the cell/agarose suspension onto a CometSlide™ and allow it to solidify at 4°C for 30 minutes.[3][4]

  • Lysis: Immerse the slides in pre-chilled Lysis Solution for at least 60 minutes at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.[3]

  • Electrophoresis: Wash the slides with pre-chilled Neutral Electrophoresis Buffer. Place slides in an electrophoresis tank filled with the same buffer and apply voltage (e.g., 21 volts) for approximately 1 hour at 4°C.[4]

  • Staining: Gently rinse the slides with 70% ethanol and air dry. Stain the DNA by adding a drop of SYBR® Green I solution.[3]

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. The extent of DNA damage is assessed by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. This can be done using specialized image analysis software.[3]

DNA_Damage_Validation cluster_exp Experimental Validation cluster_gamma γH2AX Staining cluster_comet Neutral Comet Assay treatment Cell Treatment with NMS-P528 fix Fix & Permeabilize treatment->fix embed Embed Cells in Agarose treatment->embed stain Immunostain for γH2AX fix->stain image Fluorescence Microscopy stain->image quantify Quantify Foci/Nucleus image->quantify outcome Outcome: Quantitative evidence of DNA Double-Strand Breaks quantify->outcome lyse Lyse Cell Membranes embed->lyse electro Neutral Electrophoresis lyse->electro score Stain DNA & Score Comets electro->score score->outcome

References

Safety Operating Guide

Navigating the Safe Disposal of NMS-P945: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of NMS-P945, a potent ADC (Antibody-Drug Conjugate) linker, is a critical component of laboratory safety and environmental responsibility. Due to its use in creating highly targeted cytotoxic agents for cancer research, this compound and all materials contaminated with it must be handled as hazardous waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of researchers and the environment.

I. Pre-Disposal Handling and Waste Segregation

Effective management of this compound waste begins at the point of generation. Proper segregation is mandatory to ensure safe handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including:

  • Chemical-resistant gloves (double-gloving is recommended)

  • Safety goggles or a face shield

  • A lab coat or disposable gown

Waste Categorization: All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous cytotoxic waste. This includes:

  • Unused or expired this compound

  • Empty vials and containers

  • Contaminated labware (e.g., pipette tips, flasks, vials)

  • Contaminated PPE (gloves, gowns, etc.)

  • Spill cleanup materials

II. Step-by-Step Disposal Procedures

The disposal of this compound should always be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.

  • Containerization:

    • Solid Waste: Place all contaminated solid materials (e.g., gloves, wipes, disposable labware) into a designated, leak-proof, and puncture-resistant container. These containers are often color-coded, with purple or red being common for cytotoxic waste.[1][2]

    • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is also labeled for cytotoxic waste.[1]

    • Liquid Waste: Unused this compound solutions should be collected in a sealed, leak-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department. Liquid waste containing cytotoxic material must not be disposed of down the drain.[3]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," "Cytotoxic Waste," and the full chemical name "this compound."

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store sealed waste containers in a secure, designated satellite accumulation area (SAA) until they are collected.

    • This area should be well-ventilated and away from general laboratory traffic.

  • Final Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the cytotoxic waste.

    • The standard and required method for the ultimate destruction of cytotoxic waste is high-temperature incineration.[2][3]

Quantitative Data on Cytotoxic Waste Management

Proper management of hazardous waste in a laboratory setting is governed by specific quantitative limits and guidelines. The following table summarizes key parameters relevant to the disposal of this compound.

ParameterGuideline / DataSignificance
Occupational Exposure Limit (OEL) For many ADCs and their components, OELs are typically < 0.1 µg/m³.[4]Indicates the high potency and the need for stringent containment during handling.
Waste Container Fill Level Do not fill containers beyond three-quarters full.Prevents spills and ensures safe sealing and transport.[5]
Waste Segregation Mandatory segregation of cytotoxic waste from other waste streams.[3][5]Ensures proper handling and disposal, preventing cross-contamination and regulatory non-compliance.
Disposal Method High-temperature incineration is the only approved method for cytotoxic waste.[2]Guarantees the complete and irreversible destruction of the hazardous compounds.

Experimental Protocols: Decontamination Procedure

In the event of a small-scale spill or for the routine decontamination of surfaces where this compound was handled, the following procedure should be followed.

  • Preparation: Don all required PPE as listed above.

  • Initial Cleaning: Moisten a low-lint wipe with a detergent solution. Wipe the entire contaminated surface in overlapping, unidirectional strokes. Dispose of the wipe in the cytotoxic waste container.[5]

  • Rinsing: Using a new wipe moistened with sterile water, rinse the surface using the same technique to remove any detergent residue. Dispose of the wipe.[5]

  • Final Decontamination: With a new wipe, decontaminate the surface with 70% isopropyl alcohol using the same unidirectional wiping technique. Allow the surface to air dry completely.[5]

  • PPE Disposal: Carefully remove and dispose of all PPE in the designated cytotoxic waste container.[5]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

NMS_P945_Disposal_Workflow start Waste Generation (this compound Contaminated Material) ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate Segregate Waste by Type ppe->segregate solids Solid Waste Container (Purple/Red Lidded) segregate->solids Solids (PPE, Labware) sharps Sharps Container (Cytotoxic Labeled) segregate->sharps Sharps liquids Liquid Waste Container (Sealed & Labeled) segregate->liquids Liquids labeling Label Containers Correctly ('Cytotoxic Waste', 'this compound') solids->labeling sharps->labeling liquids->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs Contact EHS for Pickup storage->ehs disposal Final Disposal via High-Temperature Incineration ehs->disposal

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for NMS-P945

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds such as NMS-P945, an antibody-drug conjugate (ADC) linker. Due to its application in synthesizing highly cytotoxic ADCs, stringent adherence to safety protocols is critical to minimize exposure risk and ensure operational integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Core Safety Principles for Handling this compound

Given that this compound is a component of ADCs, which are classified as highly potent active pharmaceutical ingredients (HPAPIs), it must be handled with extreme caution.[1][2] The primary goal is to prevent inhalation, ingestion, and skin contact.

Engineering Controls:

  • Containment: All handling of this compound powder should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box. Operations with a high potential for generating aerosols, such as weighing and reconstituting, require the highest level of containment.

  • Ventilation: Ensure adequate ventilation in all areas where this compound is handled and stored to minimize the concentration of airborne particles.

Personal Hygiene:

  • Wash hands thoroughly with soap and water before and after handling the compound, and before leaving the laboratory.

  • Avoid touching your face, eyes, or mouth while working in the laboratory.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various procedures involving this compound.

Procedure Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Receiving & Unpacking Double Nitrile GlovesSafety Glasses with Side ShieldsDisposable Lab CoatNot generally required if package is intact
Weighing & Aliquoting (Powder) Double Nitrile GlovesChemical Splash Goggles or Face ShieldDisposable, fluid-resistant Gown with cuffsNIOSH-approved Respirator (e.g., N95 or higher)
Reconstitution (in solution) Double Nitrile GlovesChemical Splash GogglesDisposable, fluid-resistant Gown with cuffsRequired if not in a fume hood
Conjugation Reaction Double Nitrile GlovesChemical Splash GogglesDisposable, fluid-resistant Gown with cuffsRecommended
Waste Disposal Double Nitrile GlovesSafety Glasses with Side ShieldsDisposable Lab CoatNot generally required for sealed waste

Step-by-Step Handling Procedures

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before starting the procedure.

  • Ensure a spill kit is readily accessible.

2. Donning PPE:

  • Put on the inner pair of nitrile gloves.

  • Don a disposable gown, ensuring complete coverage.

  • Put on the appropriate respiratory protection.

  • Wear chemical splash goggles or a face shield.

  • Put on the outer pair of nitrile gloves, ensuring they overlap the cuffs of the gown.

3. Handling this compound Powder:

  • Perform all manipulations within a certified containment system (e.g., fume hood).

  • Use dedicated spatulas and weighing boats.

  • Carefully weigh the required amount of this compound.

  • To reconstitute, add the solvent slowly to the vial to avoid aerosolization.

4. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).

  • Wipe down the exterior of all containers before removing them from the containment area.

5. Doffing PPE:

  • Remove the outer pair of gloves.

  • Remove the gown by rolling it inside out.

  • Remove eye and respiratory protection.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly.

Disposal Plan

All waste generated from handling this compound is considered hazardous chemical waste.

  • Solid Waste: All disposable items, including gloves, gowns, bench paper, and used vials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

  • Follow your institution's specific guidelines for the disposal of cytotoxic or potent compounds.

Experimental Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_handling Compound Handling (in Containment) PrepArea Designate & Prepare Work Area Assemble Assemble Materials & Spill Kit DonPPE Don Full PPE (Double Gloves, Gown, Respirator, Goggles) Weigh Weigh this compound Powder Reconstitute Reconstitute Compound Weigh->Reconstitute Conjugate Perform Conjugation Reaction Reconstitute->Conjugate Decontaminate Decontaminate Surfaces & Equipment Conjugate->Decontaminate DisposeWaste Segregate & Dispose of Hazardous Waste Decontaminate->DisposeWaste DoffPPE Doff PPE in Correct Order WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.